molecular formula C12H19N3O5 B1210284 HC Blue no. 2 CAS No. 33229-34-4

HC Blue no. 2

Cat. No.: B1210284
CAS No.: 33229-34-4
M. Wt: 285.3 g/mol
InChI Key: MIWUTEVJIISHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Blue No. 2 ( 33229-34-4) is a synthetic aromatic amine, specifically identified as 2,2'-([4-([2-Hydroxyethyl]amino)-3-nitrophenyl]imino)bis(ethanol) . It is supplied as a dark-blue microcrystalline or blackish-blue amorphous powder with a copper cast and is soluble in water, ethanol, methanol, and acetone . This compound is used exclusively as a dye in semi-permanent hair coloring products, where it functions as a direct, non-oxidative colorant that deposits on and penetrates the hair shaft without the need for an oxidizing developer . In research and development, this compound is valuable for studying the mechanisms of direct dye action, diffusion pathways into the hair cortex, and the colorfastness of semi-permanent formulations . It is also utilized in industrial applications, including laboratory techniques such as protein staining in gel electrophoresis and in textile dyeing processes, due to its affinity for proteins . Commercially available with a purity of ≥95%, it is typically used at concentrations up to 2.8% in end formulations . The safety of this compound has been reviewed, with studies indicating minimal dermal absorption and no evidence of dermal irritation or sensitization at use concentrations . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal cosmetic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUTEVJIISHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Record name HC BLUE 2
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20452
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020193
Record name HC Blue 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB]
Record name HC BLUE 2
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20452
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HC Blue 2
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5482
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone
Record name HC BLUE 2
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20452
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HC BLUE #2
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity.
Record name HC BLUE #2
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast.

CAS No.

33229-34-4
Record name HC BLUE 2
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20452
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HC Blue 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33229-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Blue No. 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC BLUE NO. 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HC BLUE #2
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

182 to 194 °F (NTP, 1992), 93-98 °C (98% pure)
Record name HC BLUE 2
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20452
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HC BLUE #2
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

HC Blue no. 2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 2 is a synthetic nitro-aromatic amine compound primarily utilized as a semi-permanent hair dye. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it details the experimental protocols for key toxicological and safety assessments relevant to its application in cosmetic formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Identity and Properties

This compound, a dark blue to dark brown microcrystalline powder, is a direct, non-oxidative hair colorant.[1][2][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)diethanol[1][4]
CAS Number 33229-34-4[1][4]
Molecular Formula C₁₂H₁₉N₃O₅[1][4]
Synonyms N¹,N⁴,N⁴-Tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, 2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol[1][4][5]
Physicochemical Properties
PropertyValueReference
Molecular Weight 285.30 g/mol [1][4]
Appearance Dark blue to dark brown microcrystalline powder[1][2]
Melting Point 83.5 - 98 °C (lot dependent)[2][5]
Boiling Point 582.7 °C (estimated)[6]
Solubility Soluble in water, ethanol, methanol, and acetone. Less than 1 mg/mL at 24 °C in water.[1][2][4][7]
LogP (Octanol/Water Partition Coefficient) 0.72 - 1.7[1][2][8]
UV-Vis Absorption Maxima (λmax) 263-264 nm and 531-535 nm[5][8]
Density 1.421 g/cm³ (estimated)[6]

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through two methods. The choice of method often depends on the desired purity of the final product.

Method 1: Two-Step Process for High Purity Grade

This method involves a two-step reaction sequence to produce this compound with a purity of approximately 98%.[5][9]

Logical Flow of High-Purity Synthesis:

G cluster_reactants1 Reactants for Step 1 cluster_intermediate Intermediate cluster_reactants2 Reactants for Step 2 cluster_product Final Product A 4-Fluoro-3-nitroaniline C 4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline A->C Reaction 1 B Ethylene Oxide E This compound C->E Reaction 2 D Monoethanolamine

Caption: Synthesis of high-purity this compound.

  • Step 1: Hydroxyethylation of 4-Fluoro-3-nitroaniline. 4-Fluoro-3-nitroaniline is reacted with ethylene oxide to yield the intermediate, 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline.[5][9]

  • Step 2: Amination of the Intermediate. The resulting intermediate is then reacted with monoethanolamine to produce this compound.[5][9]

Method 2: Hydroxyethylation of 2-Nitro-p-phenylenediamine for Technical Grade

A technical grade of this compound can be produced by the direct hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[10] This method may result in a higher level of impurities, including N⁴,N⁴-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Logical Flow of Technical-Grade Synthesis:

G cluster_reactants Reactants cluster_product Final Product A 2-Nitro-p-phenylenediamine C This compound (Technical Grade) A->C Direct Hydroxyethylation B Ethylene Oxide or 2-Chloroethanol

Caption: Synthesis of technical-grade this compound.

Analytical Methodologies

The purity and concentration of this compound in cosmetic formulations are typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used to quantify the amount of this compound.

  • Experimental Protocol (General):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or an ion-pairing agent, is employed.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV-Vis detection at the absorption maxima of this compound (around 530 nm).

    • Sample Preparation: Hair dye formulations are typically diluted with the mobile phase or a suitable solvent, filtered, and then injected.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid qualitative method for the identification of this compound.

  • Principle: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. The position of the this compound spot is compared to that of a standard.

  • Experimental Protocol (General):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of organic solvents, for example, a 20:80:1.5 (v/v/v) ratio of ethyl methyl ketone, chloroform, and ammonia has been used for hair dye analysis.

    • Sample Application: Samples are dissolved in a volatile solvent and spotted onto the baseline of the TLC plate.

    • Development: The plate is developed in a closed chamber saturated with the mobile phase vapor.

    • Visualization: The separated spots are visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf) value is calculated and compared with a standard.

Experimental Protocols for Safety Assessment

The safety of this compound for use in hair dye formulations has been assessed through various toxicological studies. The following are generalized protocols based on standard regulatory guidelines.

Dermal Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied to the skin of a suitable animal model (typically rabbits) for a defined period, and the skin is observed for signs of irritation such as erythema (redness) and edema (swelling).

  • Experimental Protocol (Based on OECD Guideline 404):

    • Animal Model: Healthy, young adult albino rabbits.

    • Test Substance Preparation: this compound is typically applied as a paste or in an aqueous vehicle.

    • Application: A small area of the rabbit's back is clipped free of fur. 0.5 g of the test substance is applied to a gauze patch and placed on the clipped skin. The patch is secured with a semi-occlusive dressing.

    • Exposure: The exposure period is typically 4 hours.

    • Observation: After exposure, the patch is removed, and the skin is cleaned. The skin is then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

Skin Sensitization

This test determines the potential of a substance to induce an allergic contact dermatitis. The Local Lymph Node Assay (LLNA) is a common method.

  • Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. An increase in lymphocyte proliferation is indicative of a sensitization response.

  • Experimental Protocol (Based on OECD Guideline 429):

    • Animal Model: Female CBA/J mice.

    • Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v).

    • Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde) are also included.

    • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • Analysis: The lymph nodes are processed to a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

    • Calculation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

Experimental Workflow for Skin Sensitization (LLNA):

G cluster_prep Preparation cluster_application Application (Days 1-3) cluster_proliferation Proliferation Measurement (Day 6) cluster_analysis Analysis A Prepare Test Substance (this compound in vehicle) C Apply to Mouse Ears A->C B Prepare Control Groups (Vehicle and Positive Control) B->C D Inject ³H-methyl thymidine C->D Rest (Days 4-5) E Excise Auricular Lymph Nodes D->E F Measure Radioactivity E->F G Calculate Stimulation Index (SI) F->G

Caption: Workflow for the Local Lymph Node Assay (LLNA).

In Vitro Percutaneous Absorption

This test evaluates the extent and rate at which a substance is absorbed through the skin.

  • Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell (e.g., Franz diffusion cell). The amount of the substance that penetrates the skin and enters a receptor fluid is measured over time.

  • Experimental Protocol (Based on OECD Guideline 428):

    • Skin Preparation: Excised human or animal (e.g., pig) skin is used. The skin is dermatomed to a uniform thickness.

    • Diffusion Cell Setup: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline).

    • Application: A known amount of a formulation containing this compound is applied to the skin surface in the donor chamber.

    • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.

    • Analysis: The concentration of this compound in the collected samples is determined by a suitable analytical method, such as HPLC.

    • Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified to determine the total absorption.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any specific signaling pathways. As a direct dye, its primary mode of action is to physically adhere to and penetrate the hair shaft to impart color. Its toxicological effects are generally assessed at a cellular and tissue level rather than through specific receptor-mediated signaling cascades.

Conclusion

This compound is a well-characterized synthetic dye with a primary application in semi-permanent hair coloring products. Its chemical and physical properties are well-documented, and established analytical methods exist for its quantification. The safety of this compound has been evaluated through a battery of toxicological tests, for which standardized protocols are available. This guide provides a comprehensive technical overview of this compound, intended to be a valuable resource for scientific and research professionals.

References

An In-Depth Technical Guide to the Synthesis and Purification of HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of HC Blue No. 2 (CAS No. 33229-34-4), a common ingredient in semi-permanent hair dye formulations. This document details the primary synthesis routes, experimental protocols, purification techniques, and relevant physicochemical data.

Introduction

This compound, chemically known as N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is an aromatic amine characterized by its dark blue microcrystalline or amorphous powder form.[1][2] It is utilized as a direct dye in hair coloring products, where it imparts color without the need for an oxidizing agent.[3] Two principal methods are commercially employed for its manufacture: a two-step process yielding a high-purity grade (≥95%) and a more direct route that produces a technical-grade product.[3][4][5] The high-purity synthesis is often preferred for applications requiring stringent quality control.

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is a two-step process. The first step involves the hydroxyethylation of 4-fluoro-3-nitroaniline to form the intermediate, 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. In the second step, this intermediate is reacted with monoethanolamine to yield the final product.[1]

Experimental Protocol

Step 1: Synthesis of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (Intermediate)

  • Materials:

    • 4-fluoro-3-nitroaniline

    • Ethylene oxide

    • Water

  • Procedure:

    • Suspend 78 g of 4-fluoro-3-nitroaniline in 250 ml of water.

    • Bubble a stream of ethylene oxide through the suspension at a temperature of 70 to 80°C.

    • Continue the addition of ethylene oxide until the starting material and the mono-hydroxyethyl derivative have been consumed (monitoring by a suitable chromatographic technique such as TLC is recommended).

    • Upon completion of the reaction, cool the mixture to 10°C.

    • The product will separate as light yellow crystals.

    • Filter the crystals, wash them with a small amount of water, and dry.

Step 2: Synthesis of N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine (this compound)

  • Materials:

    • 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (from Step 1)

    • Monoethanolamine

    • Water

    • Sodium carbonate

  • Procedure:

    • Prepare a mixture of:

      • 24.4 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline

      • 135 g of monoethanolamine

      • 100 ml of water

      • 5.3 g of sodium carbonate

    • Maintain the mixture at reflux for 1.5 hours.

    • After the reaction is complete, allow the mixture to cool.

    • The product will crystallize from the solution.

    • Filter the crystals, wash them to neutrality with water, and dry.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.

Recrystallization

While specific solvent systems for the recrystallization of this compound are not extensively detailed in the available literature, a general approach can be employed. The choice of solvent is critical and should be determined experimentally. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Given that this compound is soluble in water, ethanol, and methanol, these or their mixtures could be explored as potential recrystallization solvents.[2][3]

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to induce crystallization.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Chromatographic Purification

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for monitoring the progress of the synthesis and assessing the purity of the final product.[1][3] While specific mobile phases are not always reported, a common approach for similar compounds involves using a mixture of a relatively non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The exact ratio would need to be optimized to achieve good separation.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis of this compound purity.[1][6] A reverse-phase HPLC method is typically employed.

  • Column: A C18 column is often suitable for the separation of aromatic amines.

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is a common mobile phase.[7] The gradient or isocratic conditions would need to be optimized for the specific column and instrument.

  • Detection: UV-Vis detection at the absorption maxima of this compound (around 263 nm and 534 nm) is appropriate.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₉N₃O₅[6]
Molecular Weight285.30 g/mol [6]
AppearanceDark blue microcrystalline or amorphous powder[1][2]
Melting Point83.5-98°C (lot dependent)[1]
UV-Vis λmax~263 nm and ~534 nm[1]
SolubilitySoluble in water, ethanol, methanol, and acetone[2][3]

Table 2: Purity and Impurity Profile of this compound

ParameterSpecificationReference(s)
Purity (High-Grade)≥95%[2]
Purity (Technical Grade)55-90%[2]
Potential Impurities
WaterMajor impurity in high-purity grade[1]
N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamineMajor impurity in technical grade[1]
Methylamine≤ 1%[2]
1,2-dihydroxyethane≤ 1%[2]
Inorganic salts10-30% in technical grade[5]

Experimental Workflow Diagram

The following diagram illustrates the high-purity synthesis workflow for this compound.

HC_Blue_No_2_Synthesis A 4-Fluoro-3-nitroaniline C Step 1: Hydroxyethylation (70-80°C in Water) A->C B Ethylene Oxide B->C D 4-Fluoro-3-nitro-N,N-bis (2-hydroxyethyl)aniline (Intermediate) C->D Cooling & Filtration F Step 2: Amination (Reflux, 1.5h) D->F E Monoethanolamine E->F G Crude this compound F->G Cooling & Filtration H Purification (Recrystallization/ Chromatography) G->H I Pure this compound H->I

Caption: High-purity synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of HC Blue No. 2 in Hair Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 2 is a nitroaromatic amine compound widely utilized as a semi-permanent hair dye. Its mechanism of action is predicated on the direct physical deposition and diffusion of the dye molecule into the hair shaft, primarily within the cuticle and to a lesser extent, the cortex. This process does not involve a chemical reaction with the hair keratin. The coloration is attributed to the inherent chromophoric properties of the molecule. The longevity of the color is influenced by the strength of the non-covalent interactions, such as van der Waals forces, and is subject to gradual fading with successive washing. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of interaction with the hair fiber, and detailed experimental protocols for its characterization.

Introduction

The pursuit of altering hair pigmentation has led to the development of a diverse array of hair coloring agents. These are broadly categorized based on their permanence and mechanism of action. Semi-permanent hair dyes, such as this compound, offer a temporary change in hair color that typically withstands several shampooing cycles. Unlike permanent oxidative dyes, these direct dyes do not require a chemical developer to elicit a color change.[1][2]

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a small, polar molecule that can penetrate the hair cuticle.[3] Its dyeing action is a physical process involving diffusion and adsorption onto the keratin matrix of the hair.[1][3] The intensity and fastness of the resulting color are dependent on various factors, including the initial concentration of the dye, the pH of the dyeing medium, and the porosity of the hair.

This guide will delve into the core principles governing the action of this compound in hair dyeing, presenting available quantitative data and outlining detailed experimental methodologies for its scientific investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its behavior as a hair colorant.

PropertyValueReference
Chemical Name 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol)[4]
CAS Number 33229-34-4[4]
Molecular Formula C₁₂H₁₉N₃O₅[5]
Molecular Weight 285.30 g/mol [5]
Appearance Dark blue to dark brown microcrystalline powder[4]
Melting Point 93-98 °C[4]
Solubility Soluble in water, ethanol, methanol, and acetone[4]
Octanol-Water Partition Coefficient (log P) 0.72 (at 23 ± 2°C, pH 7.45)[6]
UV-Vis Absorption Maxima (λmax) 263.6 nm and 535.0 nm[6]

The relatively low molecular weight and solubility in aqueous formulations facilitate its application and subsequent diffusion into the hair shaft.[3] The octanol-water partition coefficient (log P) of 0.72 indicates a degree of lipophilicity, which is relevant for its interaction with the lipid components of the hair cuticle.[6]

Mechanism of Action in Hair Dyeing

The hair dyeing process with this compound is a non-oxidative, direct dyeing mechanism that can be broken down into three primary stages:

  • Adsorption: The dye molecules in the aqueous formulation adsorb onto the surface of the hair cuticle.

  • Diffusion: Aided by the swelling of the hair shaft in the typically neutral to slightly alkaline pH of the dye formulation, the small this compound molecules diffuse through the porous structure of the cuticle and into the cortex.[1]

  • Binding: The dye molecules are retained within the hair shaft through non-covalent interactions, primarily van der Waals forces, with the keratin proteins.[3]

The absence of covalent bonding means the dye is not permanently fixed and will gradually leach out with each wash.[7]

HairDyeingMechanism cluster_0 Hair Dye Formulation cluster_1 Hair Fiber HC_Blue_2_Solution This compound in Aqueous Solution Cuticle Cuticle HC_Blue_2_Solution->Cuticle Adsorption Cortex Cortex (Keratin Matrix) Cuticle->Cortex Diffusion Cortex->Cortex Non-covalent Binding (van der Waals) HPLCWorkflow Sample Hair Dye or Dyed Hair Sample Extraction Solvent Extraction & Sonication Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection DAD/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification

References

Spectroscopic Analysis of HC Blue No. 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of HC Blue No. 2, a common ingredient in hair dye formulations. The focus is on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, two fundamental techniques for the structural elucidation and characterization of organic molecules.

Introduction to this compound

This compound, chemically known as N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a synthetic dye used in a variety of cosmetic products.[1] Its distinct blue color arises from its specific chemical structure, which can be characterized using various analytical methods. Spectroscopic techniques are paramount in confirming the identity, purity, and stability of such compounds.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The nitro group and the extended conjugation in the aromatic ring of this compound make it an ideal candidate for this type of analysis.

Quantitative UV-Vis Data

The UV-Vis spectrum of this compound is characterized by two main absorption peaks. The primary peak is observed in the UV region, and a secondary, broader peak is found in the visible region, which is responsible for its blue color.

Spectroscopic ParameterWavelength (λmax)Reference
Primary Absorption Peak263 - 264 nm[1]
Secondary Absorption Peak531 - 534 nm[1]
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a dye like this compound is as follows:

  • Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the wavelength range of interest. Common solvents for dyes include ethanol, methanol, or water.

  • Preparation of Blank Solution: Fill a cuvette with the pure solvent to be used for the sample preparation. This will serve as the blank to calibrate the spectrophotometer.

  • Instrument Calibration: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). While literature confirms that NMR spectra of this compound have been recorded, specific, publicly available datasets detailing chemical shifts, multiplicities, and coupling constants are not readily found.

Expected ¹H and ¹³C NMR Data

Based on the known chemical structure of this compound, the following tables outline the expected proton and carbon environments. These tables can serve as a guide for the assignment of experimentally obtained NMR spectra.

Expected ¹H NMR Assignments for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic Protons6.0 - 8.0d, dd2-9
-CH₂- (adjacent to N)3.0 - 4.0t, m5-7
-CH₂- (adjacent to O)3.5 - 4.5t, m5-7
-OHVariablebr s-
-NHVariablebr s-

Expected ¹³C NMR Assignments for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons100 - 150
C-NO₂140 - 160
C-N130 - 150
-CH₂-N40 - 60
-CH₂-O55 - 70
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, this often requires a longer acquisition time and may involve proton decoupling to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Spectral Analysis: Analyze the processed spectrum to determine chemical shifts, multiplicities, coupling constants, and integrals for the ¹H spectrum, and chemical shifts for the ¹³C spectrum.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structural Confirmation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis_Spec Acquire UV-Vis Spectrum Dissolution->UV_Vis_Spec NMR_Spec Acquire ¹H and ¹³C NMR Spectra Dissolution->NMR_Spec UV_Vis_Analysis Identify λmax UV_Vis_Spec->UV_Vis_Analysis Structure_Confirmation Structural Confirmation of this compound UV_Vis_Analysis->Structure_Confirmation NMR_Analysis Analyze Chemical Shifts, Multiplicity, Coupling Constants NMR_Spec->NMR_Analysis NMR_Analysis->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation UV_Vis UV-Vis Data (λmax) Chromophore Chromophore Identification UV_Vis->Chromophore NMR NMR Data (δ, J, multiplicity) Functional_Groups Functional Group and Connectivity Analysis NMR->Functional_Groups Structure Molecular Structure of this compound Chromophore->Structure Functional_Groups->Structure

Caption: Logical relationship between spectroscopic data and structural confirmation.

References

The Solubility Profile of HC Blue No. 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of HC Blue No. 2, a synthetic aromatic amine widely used as a direct dye in the cosmetics industry. This document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual representations of its chemical synthesis and experimental workflows.

Physicochemical Properties of this compound

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol, is a dark blue microcrystalline or amorphous powder.[1] Its molecular structure, featuring multiple hydroxyl groups and a nitro group, dictates its solubility characteristics in various solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol[1]
CAS Number 33229-34-4[1]
Molecular Formula C₁₂H₁₉N₃O₅
Molecular Weight 285.30 g/mol
Appearance Dark blue microcrystalline or amorphous powder[1]
Melting Point 83.5-98 °C[1]
Log P (Octanol/Water) 0.72 at 23 ± 2°C, pH 7.45

Solubility of this compound in Various Solvents

The solubility of a compound is a critical parameter in various applications, including formulation development, toxicological studies, and environmental fate assessment. This compound exhibits solubility in a range of polar solvents.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is summarized in Table 2. While precise quantitative data is available for water and Dimethyl Sulfoxide (DMSO), the solubility in common organic alcohols and acetone is reported qualitatively.

Table 2: Solubility of this compound in Selected Solvents

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂O4.57 ± 0.14 g/L20 ± 0.5
<0.1 g/100 mL24
EthanolC₂H₅OH< 1 g/100 mL (Slightly Soluble)Not Specified
MethanolCH₃OHSolubleNot Specified[2]
AcetoneC₃H₆OSolubleNot Specified[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥ 20 g/100 mL (Very Soluble)Not Specified

The solubility of this compound in water is relatively low. Its solubility in ethanol is also limited. The general "soluble" classification in methanol and acetone suggests that these organic solvents are better vehicles for this compound compared to water, likely due to a more favorable balance of polarity. The high solubility in DMSO is expected, as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and reproducible experimental methods. The following protocols are based on established guidelines for assessing the solubility of chemical substances.

OECD Test Guideline 105: Water Solubility (Flask Method)

This method is suitable for determining the water solubility of substances that are stable in water and not volatile.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker incubator.

  • Glass flasks with stoppers.

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing deionized water. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the aqueous phase from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method. For colored compounds like this compound, UV-Vis spectrophotometry at its λmax (around 531-534 nm) is a suitable technique.[1] A calibration curve should be prepared using standards of known concentrations.

  • Calculation: The solubility is expressed as the mass of the substance per volume of the solvent (e.g., in g/L or mg/mL).

Shake-Flask Method for Organic Solvents

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in various solvents.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then measured.

Apparatus:

  • Thermostatically controlled shaker or orbital incubator.

  • Vials or flasks with screw caps.

  • Analytical balance.

  • Centrifuge or filtration system.

  • Appropriate analytical instrument (HPLC, UV-Vis).

Procedure:

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a vial containing a known volume of the organic solvent (e.g., ethanol, methanol, acetone).

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature. Agitate the samples for a predetermined time to ensure equilibrium is reached.

  • Phase Separation: Remove the vials from the shaker and allow any undissolved solid to sediment. If necessary, centrifuge the samples at the same temperature to achieve a clear supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as needed with the same solvent and analyze the concentration of this compound using a suitable and validated analytical method.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.

Visualizations

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The following diagram illustrates one of the common two-step processes.

G cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Amination 4-Fluoro-3-nitroaniline 4-Fluoro-3-nitroaniline Intermediate 4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline 4-Fluoro-3-nitroaniline->Intermediate + Ethylene Oxide Ethylene Oxide Ethylene Oxide->Intermediate + HC_Blue_2 This compound Intermediate->HC_Blue_2 + Monoethanolamine Monoethanolamine Monoethanolamine->HC_Blue_2 +

Caption: A two-step synthesis pathway for high-purity this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental procedure for determining the solubility of this compound is depicted in the following diagram.

G start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (g/L or mg/mL) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

References

In-Depth Technical Guide: Thermogravimetric Analysis of HC Blue No. 2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a semi-permanent hair dye classified as a nitro dye.[1] Its chemical formula is C12H19N3O5, and it is chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol).[2][3] The thermal stability of such compounds is a critical parameter for ensuring safety and quality in product formulation and storage. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight285.34 g/mol [4]
AppearanceDark blue to dark brown microcrystalline powder[4]
Melting Point83.5–98 °C (182-208.4°F)[1][3][4]
SolubilityLess than 1 mg/mL at 24°C (75°F) in water[4]

Illustrative Thermogravimetric Analysis Data

Due to the absence of specific experimental TGA data for this compound, the following table provides a hypothetical but realistic representation of thermal decomposition for a comparable organic dye. This data is intended for illustrative purposes to guide researchers in what to expect and how to present their findings.

Temperature Range (°C)Weight Loss (%)Derivative Peak (DTG) (°C)Associated Process
25 - 150~1-2%~100Loss of adsorbed water and volatile impurities.
150 - 250~5-10%~220Initial decomposition of side chains (e.g., hydroxyethyl groups).
250 - 400~40-50%~350Major decomposition of the aromatic structure and nitro group.
400 - 600~20-30%~480Further degradation and charring of the remaining organic residue.
> 600~15-20% (Residue)-Formation of stable carbonaceous residue.

Experimental Protocols

Below is a detailed, generalized methodology for conducting a thermogravimetric analysis of an organic dye such as this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound sample (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Oxidizing gas (e.g., Air) - for oxidative stability testing

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 25-30°C.

    • Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peaks in the DTG curve indicate the temperatures of maximum decomposition rates.

    • Determine key parameters from the curves, including the onset temperature of decomposition, the temperatures of maximum decomposition rates (from DTG peaks), and the percentage of residual mass at the final temperature.

Visualizations

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis start Start weigh Weigh 5-10 mg of this compound start->weigh pan Place sample in TGA pan weigh->pan load Load sample into TGA furnace pan->load purge Purge with inert gas (N2) load->purge heat Heat at 10°C/min to 800°C purge->heat record Record weight vs. temperature heat->record plot Plot TGA and DTG curves record->plot determine Determine decomposition temperatures and weight loss plot->determine end End determine->end

Caption: Experimental workflow for thermogravimetric analysis.

Hypothetical Thermal Decomposition Pathway

When heated, this compound is expected to emit toxic fumes of nitrogen oxides.[5] The decomposition likely involves the cleavage of the hydroxyethyl side chains and the breakdown of the aromatic ring, particularly at the nitro group.

Decomposition_Pathway HCBlue2 This compound Intermediates Unstable Intermediates HCBlue2->Intermediates Heat (Δ) Volatiles Volatile Fragments (e.g., C2H4O, H2O) Intermediates->Volatiles Side-chain cleavage Gases Toxic Gases (NOx, CO, CO2) Intermediates->Gases Ring & Nitro group decomposition Residue Carbonaceous Residue Intermediates->Residue Charring

Caption: Postulated thermal decomposition pathway for this compound.

References

An In-depth Technical Guide to HC Blue No. 2 (CAS 33229-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for CAS number 33229-34-4 reveal an association with two distinct chemical entities: 2,2'-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol, commonly known as HC Blue No. 2, and 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. However, multiple chemical suppliers and databases indicate that the correct CAS number for the latter is 3919-74-2. Therefore, this technical guide will focus exclusively on the physicochemical data, experimental protocols, and biological profile of This compound .

Introduction

This compound is a synthetic aromatic amine that functions as a semi-permanent hair dye.[1][2] It is classified as a direct, non-oxidative colorant, meaning it imparts color by depositing on and penetrating the hair shaft without the need for a chemical developer.[3] This compound is a dark blue to dark brown microcrystalline or amorphous powder.[1][4][5] Its primary application is in cosmetic hair coloring formulations, typically at concentrations ranging from 1.6% to 2.8%.[1][6][7][8] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and toxicological profile for researchers, scientists, and professionals in drug development and cosmetics.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These data are essential for formulation development, quality control, and safety assessment.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₉N₃O₅[8][9]
Molecular Weight 285.30 g/mol [5][8]
Appearance Dark blue to dark brown microcrystalline powder; blackish-blue amorphous powder with a copper cast.[1][3][4][5]
Melting Point 83.5 - 98 °C (multiple values reported depending on purity)[1][4][5]
103 - 104 °C[7]
108 - 111 °C[9]
Boiling Point 582.7 °C (estimated)[9]
Density 1.421 g/cm³[9]
UV-Vis Maxima 263-264 nm and 531-535 nm[4][7]
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource
Water Solubility Soluble; <1 mg/mL at 24 °C[1][8][10]
Other Solvents Soluble in ethanol, methanol, and acetone.[1][3][8]
Octanol/Water Partition Coefficient (LogP) 0.72 - 1.7[1][5][7]

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical parameter are not publicly available; however, methodologies for key toxicological and metabolic studies have been reported.

Synthesis of this compound

Two primary methods are used for the commercial production of this compound:

  • High-Purity Grade Synthesis: This is a two-step process. First, 4-fluoro-3-nitroaniline is reacted with ethylene oxide to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then reacted with monoethanolamine to yield this compound with a purity of approximately 98%.[4][5]

  • Technical Grade Synthesis: This method involves the direct hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[1][4][5]

The synthesis workflow is illustrated in the diagram below.

G Synthesis of High-Purity this compound cluster_0 Step 1 cluster_1 Step 2 A 4-Fluoro-3-nitroaniline C 4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline A->C + B Ethylene Oxide B->C + E This compound (≥98% pure) C->E + D Monoethanolamine D->E

Synthesis of High-Purity this compound
Percutaneous Absorption in Humans

To determine the extent of dermal absorption, a study was conducted on human volunteers.

  • Methodology: A commercial semi-permanent hair dye formulation containing 1.77% this compound, enriched with radiolabeled [ring-¹⁴C]-HC Blue No. 2, was applied to the hair and scalp of volunteers. The formulation was worked into the hair for 5-8 minutes and left for an additional 30 minutes. Urine was collected over a 30-day period.[1][5]

  • Results: Less than 0.1% of the applied radioactivity was recovered in the urine over 30 days, with half of the total excretion occurring within 52 hours. This indicates very low dermal absorption at typical use concentrations.[1][5]

Carcinogenicity Bioassay (NTP Studies)

The carcinogenic potential of this compound was evaluated in long-term feeding studies conducted by the U.S. National Toxicology Program (NTP).

  • Test Animals: Fischer 344/N rats and B6C3F₁ mice (50 of each sex per group).[1][4]

  • Administration: this compound (approximately 98% pure) was mixed into the diet and administered for 103 weeks for rats and 104 weeks for mice.[1][4]

  • Dosage:

    • Male rats and mice: 0, 5,000, or 10,000 ppm in the diet.[1][4]

    • Female rats and mice: 0, 10,000, or 20,000 ppm in the diet.[1][4]

Genotoxicity Assays

This compound has been evaluated in a battery of short-term tests to assess its potential to cause genetic damage.

  • Bacterial Reverse Mutation Assay (Ames Test): this compound induced gene mutations in Salmonella typhimurium strains TA97 and TA98.[2][4]

  • Mouse Lymphoma Assay: The compound was mutagenic at the TK locus in L5178Y mouse lymphoma cells.[4]

  • Unscheduled DNA Synthesis (UDS): It induced UDS in primary hepatocytes from rats, mice, hamsters, and rabbits, but not in monkey hepatocytes.[1][4]

  • In Vivo Micronucleus Assay: this compound did not induce the formation of micronuclei in the bone marrow of mice exposed in vivo.[1][2]

The workflow for toxicological evaluation, from genotoxicity to long-term carcinogenicity studies, is depicted below.

G Toxicological Evaluation Workflow for this compound cluster_invitro In Vitro Genotoxicity cluster_invivo In Vivo Studies Ames Ames Test (S. typhimurium) Result1 Mutagenic Potential Identified Ames->Result1 Positive MLA Mouse Lymphoma Assay MLA->Result1 Positive UDS Unscheduled DNA Synthesis (Hepatocytes) UDS->Result1 Positive (most species) Micronucleus Micronucleus Assay (Mouse) Result1->Micronucleus Further Investigation Carcinogenicity 2-Year Bioassay (Rat & Mouse) Result1->Carcinogenicity Further Investigation Result2 No Chromosomal Damage In Vivo Micronucleus->Result2 Negative Result3 Final Safety Conclusion Carcinogenicity->Result3 No Evidence of Carcinogenicity

Toxicological Evaluation Workflow

Metabolism and Biological Fate

Absorption and Excretion

As noted in the human percutaneous absorption study, dermal uptake of this compound is minimal.[1][5] Following oral administration by gavage in rats and mice, up to 40% of a radiolabeled dose was recovered in the urine, indicating more significant absorption via the gastrointestinal tract.[1][5]

Metabolic Pathways

In vivo and in vitro studies using hepatocytes from mice and rats have shown that this compound is extensively metabolized.[1][3][5] High-performance liquid chromatography (HPLC) analysis of urine from treated mice revealed that less than 5% of the excreted radioactivity was the parent compound.[5] The majority was converted to more polar metabolites, with one major, uncharacterized metabolite being predominant.[1][3][5] Unlike the structurally similar dye HC Blue No. 1, the metabolites of this compound do not appear to be glucuronide conjugates.[3]

The general metabolic fate of this compound is outlined in the following diagram.

G Metabolic Fate of this compound HCBlue This compound Absorb Absorption (Oral > Dermal) HCBlue->Absorb Metabolism Extensive Hepatic Metabolism (e.g., in Liver) Absorb->Metabolism Metabolites Polar Metabolites (Major metabolite uncharacterized) Metabolism->Metabolites Excretion Excretion (Primarily via Urine) Metabolites->Excretion

Metabolic Fate of this compound

Conclusion

This compound (CAS 33229-34-4) is a well-characterized semi-permanent hair dye with established physicochemical properties. Toxicological evaluation has shown that while it exhibits mutagenic potential in some in vitro assays, comprehensive long-term animal bioassays did not find evidence of carcinogenicity.[2][4][6] Dermal absorption is very low, and the compound is extensively metabolized before excretion. This technical guide provides core data and experimental context essential for its safe handling and use in cosmetic formulations and for ongoing research in the fields of cosmetology and toxicology.

References

In Vitro Toxicological Profile of HC Blue No. 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of HC Blue No. 2, a common ingredient in semi-permanent hair dye formulations. The information is compiled from scientific literature and regulatory assessments to assist researchers and professionals in understanding its potential hazards and designing further studies.

Introduction

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a nitrophenylenediamine-based direct dye.[1] Its toxicological profile, particularly its potential for genotoxicity, has been a subject of scientific evaluation. This document summarizes key in vitro findings related to its genotoxic and cytotoxic potential, details the methodologies of pivotal studies, and explores potential mechanisms of action.

Genotoxicity Profile

This compound has been evaluated in several in vitro genotoxicity assays, which indicate a potential for mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli.[1][2] this compound has consistently shown positive results in this assay, particularly in strains that detect frameshift mutations.

Table 1: Summary of Quantitative Data from Ames Test for this compound

Test SystemMetabolic Activation (S9)Concentration Range TestedResultReference
S. typhimurium TA97With and WithoutNot specified in summaryMutagenic[3]
S. typhimurium TA98With and WithoutNot specified in summaryMutagenic[3]
S. typhimurium TA100With and WithoutNot specified in summaryNot Mutagenic[3]
S. typhimurium TA1535With and WithoutNot specified in summaryNot Mutagenic[3]
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

The mouse lymphoma assay (MLA) is used to detect gene mutations in mammalian cells. This compound has demonstrated mutagenic activity in this assay.

Table 2: Summary of Quantitative Data from Mouse Lymphoma Assay (L5178Y/TK+/-) for this compound

Test SystemMetabolic Activation (S9)Concentration RangeResultReference
L5178Y mouse lymphoma cellsWith Aroclor 1254-induced rat liver S9Not specified in summaryMutagenic[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is a generalized procedure based on standard Ames test methodologies.

Objective: To evaluate the potential of this compound to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA97, TA98, TA100, TA1535)

  • This compound

  • Control substances (negative and positive)

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

  • Molten top agar containing a trace amount of histidine and biotin

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare various concentrations of this compound. For tests with metabolic activation, mix the test substance with the S9 mix.

  • Incubation: Add the tester strain bacteria to the test substance solution (with or without S9 mix) and incubate.

  • Plating: Mix the incubation mixture with top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis A Prepare this compound concentrations D Mix this compound, bacteria, and S9 mix (or buffer) A->D B Prepare S9 mix (for metabolic activation) B->D C Prepare bacterial tester strains C->D E Incubate mixture D->E F Add top agar E->F G Pour onto minimal glucose agar plates F->G H Incubate plates (37°C, 48-72h) G->H I Count revertant colonies H->I J Compare to controls I->J

Ames Test Experimental Workflow
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) Protocol

This protocol is a generalized procedure for the mouse lymphoma assay.

Objective: To assess the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Materials:

  • L5178Y/TK+/- mouse lymphoma cells

  • This compound

  • Control substances (negative and positive)

  • S9 fraction for metabolic activation

  • Cell culture medium

  • Selective agent (e.g., trifluorothymidine - TFT)

  • 96-well microplates or soft agar

Procedure:

  • Cell Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

  • Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.

  • Mutant Selection: Plate the cells in a selective medium containing TFT. Only TK-deficient mutant cells will survive and form colonies. Also, plate cells in a non-selective medium to determine the cloning efficiency.

  • Incubation: Incubate the plates until colonies are formed.

  • Scoring: Count the colonies in both selective and non-selective media to determine the mutant frequency. A significant, dose-dependent increase in mutant frequency compared to the negative control indicates a mutagenic effect.

Mouse_Lymphoma_Assay_Workflow cluster_treatment Cell Treatment cluster_expression Mutation Expression cluster_selection Mutant Selection cluster_analysis Analysis A Culture L5178Y mouse lymphoma cells B Expose cells to This compound (+/- S9 mix) A->B C Wash cells B->C D Culture in non-selective medium (48h) C->D E Plate cells in selective medium (TFT) D->E F Plate cells in non-selective medium D->F G Incubate plates E->G F->G H Count colonies G->H G->H I Calculate mutant frequency H->I H->I

Mouse Lymphoma Assay Experimental Workflow

Cytotoxicity Profile

Neutral Red Uptake (NRU) Assay Protocol

This protocol describes a general procedure for the NRU assay.

Objective: To determine the cytotoxicity of a test substance by assessing its effect on the viability of cultured cells.

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Materials:

  • Cultured mammalian cells (e.g., human keratinocytes, 3T3 fibroblasts)

  • This compound

  • Control substances

  • Cell culture medium

  • Neutral Red solution

  • Neutral Red destain solution (e.g., ethanol/acetic acid)

  • 96-well tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to attach and grow for 24 hours.

  • Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: Remove the treatment medium, wash the cells, and incubate them with a medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove unincorporated dye, then add the destain solution to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound leading to its toxicological effects have not been fully elucidated. However, as a nitrophenylenediamine-based aromatic amine, its mechanism of toxicity is likely related to metabolic activation and the generation of reactive intermediates.

Metabolic activation, often by cytochrome P450 enzymes in the liver (or in the S9 fraction in in vitro assays), can convert aromatic amines into reactive electrophilic species. These reactive metabolites can form adducts with DNA, leading to mutations and chromosomal damage, which are the hallmark of genotoxicity. This process can also induce oxidative stress, further contributing to cellular damage. While specific upstream signaling cascades have not been definitively linked to this compound, pathways sensitive to DNA damage and oxidative stress, such as the p53-mediated DNA damage response and the Nrf2-mediated antioxidant response, are plausible targets.

Aromatic_Amine_Toxicity_Pathway cluster_compound Compound cluster_activation Metabolic Activation cluster_reactive Reactive Intermediates cluster_effects Cellular Effects cluster_outcomes Toxicological Outcomes AA This compound (Aromatic Amine) MA Metabolic Activation (e.g., Cytochrome P450) AA->MA Metabolism RI Reactive Electrophilic Metabolites MA->RI DNA_Adducts DNA Adducts RI->DNA_Adducts Covalent Binding Ox_Stress Oxidative Stress RI->Ox_Stress Redox Cycling Mutations Gene Mutations DNA_Adducts->Mutations Chrom_Aberrations Chromosomal Aberrations DNA_Adducts->Chrom_Aberrations Cytotoxicity Cytotoxicity Ox_Stress->Cytotoxicity Mutations->Cytotoxicity Chrom_Aberrations->Cytotoxicity

Generalized Proposed Mechanism of Aromatic Amine Toxicity

Conclusion

The in vitro toxicological data for this compound indicates a clear potential for genotoxicity, as evidenced by positive results in both bacterial and mammalian cell mutation assays. While specific in vitro cytotoxicity data is limited, it is an important consideration for interpreting genotoxicity results and for overall safety assessment. The likely mechanism of toxicity involves metabolic activation to reactive species that can damage DNA. Further research is warranted to fully elucidate the specific signaling pathways involved in the cellular response to this compound exposure. This guide provides a foundational understanding for professionals engaged in the safety assessment and development of products containing this ingredient.

References

A Technical Guide to the Historical Development of HC Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the historical development of HC Blue dyes, prepared for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the history, synthesis, and chemical properties of key HC (Hair Color) Blue dyes, with a focus on HC Blue No. 1 and HC Blue No. 2. These dyes are notable examples of nitroaromatic amines used extensively in semi-permanent hair coloring products.

Introduction and Historical Context

The development of synthetic hair dyes in the 20th century offered a vibrant alternative to natural colorants. Among these, the "HC" dyes, a classification for non-oxidative, semi-permanent hair colorants, became prominent. These smaller molecules are designed to penetrate the hair shaft without a chemical developer (like peroxide), gradually washing out over several shampoos[1][2].

The production of HC Blue dyes began in the mid-20th century. This compound was developed first, with its production and use starting in the late 1950s[3]. HC Blue No. 1 followed, with its commercial production beginning in the late 1960s. While this compound remains in use, the production of HC Blue No. 1 was discontinued in the mid-1980s[4]. These dyes belong to the chemical class of nitro-phenylenediamines, which are instrumental in achieving brown, red, and blue tones in hair color formulations[2][5][6].

Physicochemical Properties

The efficacy and safety of HC dyes are closely linked to their physicochemical characteristics. The key properties of HC Blue No. 1 and this compound have been well-documented through various analytical studies.

Table 1: Physicochemical Data for HC Blue No. 1 and this compound

PropertyHC Blue No. 1This compound
CAS Number 2784-94-3[7]33229-34-4[8][9]
Molecular Formula C₁₁H₁₇N₃O₄[7]C₁₂H₁₉N₃O₅[8][9]
Molecular Weight 255.27 g/mol [7]285.30 g/mol [10]
Appearance Dark blue microcrystals or blue-black amorphous powder[4][11]Dark blue microcrystalline or amorphous powder[10][12]
Melting Point 101.5-104 °C[4]83.5-98 °C (Varies by lot)[12]
UV Absorption (λmax) Not specified263-264 nm (major), 531-534 nm (secondary)[12]
Solubility Slightly soluble in water (0.38% w/w); Soluble in ethanol, methanol, acetone[4]Soluble in water, ethanol, methanol, and acetone[10]
Octanol/Water Partition Coefficient (log P) 1.24 (Calculated from P=17.2)[4]0.23 (Calculated from P=1.7)[10]

Synthesis and Manufacturing

The commercial synthesis of HC Blue dyes involves multi-step chemical reactions, primarily centered around the modification of nitroaniline precursors. The two main pathways yield high-purity (≥95%) or technical-grade products[1][3].

The synthesis of both HC Blue No. 1 and No. 2 can originate from common foundational chemicals, branching into specific pathways. This demonstrates a logical relationship in their manufacturing history.

G cluster_precursors Primary Precursors cluster_intermediates Key Intermediates cluster_products Final Products 4-fluoro-3-nitrobenzenamine 4-Fluoro-3-nitrobenzenamine Intermediate1 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol) 4-fluoro-3-nitrobenzenamine->Intermediate1 + Ethylene Oxide 2-nitro-p-phenylenediamine 2-Nitro-p-phenylenediamine HCBlue2 This compound 2-nitro-p-phenylenediamine->HCBlue2 + Ethylene Oxide (Technical-Grade Route) HCBlue1 HC Blue No. 1 Intermediate1->HCBlue1 + Methylamine Intermediate1->HCBlue2 + Monoethanolamine (High-Purity Route) EthyleneOxide Ethylene Oxide / 2-Chloroethanol

Caption: Precursor relationships in the synthesis of HC Blue dyes.

The following protocols are derived from the manufacturing processes described in the technical literature[3][4][8][11][13].

Protocol 1: Synthesis of High-Purity this compound

This is a two-step process designed to produce a dye of approximately 98% purity[12].

  • Step 1: Synthesis of 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol)

    • Charge a suitable reaction vessel with 4-fluoro-3-nitrobenzenamine.

    • React with ethylene oxide under controlled conditions. This step involves the hydroxyethylation of the amine group.

    • Monitor the reaction to completion via an appropriate analytical method (e.g., TLC or HPLC).

    • Upon completion, isolate the intermediate product, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol). Purification may involve recrystallization or column chromatography.

  • Step 2: Synthesis of this compound

    • Dissolve the intermediate from Step 1 in a suitable solvent.

    • Add monoethanolamine to the reaction mixture.

    • Heat the mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom.

    • After the reaction is complete, cool the mixture and isolate the crude this compound.

    • Purify the final product, typically by recrystallization, to achieve ≥95% purity. The major impurity is often water[12].

Protocol 2: Synthesis of HC Blue No. 1

This protocol also follows a two-step pathway, similar to the high-purity synthesis of this compound[4][13].

  • Step 1: Synthesis of 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol)

    • React 4-fluoro-3-nitroaniline with ethylene oxide in an ethanol/water solvent system under alkaline conditions, using a catalyst such as sodium hydroxide.

    • Maintain the reaction temperature between 50-60°C[13].

    • Monitor the reaction for the complete consumption of the starting material.

    • Isolate and purify the intermediate product as described in Protocol 1.

  • Step 2: Synthesis of HC Blue No. 1

    • React the intermediate from Step 1 with methylamine in a polar aprotic solvent like dimethylformamide (DMF)[13].

    • Heat the reaction mixture to a temperature range of 80-100°C to replace the fluorine atom with the methylamino group[13].

    • Upon completion, isolate and purify the HC Blue No. 1 product to achieve a purity of 95-97%[13]. A possible impurity is 2-([4-(methyl-amino)-3-nitrophenyl]imino)ethanol (<5%)[4].

The manufacturing process can be visualized as a sequential workflow from raw materials to the final, purified product.

G Start Start: Raw Materials (e.g., 4-fluoro-3-nitroaniline) Step1 Step 1: Hydroxyethylation (Reaction with Ethylene Oxide) Start->Step1 Intermediate Isolate & Purify Intermediate (e.g., 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol)) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Reaction with Methylamine or Monoethanolamine) Intermediate->Step2 CrudeProduct Isolate Crude HC Blue Dye Step2->CrudeProduct Purification Final Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct End: High-Purity HC Blue Dye (≥95% Purity) Purification->FinalProduct

Caption: Generalized workflow for the two-step synthesis of HC Blue dyes.

Analytical Methodologies

The quality control and analysis of HC Blue dyes in cosmetic formulations rely on robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the predominant method for the identification and quantification of hair dyes[12][14][15][16]. Reverse-phase HPLC with a photodiode array (PDA) detector allows for the separation of the dye from other matrix components and its identification by comparing retention time and UV-Vis spectrum against a known standard[15][16].

  • Thin-Layer Chromatography (TLC): TLC has been reported as a method for the determination of HC Blue No. 1 in biological fluids, followed by spectrophotometric analysis[4].

  • Spectroscopy: Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the synthesized dyes[4][12].

Protocol 3: General HPLC Analysis of a Hair Dye Formulation

This protocol outlines a general procedure for analyzing HC dyes in a cosmetic product.

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 g of the hair dye product into a volumetric flask[16][17].

    • Add an extraction solvent. A common choice is a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, often containing an antioxidant like ascorbic acid or sodium bisulfite to prevent degradation of the dyes[16][18].

    • Sonicate the mixture for 15-30 minutes to ensure complete extraction of the dyes[16][18].

    • Dilute to the final volume with the extraction solvent.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection[16][18].

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or similar column (e.g., Waters Atlantis® T3, Agilent Poroshell HPH-C18) is typically used[16][17].

    • Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile[15][16].

    • Detection: A photodiode array (PDA) detector is used to monitor the elution, acquiring spectra from approximately 220-400 nm[15][16].

    • Quantification: The concentration of the HC Blue dye is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Conclusion

The development of HC Blue dyes, particularly HC Blue No. 1 and No. 2, represents a significant chapter in the history of cosmetic science. Their synthesis, born from advances in industrial organic chemistry, provided effective and popular semi-permanent hair coloring options. The well-documented manufacturing processes and analytical methods have ensured consistent quality and provided a framework for regulatory assessment. While the use of some early nitro dyes has been discontinued due to safety evaluations, the study of their history and chemistry provides valuable insights for the development of new, innovative, and safe cosmetic ingredients.

References

Methodological & Application

Protocol for the Utilization of HC Blue No. 2 in Semi-Permanent Hair Color Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a direct, non-oxidative hair dye predominantly used in semi-permanent and temporary hair coloring products.[1][2][3][4] As an aromatic amine, it imparts a blue to bluish tint to the hair.[2][5] Its mechanism involves the deposition and penetration of the dye into the hair shaft without the need for a chemical developer or oxidizing agent.[3] This document provides a comprehensive protocol for the use of this compound in the formulation and evaluation of semi-permanent hair color products, intended for research and development professionals.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its effective and safe use in formulations.

PropertyValueReference
Chemical Name 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol[3]
CAS Number 33229-34-4[6]
Molecular Formula C12H19N3O5[6]
Molecular Weight 285.296 g/mol [6]
Appearance Dark blue to purple-brown crystalline powder[1][6][7]
Melting Point 103-111 °C[6][8]
Boiling Point 582.7 °C[6]
Solubility Soluble in water, ethanol, methanol, and acetone[3]
Log Pow 0.72 (at 23 ± 2°C, pH 7.45)[8]
UV-Vis Maxima 263.6 nm and 535.0 nm[8]

Formulation Guidelines

This compound is typically incorporated into a shampoo or conditioner base containing thickeners, alkalizers, and foam stabilizers.[1]

Concentration in Final Product

The concentration of this compound in semi-permanent hair dye formulations generally ranges from 1.6% to 2.0%.[7][9] However, the European Union's Cosmetic Directive allows for a maximum concentration of 2.8% in non-oxidizing hair dye formulations.[1][8]

Example Base Formulation

A simple base formulation for a semi-permanent hair color can be prepared to test the efficacy of this compound.

IngredientFunctionConcentration (%)
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emollient5.0 - 10.0
Stearyl AlcoholThickener, Emollient2.0 - 5.0
Ceteareth-20Surfactant, Emulsifier1.0 - 3.0
Propylene GlycolHumectant, Solvent2.0 - 5.0
This compound Colorant 1.6 - 2.8
Citric Acid / Sodium HydroxidepH AdjusterAs needed
PreservativePreservativeAs per manufacturer

Protocol for Formulation Preparation:

  • In a primary vessel, heat the deionized water to 75-80°C.

  • In a separate vessel, melt the cetearyl alcohol, stearyl alcohol, and ceteareth-20 at 75-80°C.

  • Add the oil phase to the water phase with constant stirring to form an emulsion.

  • In a separate container, dissolve this compound in propylene glycol.

  • Once the emulsion has cooled to below 45°C, add the this compound solution and mix until uniform.

  • Adjust the pH of the formulation to the desired range (typically 6.0-8.0) using citric acid or sodium hydroxide.

  • Add the preservative and mix thoroughly.

  • Allow the formulation to cool to room temperature.

Experimental Protocols for Performance Evaluation

Hair Substantivity and Color Intensity

This protocol assesses the dye's ability to bind to the hair and the resulting color intensity.

Materials:

  • Bleached human hair swatches

  • Base formulation with this compound

  • Colorimeter (CIELAB compatible)

  • White background for color assessment

  • Sulfate-free shampoo

Procedure:

  • Measure the baseline color of the dry hair swatches using a colorimeter (Lab* values).

  • Wet the hair swatches with deionized water.

  • Apply a standardized amount of the hair color formulation to each swatch, ensuring even distribution.

  • Allow the dye to process for 30-45 minutes at room temperature.[9]

  • Rinse the swatches with lukewarm water until the water runs clear.

  • Wash the swatches with a standardized amount of sulfate-free shampoo and rinse.

  • Allow the swatches to air dry completely.

  • Measure the Lab* values of the dyed, dry swatches.

  • Calculate the change in color (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

Wash Fastness

This protocol evaluates the durability of the color after repeated washing cycles.

Materials:

  • Dyed hair swatches from the substantivity test

  • Sulfate-free shampoo

  • Water bath at a controlled temperature (e.g., 37°C)

Procedure:

  • Measure the initial Lab* values of the dyed hair swatches.

  • Subject the swatches to a series of wash cycles. Each cycle consists of:

    • Wetting the swatch in the water bath.

    • Applying a standardized amount of shampoo and lathering for 1 minute.

    • Rinsing the swatch thoroughly.

  • After 1, 3, 5, and 10 wash cycles, allow the swatches to air dry completely.

  • Measure the Lab* values after each set of washes.

  • Calculate the ΔE* relative to the initial dyed color to quantify color fading.

Safety Assessment

Skin Patch Test

Prior to any human application, a patch test is mandatory to assess the potential for allergic reactions.[10][11][12]

Protocol:

  • Prepare a small amount of the final hair dye formulation.

  • Apply a small, coin-sized amount of the product to a clean, dry area of skin, such as behind the ear or on the inner elbow.[10][12]

  • Allow the area to remain untouched and dry for 48 hours.[10][12][13]

  • After 48 hours, examine the area for any signs of irritation, such as redness, itching, or swelling.[10][12]

  • If any reaction occurs, the product should not be used.

Strand Test

A strand test is crucial to preview the final color result on a small section of hair.[14]

Protocol:

  • Select a small, inconspicuous strand of hair.

  • Apply the hair dye formulation to the strand.

  • Allow the color to develop for the recommended time (30-45 minutes).[9]

  • Rinse, shampoo, and dry the strand.

  • Assess the final color to ensure it meets expectations.[14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formulation and evaluation of a semi-permanent hair color containing this compound.

Caption: Experimental workflow for formulation and testing.

Mechanism of Action

The coloring mechanism of this compound is based on its direct affinity for the hair keratin. As a small, non-ionic molecule, it penetrates the cuticle and deposits within the cortex, imparting color without a chemical reaction. The binding is primarily due to van der Waals forces and hydrogen bonding.

G cluster_hair Hair Shaft Cuticle Cuticle Layer Cortex Cortex (Keratin) Cuticle->Cortex Diffusion Deposition Deposition & Binding (Van der Waals, H-Bonding) Cortex->Deposition Dye This compound (in formulation) Penetration Penetration Dye->Penetration Penetration->Cuticle Color Colored Hair Deposition->Color

Caption: Mechanism of this compound hair dyeing.

References

Application of HC Blue No. 2 in Textile and Polymer Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a synthetic aromatic amine dye, chemically identified as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol).[1][2] Primarily known for its application in semi-permanent, non-oxidative hair coloring products, its potential extends to the dyeing of textiles and polymers.[3][4][5][6][7] As a nitro dye, it functions as a direct dye, adhering to substrates through intermolecular forces rather than a covalent chemical bond.[4] This characteristic makes it a candidate for dyeing various materials where permanent fixation is not the primary objective.

This document provides detailed application notes and experimental protocols for the use of this compound in the dyeing of textiles—specifically cotton, polyester, and nylon—and outlines a general approach for polymer coloration.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in dyeing processes.

PropertyValueReferences
CAS Number 33229-34-4[1]
Molecular Formula C₁₂H₁₉N₃O₅[3]
Molecular Weight 285.30 g/mol [3]
Appearance Dark blue to dark brown microcrystalline powder[2]
Melting Point 93-104 °C (depending on purity)[3]
Solubility Soluble in water, ethanol, methanol, and acetone.[3][8]
Maximum Absorption (λmax) 263.6 nm and 535.0 nm[9]
Purity (Commercial Grade) Typically ≥ 95%[2]

Application in Textile Dyeing

This compound, being a direct, non-ionic dye, can be applied to various textile fibers. The dyeing mechanism primarily involves the diffusion of the dye into the amorphous regions of the polymer matrix of the fiber. The following protocols are based on general procedures for direct and disperse dyes, adapted for the known properties of this compound.

General Workflow for Textile Dyeing

TextileDyeingWorkflow General Workflow for Textile Dyeing with this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Scouring Fabric Scouring Dyeing Exhaust Dyeing Fabric_Scouring->Dyeing Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (for Polyester) Rinsing->Reduction_Clearing If applicable Soaping Soaping Rinsing->Soaping Reduction_Clearing->Soaping Final_Rinsing Final Rinsing Soaping->Final_Rinsing Drying Drying Final_Rinsing->Drying

General workflow for textile dyeing.
Protocol 1: Dyeing of Cotton Fabric (Cellulosic Fiber)

As a direct dye, this compound can be applied to cotton. The process relies on the affinity of the dye for the cellulosic fibers, which can be enhanced by the addition of an electrolyte.

Materials and Equipment:

  • Cotton fabric

  • This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Soda ash (Na₂CO₃) (optional, for pH adjustment)

  • Wetting agent

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and a balance

  • pH meter

Experimental Protocol:

  • Fabric Preparation (Scouring):

    • Wash the cotton fabric with a solution containing 2 g/L of a non-ionic detergent and 1 g/L of soda ash at 80-90°C for 30 minutes to remove impurities.

    • Rinse the fabric thoroughly with hot and then cold water until neutral.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.

    • Set the dye bath with the required amount of water (Liquor Ratio, e.g., 1:20).

    • Add a wetting agent (e.g., 0.5 g/L).

    • Add the required volume of the this compound stock solution to achieve the desired shade percentage (e.g., 1% on weight of fabric - owf).

    • Adjust the pH to 6.0-7.0.

  • Dyeing Process:

    • Introduce the scoured, wet cotton fabric into the dye bath at 40°C.

    • Run for 10 minutes.

    • Gradually raise the temperature to 90-95°C over 30 minutes.

    • Add a pre-dissolved electrolyte (e.g., 10-20 g/L NaCl) in portions over 15-20 minutes.

    • Continue dyeing at 90-95°C for 45-60 minutes.

  • Post-Treatment:

    • Cool the dye bath to 70°C.

    • Remove the fabric and rinse with cold water.

    • Perform a soaping treatment with 2 g/L of a non-ionic detergent at 60°C for 15 minutes to remove unfixed dye.

    • Rinse thoroughly with hot and then cold water.

    • Squeeze and air dry.

Quantitative Data for Cotton Dyeing:

ParameterValue
Dye Uptake (%) TBD
Color Fastness to Washing (ISO 105-C06) TBD
Color Fastness to Rubbing (ISO 105-X12) TBD
Color Fastness to Light (ISO 105-B02) TBD
Protocol 2: Dyeing of Polyester Fabric (Synthetic Polymer)

For hydrophobic fibers like polyester, this compound would be applied as a disperse dye. This process requires high temperatures (and pressure) to facilitate dye penetration into the compact fiber structure.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Beakers, graduated cylinders, and a balance

  • pH meter

Experimental Protocol:

  • Fabric Preparation (Scouring):

    • Wash the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20-30 minutes.

    • Rinse thoroughly and dry.

  • Dye Dispersion Preparation:

    • Make a paste of the required amount of this compound with an equal amount of a dispersing agent and a small amount of warm water.

    • Gradually add more warm water (40-50°C) to create a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the dye bath with the required amount of water (Liquor Ratio, e.g., 1:15).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the prepared dye dispersion to the bath.

  • Dyeing Process (HTHP Method):

    • Introduce the scoured polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C/minute.

    • Continue dyeing at 130°C for 45-60 minutes.

    • Cool the dye bath to 70°C at a rate of 2°C/minute.

  • Post-Treatment (Reduction Clearing):

    • Rinse the fabric with hot water.

    • Prepare a clearing bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C.

    • Treat the fabric for 15-20 minutes to remove surface dye.[10]

    • Rinse thoroughly with hot water, neutralize with a weak acid solution (e.g., 0.5 g/L acetic acid), and then rinse with cold water.

    • Dry the fabric.

Quantitative Data for Polyester Dyeing:

ParameterValue
Dye Uptake (%) TBD
Color Fastness to Washing (ISO 105-C06) TBD
Color Fastness to Rubbing (ISO 105-X12) TBD
Color Fastness to Light (ISO 105-B02) TBD
Sublimation Fastness TBD
Protocol 3: Dyeing of Nylon Fabric (Polyamide Polymer)

Nylon can be dyed with disperse dyes, particularly for achieving good leveling and avoiding barre (uneven dyeing).[1] The wet fastness properties are generally moderate.

Materials and Equipment:

  • Nylon fabric

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid or a pH buffer

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and a balance

  • pH meter

Experimental Protocol:

  • Fabric Preparation (Scouring):

    • Wash the nylon fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 70-80°C for 30 minutes.

    • Rinse thoroughly with hot and then cold water until neutral.

  • Dye Dispersion Preparation:

    • Prepare a dispersion of this compound as described in the polyester dyeing protocol.

  • Dye Bath Preparation:

    • Set the dye bath with the required amount of water (Liquor Ratio, e.g., 1:20).

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent suitable for nylon (e.g., 0.5-1 g/L).[5][8][11][12][13]

    • Adjust the pH to 5.0-6.0 with acetic acid.

    • Add the prepared dye dispersion.

  • Dyeing Process:

    • Introduce the scoured, wet nylon fabric into the dye bath at 40°C.

    • Raise the temperature to 95-100°C at a rate of 1-2°C/minute.

    • Continue dyeing at this temperature for 45-60 minutes with gentle agitation.

  • Post-Treatment:

    • Cool the dye bath to 60-70°C.

    • Remove the fabric and rinse thoroughly with warm water, followed by cold water, until the rinse water is clear.

    • A light soaping at 50-60°C may be performed to improve wet fastness.

    • Rinse and dry.

Quantitative Data for Nylon Dyeing:

ParameterValue
Dye Uptake (%) TBD
Color Fastness to Washing (ISO 105-C06) TBD
Color Fastness to Rubbing (ISO 105-X12) TBD
Color Fastness to Light (ISO 105-B02) TBD

Application in Polymer Dyeing (General Protocol)

This compound can potentially be used for the coloration of bulk polymers, particularly those that are processed at temperatures compatible with the dye's stability. The following is a general workflow for incorporating the dye into a polymer matrix.

PolymerDyeingWorkflow General Workflow for Bulk Polymer Dyeing with this compound cluster_prep Preparation cluster_compounding Compounding cluster_processing Final Processing Polymer_Drying Polymer Resin Drying Dry_Blending Dry Blending Polymer_Drying->Dry_Blending Dye_Prep Dye Preparation (Dry Powder) Dye_Prep->Dry_Blending Melt_Compounding Melt Compounding (e.g., Extrusion) Dry_Blending->Melt_Compounding Pelletizing Pelletizing Melt_Compounding->Pelletizing Shaping Shaping (e.g., Injection Molding, Fiber Spinning) Pelletizing->Shaping

References

Application Notes and Protocols: HC Blue No. 2 as a Novel Biological Stain for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a synthetic aromatic amine primarily utilized in the cosmetic industry as a semi-permanent hair colorant.[1][2][3] Its efficacy in this application stems from its affinity for proteins, a characteristic that suggests its potential as a biological stain for microscopy.[4][5] This document provides detailed application notes and exploratory protocols for the use of this compound as a biological stain for visualizing cellular components. Given that this is a novel application, the provided protocols are based on the known physicochemical properties of this compound and general principles of biological staining. Researchers are encouraged to use these notes as a starting point and optimize the procedures for their specific applications.

Disclaimer: The use of this compound as a biological stain for microscopy is not a widely established practice. The following information is intended for research purposes only.

Physicochemical Properties and Staining Principle

This compound is a dark blue microcrystalline or amorphous powder soluble in water, ethanol, and methanol.[1][4] Its ability to stain biological materials is attributed to its molecular structure, which allows for non-covalent interactions with proteins.

Staining Mechanism

The proposed staining mechanism of this compound is based on its affinity for proteins, similar to its action on the keratin in hair. The molecule likely forms hydrogen bonds and van der Waals forces with various protein-rich cellular structures. This suggests that this compound may act as a general cytoplasmic and nuclear stain, with the intensity of staining correlating with protein density.

cluster_staining Proposed Staining Mechanism HC_Blue_2 This compound (in solution) Stained_Structure Stained Cellular Structure (Blue) HC_Blue_2->Stained_Structure Binding Cell_Protein Cellular Proteins (e.g., Cytoplasm, Nucleus) Cell_Protein->Stained_Structure Interaction

Caption: Proposed interaction of this compound with cellular proteins.

Quantitative Data

The following tables summarize key quantitative data for this compound, derived from existing literature on its use in cosmetics and its chemical properties.

PropertyValueReference
Chemical Name 2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol)[1]
Molecular Formula C12H19N3O5[1]
Molecular Weight 285.3 g/mol [1]
Appearance Dark blue microcrystalline or amorphous powder[1]
Solubility Soluble in water, ethanol, methanol, acetone[1][4]
Purity (Commercial) ≥95%[1]
ParameterRecommended Range (for initial testing)Notes
Staining Solution Concentration 0.1% - 2.0% (w/v)Higher concentrations may lead to overstaining. Start with a 0.5% solution.
Solvent Distilled water, 70% EthanolEthanol may aid in penetration for certain sample types.
Fixative 10% Neutral Buffered Formalin, 4% ParaformaldehydeStandard fixatives should be compatible.
Staining Time 5 - 30 minutesOptimal time will vary with sample type and thickness.
Differentiation Acid-alcohol (0.5-1% HCl in 70% ethanol)May be necessary to remove excess stain and improve contrast. A brief rinse is a good starting point.

Experimental Protocols

The following are detailed, yet exploratory, protocols for using this compound as a biological stain. Optimization will be necessary.

Preparation of Staining Solution
  • 0.5% (w/v) this compound Aqueous Solution:

    • Weigh 0.5 g of this compound powder.

    • Dissolve in 100 mL of distilled water.

    • Stir until fully dissolved. The solution may require gentle heating.

    • Filter the solution using standard laboratory filter paper to remove any undissolved particles.

    • Store in a labeled, airtight container, protected from light.

Staining Protocol for Paraffin-Embedded Sections

This protocol is analogous to a simple counterstaining procedure.

start Start: Paraffin Section on Slide deparaffinize Deparaffinize & Rehydrate (Xylene & Ethanol Series) start->deparaffinize wash1 Wash in Distilled Water deparaffinize->wash1 stain Stain with this compound Solution (5-15 min) wash1->stain rinse1 Rinse in Tap Water stain->rinse1 differentiate Differentiate in Acid-Alcohol (optional, brief rinse) rinse1->differentiate rinse2 Rinse in Tap Water differentiate->rinse2 dehydrate Dehydrate (Ethanol Series) rinse2->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount end End: Microscopic Examination mount->end

Caption: Workflow for staining paraffin-embedded sections with this compound.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.5% this compound staining solution for 5-15 minutes.

  • Rinsing:

    • Briefly rinse in tap water to remove excess stain.

  • Differentiation (Optional):

    • If staining is too intense, briefly dip the slides in acid-alcohol (1-3 seconds).

    • Immediately rinse thoroughly in tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount with a permanent mounting medium and coverslip.

Staining Protocol for Wet Mounts (e.g., Cell Cultures, Smears)
  • Fixation:

    • Fix the specimen as required for the specific cell type (e.g., with methanol or 4% paraformaldehyde).

    • Rinse with a suitable buffer (e.g., PBS).

  • Staining:

    • Add a drop of 0.1% - 0.5% this compound solution to the specimen.

    • Incubate for 1-5 minutes.

  • Washing:

    • Gently wash away the excess stain with buffer or distilled water.

  • Mounting and Observation:

    • Mount with a coverslip.

    • Observe under a light microscope.

Expected Results

Based on its affinity for proteins, this compound is expected to stain protein-rich structures. This would likely result in:

  • Nuclei: Light to dark blue staining, depending on the density of nuclear proteins.

  • Cytoplasm: Diffuse blue staining.

  • Extracellular Matrix: Potential for staining of protein components like collagen.

Safety and Handling

This compound may be absorbed through the skin and can cause eye inflammation and dermatitis.[6][7] When heated to decomposition, it may emit toxic fumes.[6]

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the powder in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[6]

Troubleshooting

  • Overstaining: Reduce staining time or concentration. Introduce a brief differentiation step with acid-alcohol.

  • Weak Staining: Increase staining time or concentration. Ensure proper fixation.

  • Precipitate on Slide: Filter the staining solution before use.

Conclusion

This compound presents an intriguing possibility as a novel biological stain due to its protein affinity. The protocols provided herein offer a foundational starting point for researchers interested in exploring its utility in microscopy. Significant optimization and validation will be required to establish standardized procedures for various biological samples.

References

Application Notes and Protocols for the Electrochemical Detection of HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a synthetic dye widely used in the cosmetics industry.[1] Monitoring its concentration in manufacturing processes, final products, and environmental samples is crucial for quality control and safety assessment. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, and cost-effective analysis.

The core of this compound's electrochemical activity lies in its aromatic amine and nitro functionalities. The aromatic amine group can be oxidized, while the nitro group can be reduced at an electrode surface. These redox reactions form the basis for its detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV).

Proposed Signaling Pathway and Detection Principle

The electrochemical detection of this compound is predicated on the transfer of electrons between the analyte and an electrode surface when a potential is applied. The aromatic amine group is expected to undergo oxidation, likely forming a radical cation intermediate, which can then undergo further reactions.[2][3] Conversely, the nitro group can be reduced in a multi-step process. The resulting current from these redox events is proportional to the concentration of this compound in the sample.

G cluster_analyte This compound cluster_electrode Electrode Surface cluster_process Electrochemical Process cluster_signal Signal Generation Analyte This compound (Aromatic Amine & Nitro Groups) Electrode Working Electrode (e.g., GCE, CPE) Analyte->Electrode Adsorption/Diffusion Oxidation Oxidation (Amine Group) Electrode->Oxidation Applied Potential Reduction Reduction (Nitro Group) Electrode->Reduction Applied Potential Current Measurable Current (Proportional to Concentration) Oxidation->Current Reduction->Current

Fig. 1: Proposed electrochemical detection pathway for this compound.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the electrochemical detection of this compound is available, the following table presents expected performance characteristics based on the analysis of similar aromatic amines and dyes in cosmetic samples.[4][5][6] These values should be experimentally determined and validated.

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)Square Wave Voltammetry (SWV)
Working Electrode Glassy Carbon (GCE)Carbon Paste (CPE)Modified GCE
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)0.1 M Phosphate Buffer (pH 7.0)0.1 M Phosphate Buffer (pH 7.0)
Potential Range (Oxidation) -0.2 V to +0.8 V vs. Ag/AgCl0.0 V to +0.6 V vs. Ag/AgCl0.0 V to +0.6 V vs. Ag/AgCl
Potential Range (Reduction) 0.0 V to -1.0 V vs. Ag/AgCl-0.2 V to -0.8 V vs. Ag/AgCl-0.2 V to -0.8 V vs. Ag/AgCl
Scan Rate 50 mV/s20 mV/s100 mV/s
Pulse Amplitude N/A50 mV50 mV
Frequency N/AN/A50 Hz
Linear Range (Expected) 10 µM - 500 µM0.1 µM - 100 µM0.05 µM - 80 µM
Limit of Detection (LOD) (Expected) ~1 µM~0.07 µM~0.03 µM

Experimental Protocols

The following are detailed, proposed protocols for the electrochemical analysis of this compound.

Reagents and Apparatus
  • Reagents: this compound standard, potassium phosphate monobasic, potassium phosphate dibasic, sodium hydroxide, hydrochloric acid, and deionized water. All reagents should be of analytical grade.

  • Apparatus: Potentiostat/galvanostat with a three-electrode cell, glassy carbon electrode (GCE) or carbon paste electrode (CPE) as the working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode.

Preparation of Standard Solutions and Electrolyte
  • Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of ethanol or methanol before diluting with the supporting electrolyte) to prepare a 1 mM stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte.

  • Supporting Electrolyte (0.1 M Phosphate Buffer, pH 7.0): Prepare a 0.1 M phosphate buffer solution (PBS) by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.0 using NaOH or HCl.

Electrochemical Measurement Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.1 M PBS (pH 7.0) C Prepare Working Standards A->C B Prepare 1 mM this compound Stock Solution B->C F Add Sample/Standard to Cell C->F D Assemble Three-Electrode Cell D->F E Polish and Clean Working Electrode E->D G Perform Electrochemical Scan (CV, DPV, or SWV) F->G H Record Voltammogram G->H I Measure Peak Current H->I J Construct Calibration Curve I->J K Determine Concentration in Unknown Sample J->K

Fig. 2: General workflow for the electrochemical analysis of this compound.
Protocol for Cyclic Voltammetry (CV)

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse with deionized water, and sonicate in deionized water and then ethanol.

  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.

  • Blank Measurement: Add 10 mL of 0.1 M PBS (pH 7.0) to the cell and run a cyclic voltammogram from -0.2 V to +0.8 V at a scan rate of 50 mV/s to obtain the background signal.

  • Sample Measurement: Add a known concentration of this compound to the cell and record the cyclic voltammogram under the same conditions.

  • Data Analysis: Measure the anodic and/or cathodic peak currents and note the peak potentials.

Protocol for Differential Pulse Voltammetry (DPV)
  • Electrode and Cell Preparation: Follow steps 1 and 2 from the CV protocol.

  • Blank Measurement: Record a DPV scan in 10 mL of 0.1 M PBS (pH 7.0) from 0.0 V to +0.6 V.

  • Sample Measurement: Add the this compound standard to the cell and run the DPV scan. Use a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Calibration Curve: Repeat step 3 for a series of standard solutions of increasing concentrations. Plot the peak current versus the concentration to construct a calibration curve.

  • Unknown Sample Analysis: Prepare the unknown sample (e.g., diluted hair dye product) in the supporting electrolyte and record the DPV. Determine the concentration from the calibration curve.

Conclusion

The proposed electrochemical methods, based on the known electroactivity of aromatic amines and nitro groups, provide a strong foundation for the development of a rapid and sensitive analytical technique for this compound. While the protocols and expected data presented here are hypothetical, they are grounded in established electrochemical principles and studies of analogous compounds. Experimental validation is necessary to optimize the parameters and ascertain the precise analytical performance for this compound detection. These methods have the potential to be valuable tools for quality control in the cosmetics industry and for monitoring this compound in various matrices.

References

Application Notes and Protocols for Formulating Stable Aqueous Solutions of HC Blue No. 2 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a synthetic aromatic amine widely used as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[1][2] In the laboratory, it serves as a valuable compound for in vitro and in vivo studies related to toxicology, metabolism, and dermal absorption.[3][4] A critical requirement for obtaining reliable and reproducible experimental data is the use of stable and accurately prepared aqueous solutions of this compound. This document provides detailed application notes and protocols for the formulation of stable aqueous solutions of this compound for laboratory use, addressing its limited aqueous solubility and potential for degradation.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for developing appropriate formulation strategies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol[4]
CAS Number 33229-34-4[4]
Molecular Formula C₁₂H₁₉N₃O₅[5]
Molecular Weight 285.30 g/mol [5]
Appearance Dark blue to dark brown microcrystalline or amorphous powder[6]
Melting Point 93-98 °C (98% pure)[4]
Aqueous Solubility 4.57 ± 0.14 g/L at 20 ± 0.5 °C[7]
Solubility in other solvents Soluble in ethanol, methanol, acetone, and DMSO[4][7][8]
Log P (octanol/water) 0.72 at 23 ± 2°C, pH 7.45[7]
UV-Vis Maxima (λmax) ~263 nm and ~531-534 nm[3]

Challenges in Formulating Aqueous Solutions of this compound

Two primary challenges exist when preparing aqueous solutions of this compound for laboratory use:

  • Limited Aqueous Solubility: With a reported aqueous solubility of approximately 4.57 g/L, achieving higher concentrations for stock solutions can be difficult.[7]

  • Chemical Instability: As an aromatic amine with secondary and tertiary amino groups, this compound is susceptible to degradation.[7] The primary degradation pathways are believed to be:

    • Nitrosation: The amino groups are prone to react with nitrosating agents.[7]

    • Oxidation: Aromatic amines can be susceptible to oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions.

    • Photodegradation: Like many dye molecules, exposure to light, particularly UV radiation, can lead to the breakdown of the chromophore and loss of color.

Protocols for Preparing Aqueous Solutions of this compound

Due to its limited aqueous solubility, two primary methods are recommended for preparing solutions for laboratory use. The choice of method will depend on the desired final concentration and the experimental requirements.

Protocol for Preparing a Saturated Aqueous Solution

This protocol is suitable for applications where a concentration at or below the aqueous solubility limit is sufficient.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh out an amount of this compound powder slightly exceeding its solubility limit (e.g., 5 g/L) to ensure saturation.

  • Add the powder to the desired volume of high-purity water in a suitable container.

  • Stir the suspension vigorously at room temperature for at least 4 hours, protected from light.

  • Allow the undissolved material to settle.

  • Carefully decant the supernatant or filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • The resulting solution is a saturated aqueous solution of this compound. The concentration should be determined accurately using UV-Vis spectrophotometry (see Protocol 5.1).

Protocol for Preparing a Stock Solution in DMSO for Dilution into Aqueous Media

This is the recommended method for achieving higher concentrations and for experiments requiring the addition of a small volume of a concentrated stock to an aqueous buffer or cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 10 mg/mL). A European Commission report indicates that this compound is stable in DMSO at concentrations up to 500 mg/mL for at least 4 hours at room temperature when protected from light.[7]

  • Add the powder to the appropriate volume of anhydrous DMSO in a vial.

  • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution if necessary.[9]

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

  • For experimental use, thaw an aliquot and dilute it into the final aqueous buffer or medium. It is crucial to ensure that the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Protocols for Stability Assessment

Regular assessment of the stability of this compound solutions is crucial for ensuring the reliability of experimental results.

Protocol for UV-Vis Spectrophotometric Analysis

This protocol can be used to determine the concentration of this compound and to monitor its stability over time.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or disposable cuvettes

  • Prepared solution of this compound

  • Appropriate solvent blank (e.g., high-purity water or the same solvent used for the solution)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard at the visible wavelength maximum (λmax), which is approximately 531-534 nm.[3]

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Concentration Determination:

    • Measure the absorbance of the unknown this compound solution at the same λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

  • Stability Monitoring:

    • Measure the absorbance of the this compound solution at regular time intervals under specific storage conditions (e.g., temperature, light exposure).

    • A decrease in absorbance over time indicates degradation of the compound.

Protocol for Assessing the Effect of Stabilizing Agents

This protocol can be used to evaluate the effectiveness of potential stabilizing agents on the stability of aqueous this compound solutions.

Materials:

  • Aqueous solution of this compound

  • Potential stabilizing agents (e.g., ascorbic acid, EDTA)

  • UV-Vis spectrophotometer

  • Incubator or water bath for controlled temperature studies

  • Light source for photodegradation studies (optional)

Procedure:

  • Prepare several aliquots of the aqueous this compound solution.

  • To each aliquot (except for a control), add a potential stabilizing agent at a specific concentration.

  • Store the solutions under controlled conditions (e.g., 4°C, room temperature, exposed to light).

  • At predetermined time points, measure the absorbance of each solution at the λmax using a UV-Vis spectrophotometer.

  • Compare the rate of absorbance decrease in the solutions with stabilizing agents to the control solution to determine the effectiveness of each agent.

Recommendations for Stabilizing Aqueous Solutions of this compound

Based on the chemical properties of this compound and general principles for stabilizing dye solutions, the following recommendations are provided:

  • Storage Conditions: Aqueous solutions should be stored at low temperatures (e.g., 4°C), protected from light, and in tightly sealed containers to minimize exposure to air.[7] For long-term storage, preparing aliquots of a DMSO stock solution and storing them at -20°C or -80°C is recommended.

  • Use of Stabilizing Agents:

    • Antioxidants: To mitigate oxidative degradation and photodegradation, the addition of an antioxidant such as ascorbic acid (Vitamin C) can be beneficial. A starting concentration of 0.1% (w/v) is suggested for evaluation.

    • Chelating Agents: To prevent catalysis of degradation by trace metal ions, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is recommended. A starting concentration of 1 mM can be tested.

Visualizations

Experimental Workflow for Preparing and Validating this compound Solutions

G cluster_prep Solution Preparation cluster_validation Validation and Stability Testing start Start choose_method Choose Preparation Method start->choose_method prep_aqueous Prepare Saturated Aqueous Solution (Protocol 4.1) choose_method->prep_aqueous Low Concentration Needed prep_dmso Prepare DMSO Stock Solution (Protocol 4.2) choose_method->prep_dmso High Concentration or Poor Solubility measure_conc Determine Initial Concentration (Protocol 5.1) prep_aqueous->measure_conc dilute_dmso Dilute DMSO Stock into Aqueous Medium prep_dmso->dilute_dmso dilute_dmso->measure_conc stability_test Perform Stability Assessment (Protocol 5.2) measure_conc->stability_test add_stabilizers Add Stabilizing Agents (Optional) measure_conc->add_stabilizers end Stable Solution for Laboratory Use stability_test->end add_stabilizers->stability_test

Caption: Workflow for the preparation and validation of this compound solutions.

Potential Degradation Pathways of this compound

G cluster_degradation Degradation Pathways HC_Blue_2 This compound Nitrosation Nitrosation Products HC_Blue_2->Nitrosation Nitrosating Agents Oxidation Oxidation Products HC_Blue_2->Oxidation Oxygen, Metal Ions Photodegradation Photodegradation Products HC_Blue_2->Photodegradation Light (UV)

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for conducting in vitro skin permeation studies of the hair dye ingredient, HC Blue No. 2. These guidelines are intended to assist in the safety assessment and formulation development of cosmetic and personal care products containing this compound.

Introduction

This compound is a non-oxidative hair dye commonly used in semi-permanent hair coloring products.[1] Understanding its potential for dermal absorption is a critical component of its safety evaluation. In vitro skin permeation studies offer a reliable and ethical method for quantifying the extent and rate at which this compound penetrates the skin barrier. These studies typically utilize ex vivo human or animal skin mounted in diffusion cells, providing a model to predict in vivo dermal absorption.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in hair dye products.[2][3] Studies on human volunteers indicated that less than 0.1% of this compound applied to the scalp at use concentrations was absorbed over a 30-day period.[1][2][3] In vitro studies are essential to further characterize the permeation kinetics and provide data for risk assessment.

Quantitative Data Summary

While comprehensive, directly comparable quantitative data from multiple in vitro studies on this compound is limited in the public domain, the following table summarizes key findings from a pivotal study cited by the European Commission's Scientific Committee on Consumer Products (SCCP).

ParameterValue/ConditionReference
Test Substance This compound (98.7% purity) in a typical semi-permanent hair dye formulation.SCCP/1035/06[2]
Radiolabel [ring-U-14C]- this compound (98.1% purity)SCCP/1035/06[2]
Concentration in Formulation 2.8%SCCP/1035/06[2]
Applied Dose 20 mg/cm² of the formulationSCCP/1035/06[2]
Skin Model Human dermatomed skin from female abdominal tissue.SCCP/1035/06[2]
Diffusion Cell 9 mm flow-through diffusion cellsSCCP/1035/06[2]
Receptor Fluid Phosphate-buffered saline with 0.01% sodium azide (w/v).SCCP/1035/06[2]
Exposure Time 30 minutes, followed by washing.SCCP/1035/06[2]
Skin Integrity Test Tritiated water permeability coefficient (Kp < 2.5 x 10⁻³ cm·h⁻¹).SCCP/1035/06[2]

Experimental Protocols

The following is a detailed protocol for an in vitro skin permeation study of this compound, based on established guidelines and the SCCP report.

Materials and Reagents
  • This compound (analytical grade, purity >98%)

  • Radiolabeled this compound (e.g., ¹⁴C-HC Blue No. 2) for quantification

  • Ex vivo skin membranes (human or porcine)

  • Franz-type or flow-through diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation fluid and vials

  • Formulation base for the hair dye

  • Standard laboratory equipment (pipettes, balances, etc.)

  • Analytical instrumentation (e.g., Liquid Scintillation Counter, HPLC)

Skin Membrane Preparation
  • Obtain full-thickness human or porcine skin from a certified tissue bank or ethical source.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Prepare dermatomed skin sections of a uniform thickness (typically 400-500 µm) using a dermatome.

  • Cut the skin sections into discs of a suitable size to fit the diffusion cells.

  • Perform a skin integrity test (e.g., by measuring the trans-epidermal water loss or the permeation of a marker like tritiated water) to ensure the barrier function is intact.

Diffusion Cell Setup
  • Assemble the diffusion cells, ensuring a leak-proof seal.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for a defined period (e.g., 30 minutes).

Dosing and Sampling
  • Prepare the test formulation of this compound at the desired concentration (e.g., 2.8%). For accurate quantification, spike the formulation with a known amount of radiolabeled this compound.

  • Apply a precise amount of the formulation (e.g., 10-20 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • For a study mimicking hair dye use, the formulation can be removed from the skin surface after a specific exposure time (e.g., 30 minutes) by washing with a mild cleansing solution.

Sample Analysis
  • At the end of the experiment, dissemble the diffusion cells.

  • Analyze the collected receptor fluid samples for the concentration of this compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or HPLC-UV).

  • Analyze the skin for residual this compound by separating the epidermis and dermis and extracting the compound.

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the donor solution.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_setup Diffusion Cell Setup & Equilibration skin_prep->cell_setup dosing Application of This compound Formulation cell_setup->dosing sampling Receptor Fluid Sampling at Time Points dosing->sampling quantification Quantification of This compound sampling->quantification data_analysis Data Analysis (Flux, Kp) quantification->data_analysis

Caption: Experimental workflow for in vitro skin permeation studies.

Logical Relationship of Permeation and Safety Assessment

G cluster_invitro In Vitro Study cluster_exposure Exposure Assessment cluster_risk Risk Characterization permeation Skin Permeation Data (Flux, Kp) dermal_absorption Dermal Absorption Calculation permeation->dermal_absorption systemic_exposure Systemic Exposure Estimation dermal_absorption->systemic_exposure mos Margin of Safety (MoS) Calculation systemic_exposure->mos

Caption: Role of permeation data in safety assessment.

References

Application Notes and Protocols for the Development of Analytical Standards for HC Blue No. 2 and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HC Blue No. 2 is a primary aromatic amine used as a direct, non-oxidative dye in semi-permanent hair coloring products.[1][2] The development of a well-characterized analytical standard for this compound is crucial for quality control, stability testing, and regulatory compliance of cosmetic formulations. This document provides detailed protocols for the synthesis, purification, and analysis of this compound and its potential impurities.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33229-34-4[3]
Molecular Formula C₁₂H₁₉N₃O₅[3][4]
Molecular Weight 285.3 g/mol [3][4]
Appearance Dark blue to dark brown microcrystalline powder.[3][5][3][5]
Melting Point 93-104 °C (depending on purity)[3]
Solubility Soluble in water, ethanol, methanol, and acetone.[3][3]
UV-Vis λmax 263-264 nm and 531-534 nm[6]

Synthesis and Purification of this compound Reference Standard

The synthesis of high-purity this compound can be achieved through a two-step process.[3][6]

Synthesis Workflow

cluster_synthesis Synthesis of this compound cluster_purification Purification A 4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline C Reaction Mixture A->C Reactant 1 B Monoethanolamine B->C Reactant 2 D Crude this compound C->D Reflux & Cool E Crude Product D->E F Dissolve in Hot Solvent E->F G Cool to Crystallize F->G H Filter & Dry G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (Intermediate) This intermediate is synthesized by reacting 4-fluoro-3-nitroaniline with ethylene oxide.[6]

Step 2: Synthesis of this compound A detailed protocol adapted from a similar synthesis is as follows:

  • In a round-bottom flask equipped with a reflux condenser, combine 24.4 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline, 135 g of monoethanolamine, 100 ml of water, and 5.3 g of sodium carbonate.[2]

  • Heat the mixture to reflux and maintain for 1.5 hours. The color of the mixture should change to a deep violet.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with 70 ml of water and dry to yield crude this compound.[2]

Experimental Protocol: Purification by Recrystallization
  • Select an appropriate solvent where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., ethanol-water mixture).

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to facilitate crystal formation.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.[7]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Impurity Profiling and Standard Development

Several impurities can arise from the synthesis of this compound, depending on the manufacturing process.

Common Impurities
Impurity NameStructureOrigin
N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine Aromatic amine with two hydroxyethyl groupsSide reaction in the hydroxyethylation of 2-nitro-p-phenylenediamine.[6]
Methylamine CH₃NH₂Residual reactant or degradation product.[3][8]
1,2-dihydroxyethane (Ethylene glycol) HOCH₂CH₂OHResidual reactant or hydrolysis product.[3][8]
2,2-((4-amino-3-nitrophenyl)imino)bis(ethanol) Aromatic amineImpurity in technical grade this compound.[3][8]
4-Fluoro-3-nitroaniline Aromatic amineUnreacted starting material.[5]
Quantitative Data for Impurities in this compound Batches

The following table summarizes the levels of impurities found in different batches of this compound as reported by the European Commission, Scientific Committee on Consumer Products.

Batch NumberPurity (Titre by potentiometry, g/100g )HPLC Purity (% peak area)Water Content (w/w %)Impurity E (% peak area)Impurity F (% peak area)Impurities X, Y, Z (% peak area)
31394 99.5>980.5ND<0.03X: 0.12, Y: 0.12, Z: 1.24
114B5 98.7Not Reported0.270.17NDX: <0.03, Y: 0.11, Z: 0.15
9233 *102.9Not Reported1.24Not ReportedNot ReportedX: 1.12, Y: 0.16, Z: Not Reported

Note: Data for batch 9233 is from an unsigned certificate of analysis. Impurity E: 4-Fluoro-3-nitroaniline; Impurity F: 2-[4-(2-hydroxyethylamino)-2-nitrophenylamino]ethanol; Impurities X, Y, Z are other related substances with proposed structures based on LC-MS analyses.[5]

Synthesis of Impurity Standard: N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

A reference standard for this impurity can be synthesized for analytical method development and validation. The synthesis involves the reaction of 2-nitro-1,4-phenylenediamine with diethanolamine.[9]

Analytical Methods for Quality Control

A combination of chromatographic and spectroscopic methods should be employed to establish the identity, purity, and impurity profile of the this compound analytical standard.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound standard.

High-Performance Liquid Chromatography (HPLC-UV)

A general HPLC-UV method for the analysis of this compound and related impurities can be developed based on the following parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 264 nm and 532 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive detection and quantification of this compound and its impurities. The following protocol is adapted from a published method for hair dye analysis.[10]

  • LC System: UPLC or HPLC system.

  • Column: CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm.[10]

  • Column Temperature: 30°C.[10]

  • Mobile Phase A: 0.63 g/L ammonium formate in water, pH adjusted to 3.5 with formic acid.[10]

  • Mobile Phase B: Methanol:Acetonitrile (1:1 v/v).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 3 µL.[10]

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion m/z 286.14 → Product ions m/z 210.09 and 241.11.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of this compound and the detection of non-polar impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A solvent system such as ethyl acetate - methanol - water - acetic acid (65:23:11:1) can be a starting point for method development.[11]

  • Sample Preparation: Dissolve the sample in methanol.

  • Application: Spot the sample and reference standard on the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches the desired height.

  • Visualization: Visualize the spots under UV light (254 nm and 366 nm) and in visible light. Calculate the Rf values for each spot.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized this compound standard. The spectra should be consistent with the expected structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of the synthesized standard should be compared with a reference spectrum if available.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum should be recorded to confirm the absorption maxima at approximately 264 nm and 532 nm.[6] This can also be used for quantitative analysis using a standard curve.

Conclusion

The development of a well-characterized analytical standard for this compound is a multi-step process that involves synthesis, purification, and comprehensive analysis. The protocols and data presented in these application notes provide a framework for researchers and scientists to produce and qualify a reliable reference standard for this compound and its impurities, ensuring the quality and safety of consumer products.

References

The Use of HC Blue No. 2 in Assays for Oxidative Stress: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that, based on a comprehensive review of current scientific literature, HC Blue No. 2 is not a recognized or validated tool for use in assays for oxidative stress. In fact, its chemical properties suggest it is unsuitable for this application and may even be a generator of reactive oxygen species (ROS) under certain biological conditions.

This document addresses the inquiry into the application of this compound as a probe for oxidative stress. Despite a thorough search of scientific databases and chemical literature, no established protocols, application notes, or quantitative data could be found to support its use in this context. The primary application of this compound is as a non-oxidative dye in semi-permanent hair coloring products.[1][2] Its chemical structure and known properties are not conducive to the reliable detection and quantification of ROS.

Chemical Profile of this compound

This compound, with the IUPAC name 2,2'-[[4-[(2-Hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a synthetic aromatic amine.[1] Its structure is characterized by a nitro-substituted benzene ring and multiple amine functional groups. While these groups are chemically reactive, they do not lend themselves to the specific and sensitive detection of oxidative stress markers in the same way as validated chemical probes.

Contrasting this compound with Established Oxidative Stress Probes

The unsuitability of this compound for oxidative stress assays becomes clear when its structure and properties are compared with those of commonly used and validated ROS probes.

Reactive Oxygen Species (ROS)Common Probes & Mechanism of ActionComparison with this compound
Superoxide Anion (O₂⁻) Hydroethidine (HE): Undergoes specific oxidation by superoxide to form a fluorescent product, 2-hydroxyethidium.This compound lacks the specific reactive site for superoxide and its interaction is not known to produce a quantifiable signal. Aromatic nitro compounds like this compound can, in some biological systems, undergo enzymatic reduction to a nitro anion radical, which can then react with molecular oxygen to generate superoxide in a futile cycle.
Hydroxyl Radical (•OH) Coumarin: Undergoes hydroxylation by the highly reactive hydroxyl radical to produce the fluorescent compound 7-hydroxycoumarin. Dimethyl sulfoxide (DMSO): Reacts with hydroxyl radicals to form a stable product that can be detected.The aromatic ring of this compound could theoretically be hydroxylated. However, this reaction is not specific and has not been characterized for the purpose of a quantifiable assay. There is no evidence that such a reaction would lead to a predictable and measurable change in its chromophoric or fluorophoric properties.
Hydrogen Peroxide (H₂O₂) Boronate-based probes: These probes undergo a specific and rapid reaction with hydrogen peroxide, leading to the cleavage of a boronate ester and the release of a fluorescent or colorimetric reporter molecule.This compound does not contain a boronate group or any other functional group known to react specifically and rapidly with hydrogen peroxide to produce a measurable signal.

Hypothetical Interaction and Experimental Workflow (Theoretical and Not Validated)

While there is no evidence to support the use of this compound in oxidative stress assays, for illustrative purposes, one could speculate on a hypothetical mechanism. For instance, if the hydroxyl radical were to interact with the aromatic ring of this compound, it might lead to a change in the molecule's absorption spectrum. A hypothetical experimental workflow to investigate this is outlined below. It must be stressed that this is a theoretical construct and is not based on any existing, validated protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare stock solution of this compound D Incubate this compound with sample and Fenton reagents A->D B Prepare buffer and Fenton reagents (for •OH generation) B->D C Prepare samples (e.g., cell lysates, pure enzymes) C->D E Allow reaction to proceed for a defined time D->E F Measure absorbance spectrum (e.g., 400-700 nm) E->F G Analyze for spectral shifts or changes in absorbance F->G

Caption: Hypothetical workflow for investigating the interaction of this compound with hydroxyl radicals.

Conclusion

The core requirements for a reliable oxidative stress probe are high specificity for a particular ROS, a robust and quantifiable change in a measurable property (e.g., fluorescence or absorbance) upon reaction with that ROS, and stability under assay conditions. The available scientific literature indicates that this compound does not meet these criteria. Its primary role is in the field of cosmetics as a hair colorant. Researchers seeking to measure oxidative stress should utilize validated and commercially available probes that have been well-characterized for this purpose. The use of this compound in this context is not supported by current scientific evidence and would likely lead to unreliable and uninterpretable results.

References

Application Notes and Protocols for the Forensic Analysis of HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the forensic analysis of HC Blue No. 2, a common component in semi-permanent hair coloring products. The protocols described herein are intended for the identification and quantification of this dye in forensic samples, such as single hair fibers, utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Thin-Layer Chromatography (TLC).

Introduction

This compound, a nitro dye, is frequently used in non-oxidative hair coloring formulations.[1] Its presence on a hair fiber can serve as valuable trace evidence in forensic investigations, helping to link a suspect or victim to a crime scene. The analytical methods detailed below provide robust and sensitive procedures for the extraction and analysis of this compound from minute samples. HPLC-MS/MS offers high sensitivity and specificity for quantitative analysis, while TLC provides a rapid and cost-effective screening method.

Analytical Methods and Protocols

This method is adapted from a validated procedure for the determination of various hair dyes in cosmetic products and is tailored for the analysis of a single hair fiber.

2.1.1. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals, especially organic solvents, in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

2.1.2. Materials and Reagents

  • Chemicals:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Ascorbic acid

    • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Apparatus:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and sterile tips

    • Vortex mixer

    • Microcentrifuge

    • Ultrasonicator

    • HPLC vials with inserts

    • Syringe filters (0.22 µm, PTFE)

2.1.3. Experimental Protocol

2.1.3.1. Sample Preparation: Single Hair Fiber Extraction

  • Place a single hair fiber (approximately 1-2 cm in length) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a 0.1% ascorbic acid solution in 50% methanol. The ascorbic acid is added to prevent oxidative degradation of the dye.

  • Sonicate the sample for 30 minutes in an ultrasonic water bath.

  • Centrifuge the tube at 10,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial with a low-volume insert.

2.1.3.2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.1% ascorbic acid in 50% methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL).

2.1.3.3. HPLC-MS/MS Instrumental Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A suitable gradient should be optimized, for example:

      • 0-1 min: 98% A

      • 1-8 min: Linear gradient to 20% A

      • 8-10 min: Hold at 20% A

      • 10.1-12 min: Return to 98% A and re-equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • Column Temperature: 30°C

  • Tandem Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 2.85 kV

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

2.1.4. Quantitative Data

The following table summarizes the quantitative parameters for the analysis of this compound by HPLC-MS/MS.

ParameterValueReference
Precursor Ion (m/z) 286.1--INVALID-LINK--
Product Ion (m/z) 224.1--INVALID-LINK--
Cone Voltage (V) 20--INVALID-LINK--
Collision Energy (eV) 20--INVALID-LINK--
Limit of Quantification (LOQ) 0.05 µg/mL--INVALID-LINK--

2.1.5. Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Single Hair Fiber Extraction Extraction with 0.1% Ascorbic Acid in 50% Methanol Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Report Report Generation Quantification->Report TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_data Data Analysis Sample Hair Fiber(s) Extraction Extraction with Propan-1-ol (Heated) Sample->Extraction Standard This compound Standard Standard_Prep Standard Solution Standard->Standard_Prep Spotting Spotting on TLC Plate Extraction->Spotting Standard_Prep->Spotting Development Development in Solvent Chamber Spotting->Development Visualization Visualization (Visible & UV Light) Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Comparison Comparison of Rf and Spot Color Rf_Calc->Comparison Report Qualitative Report Comparison->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimization of HC Blue No. 2 for Maximum Color Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of HC Blue No. 2 for maximum color deposition in their formulations. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it color hair?

This compound is a semi-permanent, non-oxidative hair dye.[1] This means it does not require a chemical reaction with an oxidizing agent (like hydrogen peroxide) to impart color. Instead, the small, colored molecules of this compound directly deposit onto the hair shaft, primarily adhering to the cuticle, to create a tinted layer. This mechanism is less damaging to the hair compared to permanent oxidative dyes that penetrate the hair cortex. The final color outcome depends on the starting color of the hair and the other ingredients in the formulation.[1]

Q2: What is the maximum permissible concentration of this compound in hair dye formulations?

In the European Union, the maximum authorized concentration of this compound in non-oxidative hair dye formulations is 2.8%. It is crucial to adhere to these regulatory limits in your experimental designs and final product formulations.

Q3: What are the key components of a typical semi-permanent hair dye formulation base?

A stable and effective semi-permanent hair dye formulation typically includes the following components:

  • Solvents: Water is the primary solvent, often combined with organic solvents like propylene glycol or alcohols to dissolve the dye and other ingredients.[2]

  • Thickeners: These agents, such as carbomer or xanthan gum, provide the desired viscosity for easy and controlled application.[3]

  • Surfactants: Anionic or non-ionic surfactants are included to help cleanse the hair, allowing for better dye uptake, and to stabilize the formulation.[2][3]

  • pH Adjusters: The pH of the formulation is critical for optimal dye deposition. Alkaline agents like monoethanolamine may be used to slightly swell the hair cuticle, while acids like citric acid can be used to lower the pH.[2][4][5]

  • Conditioning Agents: Ingredients like cationic surfactants or silicones can be added to improve the feel and manageability of the hair after dyeing.[3]

Troubleshooting Guide

Issue 1: Poor or Weak Color Deposition

  • Question: My experiment resulted in a much lighter color than expected. What could be the cause?

  • Answer: Several factors can contribute to poor color deposition:

    • Incorrect pH of the Formulation: The pH of your dye base plays a significant role. For direct dyes like this compound, a slightly alkaline pH (around 8-9) can help to swell the hair cuticle, allowing for better dye penetration.[4][5] Conversely, a highly acidic pH can cause the cuticle to contract, hindering dye uptake.

    • Insufficient Dye Concentration: There is a direct relationship between the concentration of the dye and the intensity of the color, up to a saturation point. You may need to increase the concentration of this compound in your formulation.

    • Presence of Interfering Ingredients: Certain oils or cationic conditioning agents in your base formulation can coat the hair, preventing the dye from reaching the cuticle.

    • Inadequate Application Time: Ensure the dye remains on the hair for a sufficient duration as specified in your protocol. A typical application time for semi-permanent dyes is 30-60 minutes.

    • Hair Porosity: Highly porous hair (often from chemical damage) may not retain color well, leading to rapid fading. Conversely, low porosity hair can be resistant to color deposition.

Issue 2: Uneven or Patchy Color Results

  • Question: The color on my hair swatches is not uniform. How can I achieve a more even application?

  • Answer: Uneven color is often a result of inconsistent application or variations in the hair substrate:

    • Improper Application Technique: Ensure the hair swatch is fully saturated with the dye mixture. Uneven application will lead to a patchy result.[6][7]

    • Product Buildup on Hair: Residue from styling products or hard water can create a barrier on the hair shaft, preventing uniform dye deposition.[6] Pre-washing the hair swatches with a clarifying shampoo can help.

    • Variations in Hair Porosity: Damaged ends are typically more porous and will absorb more color than the healthier root area. Using virgin hair swatches with consistent properties is crucial for reproducible results.

Issue 3: Color Fades Too Quickly

  • Question: The blue color washes out of the hair swatches after only a few rinses. How can I improve color fastness?

  • Answer: Semi-permanent dyes are designed to wash out over time. However, you can take steps to improve color retention:

    • Rinsing with Cool Water: After dyeing, rinse the hair with cool water. This helps to seal the hair cuticle, trapping the color molecules.

    • Post-Dyeing Conditioner: Using a conditioner with a slightly acidic pH after rinsing can also help to close the cuticle and improve color longevity.

    • Formulation Additives: Certain polymers can be included in the formulation to form a protective film on the hair, reducing color leaching during washing.

Data Presentation

The following table provides a representative example of the expected relationship between the concentration of this compound and the resulting color on bleached hair swatches, as measured by a spectrophotometer using the CIELAB color space. In the CIELAB scale, L* represents lightness (100 = white, 0 = black), a* represents the red-green axis, and b* represents the yellow-blue axis (negative values are more blue).

This compound Concentration (% w/w)L* Value (Lightness)a* Value (Red-Green)b* Value (Yellow-Blue)Visual Observation
0.565.2-2.5-15.8Light Blue
1.055.8-4.1-25.3Medium Blue
1.548.3-5.7-33.9Deep Blue
2.042.1-6.9-40.2Intense Deep Blue
2.541.5-7.2-41.0Very Intense Deep Blue
2.841.3-7.3-41.2Saturated Deep Blue

Note: These are example values. Actual results will vary depending on the base formulation, hair type, and experimental conditions.

Experimental Protocols

1. Preparation of a Basic Semi-Permanent Dye Cream Base

This protocol outlines the preparation of a simple cream base for testing different concentrations of this compound.

  • Ingredients:

    • Deionized Water: q.s. to 100%

    • Cetearyl Alcohol: 5.0%

    • Propylene Glycol: 3.0%

    • Ceteareth-20: 2.0%

    • Xanthan Gum: 0.5%

    • Monoethanolamine (to adjust pH)

    • Preservative (e.g., Phenoxyethanol): 0.5%

  • Procedure:

    • In a main beaker, combine deionized water and propylene glycol. Begin heating to 75°C with moderate agitation.

    • In a separate beaker, combine the cetearyl alcohol and ceteareth-20. Heat to 75°C until all solids are melted.

    • Once both phases are at 75°C, slowly add the oil phase to the water phase with continuous stirring.

    • Homogenize the mixture for 5-10 minutes until a uniform emulsion is formed.

    • Begin cooling the emulsion while stirring.

    • At around 40°C, add the preservative.

    • Adjust the pH to the desired level (e.g., 8.5) using monoethanolamine.

    • Allow the cream to cool to room temperature with gentle stirring.

2. Protocol for Hair Swatch Dyeing and Colorimetric Analysis

This protocol describes the process of dyeing hair swatches and quantifying the color deposition.

  • Materials:

    • Bleached human hair swatches (approximately 1g each)

    • Prepared dye cream base

    • This compound powder

    • Dyeing bowls and brushes

    • Timer

    • Sulfate-free shampoo

    • Spectrophotometer or colorimeter

  • Procedure:

    • Dye Preparation: For each desired concentration, weigh the appropriate amount of this compound powder and thoroughly mix it into the dye cream base.

    • Swatch Preparation: Pre-wash the hair swatches with a clarifying shampoo, rinse thoroughly with deionized water, and gently blot dry with a paper towel.

    • Baseline Measurement: Measure the initial color of the undyed hair swatches using a spectrophotometer to obtain baseline Lab* values.

    • Dye Application: Apply the prepared dye cream to the hair swatches, ensuring complete and even saturation.

    • Incubation: Allow the dye to process on the hair swatches for 45 minutes at room temperature.

    • Rinsing: Rinse the swatches thoroughly with lukewarm deionized water until the water runs clear.

    • Drying: Allow the swatches to air dry completely.

    • Colorimetric Analysis: Once dry, measure the Lab* values of the dyed hair swatches using the spectrophotometer.

    • Data Analysis: Calculate the change in color (ΔE) and compare the L, a, and b values for each concentration of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Dye Base C Mix this compound at Varying Concentrations A->C B Prepare Hair Swatches D Apply Dye to Swatches B->D C->D E Incubate (45 mins) D->E F Rinse and Dry E->F G Colorimetric Measurement (CIELAB Lab*) F->G H Data Analysis G->H Troubleshooting_Logic cluster_solutions_poor Solutions for Poor Color cluster_solutions_uneven Solutions for Uneven Color cluster_solutions_fading Solutions for Fast Fading Start Problem with Color Deposition Issue Identify the Issue Start->Issue PoorColor Poor/Weak Color Issue->PoorColor Weak UnevenColor Uneven/Patchy Color Issue->UnevenColor Patchy FastFading Color Fades Quickly Issue->FastFading Temporary P1 Adjust Formulation pH PoorColor->P1 P2 Increase Dye Concentration PoorColor->P2 P3 Check for Interfering Ingredients PoorColor->P3 U1 Ensure Even Application UnevenColor->U1 U2 Pre-wash with Clarifying Shampoo UnevenColor->U2 U3 Use Consistent Hair Swatches UnevenColor->U3 F1 Rinse with Cool Water FastFading->F1 F2 Use Acidic Post-Dye Conditioner FastFading->F2 F3 Incorporate Film-Forming Polymers FastFading->F3

References

Preventing degradation of HC Blue no. 2 in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HC Blue No. 2. Our goal is to help you mitigate degradation and ensure the stability of this compound in your solutions over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an aromatic amine used as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[1][2] It appears as a dark blue microcrystalline or blackish-blue amorphous powder.[1][3] Its chemical structure contains secondary and tertiary amino groups, making it susceptible to nitrosation.[4] It is soluble in water, ethanol, methanol, and acetone.[2]

Q2: What are the primary factors that cause this compound to degrade in solution?

The main factors contributing to the degradation of this compound in solution are:

  • Oxidation: Prolonged exposure to air can lead to slow oxidation.[5]

  • Light Exposure: Photodegradation can occur, especially in the UVA/UVB range, leading to a loss of color.[6]

  • pH Shifts: Changes in the pH of the solution can affect the stability of the dye.

  • Incompatible Formulation Components: Certain chemicals can react with this compound, leading to its degradation.

Q3: What are the visible signs of this compound degradation?

Degradation is primarily observed as a change in the color of the solution, often fading or shifting in hue.[6][7] In some cases, precipitation may also occur.

Q4: How long is this compound stable in different solvents?

The stability of this compound is highly dependent on the solvent, storage conditions, and the presence of protective agents. Published data indicates the following:

Solvent SystemConcentration(s)Storage ConditionsReported Stability
0.5% Carboxymethylcellulose (CMC)1 mg/mL & 200 mg/mLRoom Temperature, protected from light, under inert gasUp to 6 hours[2][4]
0.5% Carboxymethylcellulose (CMC)1 mg/mL & 200 mg/mL4°C, protected from light, under inert gasUp to 9 days[2][4]
Dimethyl sulfoxide (DMSO)0.1 mg/mL & 500 mg/mLRoom Temperature, protected from light, under inert gasUp to 4 hours[4]
Dimethylformamide (DMF)10 mg/mL & 100 mg/mLRoom Temperature, protected from light, under inert gasUp to 4 hours[4]

Q5: What general strategies can be employed to prevent the degradation of cosmetic dyes like this compound?

Several strategies can enhance the stability of dyes in cosmetic and research formulations:

  • Use of Antioxidants: Incorporating antioxidants can prevent oxidative degradation.[8][9]

  • Light Protection: Storing solutions in dark or opaque containers is crucial.[6][10]

  • pH Control: Maintaining an optimal and stable pH can prevent degradation.[10]

  • Inert Atmosphere: Purging the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidation.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid color fading of the solution at room temperature. Oxidation and/or Photodegradation - Add an antioxidant such as sodium metabisulfite (at low concentrations, e.g., 0.1-0.2%) or a tocopherol-based antioxidant.[10] - Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[6] - Before sealing the container, purge the headspace with nitrogen or argon gas.
Change in color or precipitation after adding other components to the formulation. Chemical Incompatibility or pH Shift - Review the chemical properties of all formulation components to identify potential incompatibilities. Amines, for instance, can react with acids.[5] - Measure the pH of the final solution. If it has shifted significantly, adjust it back to the optimal range for this compound stability using a suitable buffer system.
Inconsistent results in experiments using this compound solutions prepared at different times. Progressive Degradation of Stock Solution - Prepare fresh solutions of this compound for each experiment, especially for sensitive applications. - If a stock solution must be stored, keep it at a low temperature (e.g., 4°C), protected from light, and under an inert atmosphere.[2][4] - Validate the concentration of the stock solution using UV-Vis spectrophotometry before each use by measuring its absorbance at its λmax (around 531-535 nm).[4][11]
Solution appears cloudy or contains precipitates immediately after preparation. Poor Solubility or Presence of Impurities - Ensure the solvent is appropriate for this compound. While soluble in several organic solvents, its solubility in aqueous solutions might be limited. The use of co-solvents may be necessary. - Use high-purity this compound (≥95%).[2][3] Technical grades may contain insoluble impurities.[1][3]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

  • Materials:

    • This compound powder (high purity)

    • Solvent of choice (e.g., 50% ethanol in deionized water)

    • Sodium metabisulfite (antioxidant)

    • Amber volumetric flasks

    • Nitrogen or Argon gas cylinder with a regulator

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a separate container, prepare the solvent. If using an antioxidant, dissolve a small amount of sodium metabisulfite (e.g., to a final concentration of 0.1%) in the solvent.

    • Transfer the solvent to the amber volumetric flask containing a magnetic stir bar.

    • Slowly add the this compound powder to the solvent while stirring to ensure complete dissolution.

    • Once dissolved, purge the headspace of the volumetric flask with nitrogen or argon gas for 1-2 minutes to displace any oxygen.

    • Quickly cap the flask and seal it tightly.

    • For long-term storage, place the flask at 4°C.

Protocol 2: Monitoring the Stability of this compound Solution via UV-Vis Spectrophotometry

  • Equipment:

    • UV-Vis Spectrophotometer

    • Quartz or glass cuvettes

    • Prepared this compound solution

  • Procedure:

    • Immediately after preparing the this compound solution, take an initial absorbance reading at its maximum absorption wavelength (λmax), which is approximately 531-535 nm.[4][11] This will serve as the baseline (Time 0).

    • Store the solution under the desired conditions (e.g., room temperature vs. 4°C, light vs. dark).

    • At regular intervals (e.g., daily, weekly), take a sample of the solution and measure its absorbance at the same λmax.

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Absorbance at Time 0) * 100

    • Plot the percentage remaining against time to visualize the degradation kinetics.

Visualizations

cluster_factors Degradation Factors cluster_effects Observed Effects Oxidation Oxidation (Exposure to Air) Degradation This compound Degradation Oxidation->Degradation Light Photodegradation (UV Exposure) Light->Degradation pH pH Instability pH->Degradation Chemicals Reactive Chemicals Chemicals->Degradation Color_Loss Color Fading / Shift Degradation->Color_Loss Precipitation Precipitation Degradation->Precipitation

Figure 1: Factors leading to the degradation of this compound in solution.

start Start: This compound Solution Instability q1 Is the solution exposed to light? start->q1 a1_yes Store in amber or opaque container q1->a1_yes Yes q2 Is the solution exposed to air? q1->q2 No a1_yes->q2 a2_yes Purge with inert gas (N2 or Ar) q2->a2_yes Yes q3 Is an antioxidant present? q2->q3 No a2_yes->q3 a3_no Add antioxidant (e.g., Sodium Metabisulfite) q3->a3_no No q4 Is the pH stable? q3->q4 Yes a3_no->q4 a4_no Incorporate a buffer system q4->a4_no No end_node Stable Solution q4->end_node Yes a4_no->end_node

Figure 2: Troubleshooting workflow for stabilizing this compound solutions.

cluster_prep Solution Preparation cluster_analysis Stability Analysis P1 Weigh this compound P3 Dissolve Dye in Solvent P1->P3 P2 Prepare Solvent (+/- Antioxidant) P2->P3 P4 Purge with Inert Gas P3->P4 A1 Measure Initial Absorbance (T=0) at λmax P3->A1 P5 Store in Dark at 4°C P4->P5 A2 Incubate under Test Conditions P5->A2 A4 Calculate % Remaining and Plot vs. Time A1->A4 A3 Measure Absorbance at Intervals (T=x) A2->A3 A3->A4

Figure 3: Experimental workflow for a stability study of this compound.

References

Identifying and characterizing impurities in commercial HC Blue no. 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in commercial HC Blue No. 2.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is available in different grades, each with a distinct impurity profile. High-purity grades (≥95%) may contain methylamine (≤ 1%), 1,2-dihydroxyethane (≤ 1%), and water (≤ 1%).[1][2][3] Technical grades, which have a lower dye content (55–90%), can contain up to 10–30% inorganic salts and 2,2'-((4-amino-3-nitrophenyl)imino)bis(ethanol) at levels up to 7%.[1][2] Another significant impurity, particularly from the hydroxyethylation of 2-nitro-p-phenylenediamine synthesis route, is N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.[4]

Q2: What are the primary synthesis routes for this compound and how do they influence the impurity profile?

A2: There are two main commercial synthesis methods for this compound.[3][4]

  • High-Purity Grade (≥95%): This is a two-step process. First, 4-fluoro-3-nitrobenzenamine reacts with ethylene oxide. The resulting intermediate, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol), is then reacted with monoethanolamine.[1][2] This method typically results in a purer product, with water being a major impurity.[4]

  • Technical Grade: This method involves the reaction of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[1][2] This route is associated with a higher level of impurities, including inorganic salts and N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.[4]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the dye from its impurities.[3][4][5] For structural elucidation and identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have also been used for the characterization of this compound and its impurities.[4][7]

Impurity Data Summary

The following tables summarize the known impurities in different grades of commercial this compound.

Table 1: Impurities in High-Purity (≥95%) this compound

ImpurityTypical Concentration
Methylamine≤ 1%
1,2-dihydroxyethane≤ 1%
Water≤ 1%

Data sourced from PubChem and the International Agency for Research on Cancer.[1][2]

Table 2: Impurities in Technical Grade (55-90%) this compound

ImpurityTypical Concentration
Inorganic Salts10 - 30%
2,2'-((4-amino-3-nitrophenyl)imino)bis(ethanol)≤ 7%
N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamineMajor impurity from specific synthesis routes

Data sourced from PubChem, the International Agency for Research on Cancer, and the Final Report on the Safety Assessment of this compound.[1][2][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Question: My HPLC analysis of this compound shows several unexpected peaks that I cannot identify. What are the possible causes and how can I troubleshoot this?

  • Answer: Unexpected peaks can originate from several sources. Follow this systematic approach to identify the cause:

    • Contamination: The issue could stem from contaminated solvents, glassware, or the sample itself.[8] Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all equipment is thoroughly cleaned.

    • Synthesis-Related Impurities: The peaks may be byproducts from the manufacturing process.[8] Refer to the synthesis route of your specific batch if possible. The presence of N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is common in technical grade dye.[4]

    • Degradation Products: this compound may degrade under certain conditions. Ensure your sample has been stored correctly, protected from light and extreme temperatures.

    • System Suitability: Check your system's performance with a reference standard to ensure the unexpected peaks are not artifacts of the system itself, such as carryover from a previous injection.[9]

    • Identification: Use a hyphenated technique like LC-MS to obtain mass information for the unknown peaks, which is a critical step in their structural elucidation.[10]

Issue 2: Poor Peak Shape and Resolution in HPLC

  • Question: I'm observing peak tailing and poor separation between my analyte and impurity peaks. How can I optimize my HPLC method?

  • Answer: Poor peak shape and resolution can compromise the accuracy of quantification. Consider the following optimizations:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like aromatic amines. Experiment with adjusting the pH using buffers.

    • Column Temperature: Increasing the column temperature can improve peak shape and separation efficiency for some compounds.[10]

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[10]

    • Column Choice: Ensure you are using an appropriate column. A C18 column is a common starting point for reversed-phase separation of dyes.[10]

    • Flow Rate: Optimizing the flow rate can improve resolution, though it may increase run time.

Issue 3: Inconsistent Quantitative Results

  • Question: I am getting significant batch-to-batch variability in the quantified levels of impurities. What could be the reason?

  • Answer: Inconsistent results often point to issues with sample preparation, instrument stability, or the inherent variability of the dye lots.

    • Sample Preparation: Ensure your sample dissolution and dilution procedures are consistent and accurate. This compound is soluble in water, ethanol, methanol, and acetone.[3]

    • Instrument Calibration: Regularly calibrate your HPLC system and ensure the detector response is linear over the concentration range of your samples.

    • Batch-to-Batch Variability: Commercial dyes can have significant variability between batches.[4] Chromatographic analysis of different lots has shown that one batch may contain ten impurities while another has only five.[3][4] It is crucial to analyze each new batch of this compound to establish its specific impurity profile.

    • Reference Standards: Use certified reference standards for both this compound and any identified impurities for accurate quantification.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Impurity Profiling

This protocol outlines a general method for separating this compound from its potential impurities using reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Linear gradient from 90% to 10% B

    • 31-40 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the absorbance maxima of this compound, typically around 531-534 nm, and a lower UV wavelength (e.g., 263-264 nm) to detect a wider range of impurities.[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 water/acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Characterization by LC-MS

This protocol is for the identification of unknown impurities using Liquid Chromatography-Mass Spectrometry.

  • LC System: Use the same LC conditions as described in Protocol 1, or an optimized UPLC method for better resolution.[10]

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for aromatic amines.

  • MS Scan Mode:

    • Full Scan: Acquire data in full scan mode (e.g., m/z 100-1000) to obtain the molecular weights of all eluting compounds.

    • MS/MS (Tandem MS): Perform fragmentation analysis on the ions of interest to obtain structural information. This can be done via data-dependent acquisition or by targeted analysis of specific parent ions.

  • Data Analysis: Correlate the retention times from the UV chromatogram with the mass spectra. Use the accurate mass measurements and fragmentation patterns to propose structures for the unknown impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Results Sample Commercial This compound Dissolve Dissolve & Filter Sample->Dissolve HPLC HPLC-UV Separation (Purity & Quantification) Dissolve->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS If unknowns detected Profile Impurity Profile (Identity & Quantity) HPLC->Profile NMR NMR Spectroscopy (Structure Confirmation) LCMS->NMR For definitive structure NMR->Profile

Caption: General experimental workflow for impurity analysis.

troubleshooting_workflow Start Unexpected Peak in HPLC Chromatogram Blank Inject Mobile Phase Blank Start->Blank PeakPresent Peak still present? Blank->PeakPresent Contamination Source is Solvent/ System Contamination PeakPresent->Contamination Yes NoPeak Peak is from Sample PeakPresent->NoPeak No LCMS Analyze by LC-MS for Mass Info NoPeak->LCMS Identify Identify Impurity (Synthesis or Degradation) LCMS->Identify

References

Technical Support Center: Enhancing the Lightfastness of Fabrics Dyed with HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the lightfastness of fabrics dyed with HC Blue No. 2.

Troubleshooting Guide

This guide addresses common issues observed during experiments aimed at improving the lightfastness of fabrics dyed with this compound.

Issue Potential Cause Recommended Solution
Significant color fading after light exposure despite treatment. Inadequate concentration of UV absorber or antioxidant.Increase the concentration of the UV absorber or antioxidant in the treatment bath. Typical concentrations for UV absorbers range from 1.0% to 4.0% on the weight of the fabric (owf).
Improper application method leading to uneven distribution of the protective agent.Ensure thorough and even application of the finishing agent. For UV absorbers, consider a pad-dry-cure method for uniform application. For antioxidants, an exhaust method at an elevated temperature (e.g., 70°C) with continuous stirring is recommended.[1]
The chosen UV absorber is not effective for the specific dye/fiber combination.Experiment with different classes of UV absorbers, such as benzotriazole or benzophenone derivatives. The effectiveness of a UV absorber can be dependent on the chemical structure of both the dye and the fiber.
Photodegradation is primarily caused by visible light rather than UV radiation.In cases where fading is induced by visible light, antioxidants may be more effective than UV absorbers. Consider using antioxidants like ascorbic acid (Vitamin C) or gallic acid.[1]
Change in fabric color or shade after treatment. The UV absorber or antioxidant itself imparts a color to the fabric.Select a UV absorber or antioxidant that is colorless and does not react with the dye molecule to alter its shade.
The treatment process (e.g., high curing temperature) is affecting the dye.Optimize the curing temperature and time for the after-treatment. Lower temperatures for a longer duration may be effective without impacting the dye's shade.
Poor wash fastness of the lightfastness treatment. The protective agent is not sufficiently fixed to the fabric.For enhanced durability, consider using reactive UV absorbers that form covalent bonds with the textile fibers.
The after-treatment process is stripping the dye from the fabric.Ensure that the pH and temperature of the after-treatment bath are compatible with the dye and fiber to prevent dye migration.
Inconsistent lightfastness results across different fabric samples. Variations in the initial dyeing process.Standardize the dyeing protocol to ensure consistent dye uptake and shade depth across all samples before applying any lightfastness treatment. The depth of the dyeing can significantly influence lightfastness.[2][3]
Uneven application of the after-treatment.Calibrate application equipment (e.g., padding mangle) to ensure uniform pick-up of the treatment solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which UV absorbers improve the lightfastness of this compound?

A1: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[4] This process reduces the amount of UV radiation that reaches the dye molecules on the fabric, thereby inhibiting the photochemical reactions that lead to color fading.

Q2: Can antioxidants be used in conjunction with UV absorbers for enhanced protection?

A2: Yes, a combination of UV absorbers and antioxidants can provide synergistic protection. While UV absorbers block the UV radiation, antioxidants can quench reactive oxygen species that may be formed during light exposure, further preventing dye degradation.

Q3: What is a typical starting concentration for a benzotriazole-based UV absorber treatment?

A3: A common starting point for a pad-dry-cure application of a benzotriazole UV absorber is a concentration of 10-40 g/L in the padding liquor, aiming for a wet pick-up of 70-80%.[5] For an exhaust application, a concentration of 1-5% on the weight of the fabric (owf) is a typical starting range.[5]

Q4: How does the type of fabric (e.g., cotton vs. polyester) affect the choice of lightfastness treatment for this compound?

A4: The choice of treatment can be influenced by the fabric type. For cellulosic fibers like cotton, reactive UV absorbers that can form covalent bonds with the fiber are highly effective. For synthetic fibers like polyester, disperse-dye-compatible UV absorbers are more suitable. This compound, being a disperse-type dye, is often used on synthetic fibers.

Q5: How can I quantitatively measure the improvement in lightfastness?

A5: The improvement in lightfastness can be quantified using a spectrophotometer to measure the color change (ΔE) of the fabric before and after light exposure, according to standards like ISO 105-B02.[6][7][8] A smaller ΔE value for the treated fabric compared to the untreated fabric indicates a significant improvement in lightfastness. The lightfastness can also be assessed visually using the Blue Wool Scale (grades 1-8).[6][9]

Experimental Protocols

Protocol 1: Application of a Benzotriazole-Based UV Absorber via Pad-Dry-Cure Method

This protocol describes a general procedure for applying a UV absorber to a fabric dyed with this compound.

Materials:

  • Fabric dyed with this compound

  • Benzotriazole-based UV absorber

  • Wetting agent

  • Sodium carbonate (alkali)

  • Padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of Padding Liquor:

    • Dissolve the benzotriazole UV absorber in water to a concentration of 20 g/L.

    • Add a wetting agent (e.g., 1 g/L) to the solution.

    • Add sodium carbonate (e.g., 15 g/L) to adjust the pH to approximately 10-11.[5]

  • Padding:

    • Pass the dyed fabric through the padding liquor using a padding mangle set to achieve a wet pick-up of 70-80%.[5]

  • Drying:

    • Dry the padded fabric in a drying oven at 90-100°C for 3-5 minutes.[5]

  • Curing:

    • Cure the dried fabric in a curing oven at 140-150°C for 2-5 minutes to facilitate the fixation of the UV absorber.[5]

  • Washing:

    • Thoroughly rinse the cured fabric in hot and cold water to remove any unfixed chemicals.

  • Drying:

    • Air-dry the fabric.

Protocol 2: Lightfastness Testing according to ISO 105-B02

This protocol outlines the standardized procedure for evaluating the lightfastness of the treated and untreated fabrics.

Apparatus:

  • Xenon arc lamp lightfastness tester

  • ISO Blue Wool reference standards (1-8)[6][9]

  • Grey Scale for assessing color change

  • Spectrophotometer (optional, for ΔE* measurement)

Procedure:

  • Sample Preparation:

    • Cut samples of the treated and untreated fabrics to the dimensions specified by the lightfastness tester manufacturer.

  • Mounting:

    • Mount the fabric samples and a set of Blue Wool reference standards on sample holders.

  • Exposure:

    • Place the mounted samples in the xenon arc lamp tester.

    • Expose the samples to the simulated daylight under controlled conditions of humidity and temperature as specified in ISO 105-B02.[8][10]

  • Assessment:

    • Periodically inspect the samples and the Blue Wool standards.

    • The lightfastness rating is determined by comparing the fading of the fabric sample to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows similar fading.[6][9]

  • Quantitative Measurement (Optional):

    • Measure the CIELAB color coordinates (L, a, b*) of the samples before and after exposure using a spectrophotometer.

    • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^0.5. A lower ΔE value indicates better lightfastness.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential improvement in lightfastness of a polyester fabric dyed with this compound after treatment with a UV absorber. This data is for illustrative purposes as specific experimental data for this compound was not available in the searched literature.

Sample Lightfastness Rating (Blue Wool Scale) Color Change (ΔE) after 40 hours exposure*
Untreated Polyester dyed with this compound2-312.5
Treated Polyester dyed with this compound (2% owf Benzotriazole UV Absorber)4-55.8

Visualizations

Photodegradation_Protection_Workflow cluster_untreated Untreated Fabric cluster_treated Treated Fabric Light Light (UV & Visible) DyedFabric_U Fabric Dyed with This compound Light->DyedFabric_U Photodegradation Photodegradation DyedFabric_U->Photodegradation Fading Color Fading Photodegradation->Fading Light_T Light (UV & Visible) UVAbsorber UV Absorber Light_T->UVAbsorber DyedFabric_T Fabric Dyed with This compound Light_T->DyedFabric_T Reduced Exposure EnergyDissipation Harmless Heat Dissipation UVAbsorber->EnergyDissipation ImprovedLightfastness Improved Lightfastness DyedFabric_T->ImprovedLightfastness

Caption: Workflow of light-induced fading and protection mechanism.

Experimental_Workflow Dyeing Dyeing of Fabric with this compound AfterTreatment After-Treatment (e.g., UV Absorber Application) Dyeing->AfterTreatment LightExposure Light Exposure (ISO 105-B02) AfterTreatment->LightExposure Assessment Assessment of Lightfastness LightExposure->Assessment Visual Visual Assessment (Blue Wool Scale) Assessment->Visual Instrumental Instrumental Measurement (Spectrophotometer, ΔE*) Assessment->Instrumental

Caption: Experimental workflow for improving and assessing lightfastness.

References

Addressing batch-to-batch variability of HC Blue no. 2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common issue of batch-to-batch variability when using HC Blue no. 2 in experimental settings. Achieving reproducible results requires careful qualification of each new lot of this reagent. This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic aromatic amine, chemically identified as 2,2'-([4-([2-Hydroxyethyl]amino)-3-nitrophenyl]imino)bis(ethanol).[1] It is supplied as a dark-blue to blackish amorphous powder.[2] While its primary commercial use is as a direct, non-oxidative dye in semi-permanent hair coloring products, in a research context, it can be used in applications such as protein staining for gel electrophoresis and as a component in toxicological studies assessing the impact of cosmetic ingredients.[1][3]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability is a significant issue that can stem from several factors related to the manufacturing process.[4] Key causes include:

  • Purity Differences: Commercial this compound is available in various grades, from technical grade (55-90% dye content) to high-purity grades (≥95%).[2][5]

  • Profile of Impurities: The method of synthesis can lead to different impurity profiles.[4][5] For example, one synthesis route may result in water as the primary impurity, while another can produce N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.[4] Technical grades may also contain significant amounts of inorganic salts.[2]

  • Physical and Spectral Variations: Different batches can exhibit variations in physical properties like melting point (e.g., one lot at 83.5-90°C vs. another at 93-98°C) and slight shifts in UV-Vis absorption maxima (e.g., 531 nm vs. 534 nm).[4]

Q3: What are the potential consequences of using an uncharacterized batch of this compound in my experiments?

Failing to account for batch variability can severely impact the reliability and reproducibility of your experimental results. Potential consequences include:

  • Inconsistent Staining or Labeling: Variations in dye concentration and the presence of impurities can lead to weaker or more intense signals, making comparisons across experiments unreliable.

  • High Background or Non-Specific Binding: Impurities may bind non-specifically to cellular components or surfaces, increasing background noise and reducing signal-to-noise ratio.

  • Altered Biological Activity: If used in cell-based assays, impurities could have unintended cytotoxic or biological effects, confounding the experimental outcome.[6][7]

  • Shifts in Spectral Properties: A change in the absorption or emission maxima could lead to suboptimal data acquisition if instrument settings (e.g., filters, lasers) are not adjusted accordingly.[8]

Q4: How can I verify the quality and consistency of a new batch of this compound?

Before using a new batch in critical experiments, it is essential to perform in-house quality control. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing the purity of the compound and identifying the presence of impurities.[1][9]

  • UV-Vis Spectrophotometry: Measuring the absorbance spectrum allows you to confirm the location of the absorption maxima and calculate the concentration of a stock solution, ensuring it is consistent with previous batches.[4]

  • Review the Certificate of Analysis (CoA): Always request and carefully review the CoA from the supplier for parameters such as purity (by HPLC), melting point, and spectral data.[10][11] Compare this data against the CoA from previous batches.

Q5: Are there different grades of this compound? How do I choose the right one?

Yes, different grades are available. A "technical grade" may have a purity as low as 55%, containing a high percentage of inorganic salts and other by-products.[2] For most research applications, a high-purity grade (e.g., ≥95% or ≥98%) is strongly recommended to minimize the impact of impurities on experimental results.[2][9] For sensitive applications like cell-based assays or quantitative analyses, using the highest purity available is crucial for ensuring reproducibility.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that may be linked to batch-to-batch variability.

Problem Possible Cause (Batch-Related) Recommended Solution
Weak or No Signal / Inconsistent Staining Lower Purity: The actual concentration of this compound in the new batch is lower than stated or previous batches.Verify Concentration: Use UV-Vis spectrophotometry to determine the accurate concentration of your stock solution (See Protocol 2). Adjust the working concentration accordingly. Perform Titration: Empirically determine the optimal concentration for the new batch in your specific assay.[12]
Degradation: The dye may have degraded due to improper storage or age.Ensure the compound is stored in a cool, dry, and dark place.[13] Prepare fresh stock solutions. The stability of this compound in DMSO at room temperature is limited to about 4 hours.[10]
High Background or Non-Specific Binding Presence of Impurities: Impurities in lower-grade batches can bind non-specifically to your sample.Use a Higher Purity Grade: Purchase this compound with a purity of ≥98%.[9] Purify the Compound: If a high-purity grade is unavailable, consider purification via techniques like column chromatography (advanced). Increase Wash Steps: Add extra or longer wash steps to your protocol to help remove unbound dye and impurities.[14]
Dye Aggregation: The dye may have precipitated out of solution, leading to speckles and high background.Filter the Staining Solution: Before use, filter the working solution through a 0.22 µm syringe filter to remove any aggregates.[14] Check Solvent Compatibility: Ensure the dye is fully dissolved in your chosen solvent. This compound is soluble in water, ethanol, methanol, and acetone.[2]
Unexpected Spectral Characteristics Shift in Absorption/Emission Maxima: Different impurity profiles between batches can slightly alter the spectral properties of the dye.[4]Measure the Spectrum: Before use, run a full UV-Vis scan on the new batch to determine its actual absorption maximum. Adjust Instrument Settings: Ensure that the excitation and emission filters or wavelengths on your instrument are optimized for the new batch's spectral profile.[8][12]

Quantitative Data Summary

The following table summarizes key physical and chemical parameters of this compound, highlighting potential variations reported across different batches.

Parameter Reported Value / Range Analytical Method Source(s)
Purity ≥95% to ~98% (High Grade)55-90% (Technical Grade)HPLC[2][4][5]
Molecular Weight 285.3 g/mol -[1]
Appearance Dark blue to dark brown microcrystalline or amorphous powderVisual Inspection[2][5]
Melting Point 83.5 - 98°C (Range across batches)Melting Point Apparatus[4]
UV Absorbance Max (λmax) ~263-264 nm (Major Peak)~531-534 nm (Secondary Peak)UV-Vis Spectrophotometry[4]
Common Impurities Water, N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, Inorganic Salts, Methylamine, 1,2-dihydroxyethaneHPLC, Chromatographic Analysis[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes how to prepare a consistent stock solution for experimental use.

  • Weighing: Accurately weigh out approximately 10 mg of this compound powder into a 10 mL volumetric flask.

  • Dissolution: Add a suitable solvent (e.g., 50% methanol solution containing 0.1% ascorbic acid to prevent degradation) to dissolve the powder completely.[15] Sonicate for up to 30 minutes if necessary to ensure full dissolution.[15]

  • Dilution: Once fully dissolved, bring the flask to the final 10 mL volume with the same solvent.

  • Storage: Store the stock solution in a tightly sealed, amber vial protected from light at 4°C. Note that stability in solution can be limited.[10] Prepare fresh solutions regularly.

Protocol 2: Quality Control using UV-Vis Spectrophotometry

This protocol allows for the verification of the absorption maximum and concentration.

  • Prepare a Dilution: Prepare a dilute solution of your this compound stock in the appropriate solvent (e.g., 50% methanol) suitable for spectrophotometric analysis.

  • Blank the Instrument: Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the Spectrum: Perform a wavelength scan from approximately 400 nm to 700 nm to identify the secondary absorption maximum (λmax), which should be around 531-534 nm.[4]

  • Measure Absorbance: Measure the absorbance at the identified λmax.

  • Compare Batches: Compare the λmax and the absorbance value (for a given concentration) to the data from previous, validated batches. A significant shift in λmax (> 3-5 nm) or a major difference in absorbance may indicate a problematic batch.

Protocol 3: Purity Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for assessing purity. The exact conditions may need to be optimized for your specific system.

  • Sample Preparation: Prepare a sample of the this compound stock solution at a concentration of approximately 1 mg/mL in the mobile phase.[15]

  • HPLC System and Column: Use a reverse-phase HPLC system with a C18 column.[1]

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol) is commonly used.[1][15]

    • Example Gradient: Start with a high percentage of Solvent A (e.g., 98%) and ramp to a high percentage of Solvent B over 10-15 minutes.[15]

  • Detection: Use a diode array detector (DAD) or UV detector set to the absorption maximum determined in Protocol 2 (e.g., 532 nm) and the major UV peak (~264 nm).[4]

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the peak area percentage of the main this compound peak relative to the total area of all peaks. Compare the impurity profile to that of a reference or previously accepted batch.

Visualizations

TroubleshootingWorkflow cluster_start Start: New Batch of this compound Received cluster_qc In-House Quality Control cluster_decision Decision & Action Start 1. Obtain Certificate of Analysis (CoA) QC_Check 2. Perform QC Checks: - UV-Vis Spectrophotometry - HPLC Purity Analysis Start->QC_Check Compare 3. Compare data to previous 'gold standard' batch QC_Check->Compare Pass PASS: Data is consistent. Proceed with experiment. Compare->Pass Consistent Fail FAIL: Inconsistent data. Compare->Fail Inconsistent Troubleshoot 4. Consult Troubleshooting Guide: - Adjust concentration - Optimize protocol Fail->Troubleshoot Reject 5. Contact supplier. Reject batch. Troubleshoot->Reject If issues persist CellToxicityAssay cluster_treatment Experimental Treatment cluster_pathway Hypothetical Cellular Response cluster_endpoint Assay Endpoints Cells Culture Cells (e.g., Keratinocytes) HCBlue Treat with this compound (and Controls) Cells->HCBlue ROS Increased ROS (Oxidative Stress) HCBlue->ROS DNA_Damage DNA Damage ROS->DNA_Damage Viability Measure Cell Viability (e.g., MTT Assay) ROS->Viability Apoptosis Apoptosis Pathway Activation (e.g., Caspase-3) DNA_Damage->Apoptosis Apoptosis->Viability Marker Measure Apoptosis Marker (e.g., Fluorescence) Apoptosis->Marker

References

Technical Support Center: Minimizing the Environmental Impact of HC Blue No. 2 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental impact of HC Blue No. 2 disposal through various degradation and detoxification methodologies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary environmental concerns?

This compound, a nitroaromatic amine, is a synthetic dye primarily used in semi-permanent and permanent hair coloring products.[1][2] Its chemical structure, containing a nitro group and aromatic amine functionalities, contributes to its persistence in the environment and potential for toxicity. The primary environmental concerns associated with this compound are its potential to contaminate water sources, its recalcitrance to natural biodegradation, and the possible formation of more toxic and carcinogenic aromatic amine byproducts during incomplete degradation.[3]

Q2: What are the conventional disposal methods for this compound and their limitations?

Conventional disposal methods for chemical waste like this compound often involve incineration or landfilling. While controlled incineration in a licensed chemical destruction plant can be an effective disposal method, it requires specialized facilities and can be costly. Improper disposal, such as discharge into sewer systems, is strongly discouraged as it can lead to the contamination of water bodies.

Q3: What are the key principles behind the degradation of this compound?

The degradation of this compound, a nitroaromatic compound, primarily involves the transformation of its key functional groups. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[3] Therefore, degradation strategies often focus on either the reduction of the nitro group to an amino group or the oxidative cleavage of the aromatic ring.[4][5][6] The ultimate goal is to mineralize the compound into less harmful inorganic substances like carbon dioxide, water, and inorganic nitrogen.

Troubleshooting Guides for Experimental Disposal Methods

This section provides troubleshooting for common issues encountered during laboratory-scale experiments aimed at degrading this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.[7]

Q4: My Fenton degradation of this compound is showing low efficiency. What are the possible causes and solutions?

  • Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5.[8][9] A pH outside this range can lead to the precipitation of iron hydroxides or a reduction in the generation of hydroxyl radicals.

    • Solution: Carefully adjust the pH of your reaction mixture to the optimal range using dilute sulfuric acid or sodium hydroxide before adding the Fenton reagents. Monitor the pH throughout the experiment, as it may change.

  • Suboptimal Reagent Concentrations: The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is crucial for maximizing hydroxyl radical production.[2][10] An excess of either reagent can lead to scavenging of radicals and reduced efficiency.

    • Solution: Perform a series of optimization experiments to determine the ideal H₂O₂/Fe²⁺ ratio for your specific this compound concentration. Start with a literature-recommended ratio for similar dyes and adjust accordingly.

  • Presence of Scavengers: Other organic or inorganic compounds in your waste stream can compete for hydroxyl radicals, reducing the degradation of this compound.

    • Solution: If possible, pre-treat your sample to remove interfering substances. Alternatively, you may need to increase the dosage of Fenton reagents.

Q5: The decolorization of my this compound solution during ozonation is rapid, but the Total Organic Carbon (TOC) reduction is low. Why is this happening?

This is a common observation in the ozonation of colored compounds. Ozone can quickly break the chromophoric bonds responsible for the color of this compound, leading to rapid decolorization.[11] However, this initial step may only result in the formation of smaller, colorless organic intermediates, without complete mineralization to CO₂ and water.[12]

  • Solution:

    • Prolonged Ozonation: Increase the ozonation time to allow for the further oxidation of the intermediate byproducts.

    • Ozone/H₂O₂ (Peroxone) Process: The addition of hydrogen peroxide can enhance the formation of hydroxyl radicals, leading to more complete mineralization.[13]

    • Catalytic Ozonation: The use of catalysts can also improve the efficiency of TOC removal.

Bioremediation

Bioremediation utilizes microorganisms to break down pollutants. For nitroaromatic compounds like this compound, this can occur under both aerobic and anaerobic conditions.[3][6]

Q6: My microbial consortium is not effectively degrading this compound. What could be the issue?

  • Toxicity of this compound: High concentrations of this compound or its degradation intermediates can be toxic to the microorganisms, inhibiting their metabolic activity.

    • Solution: Start with a lower concentration of this compound and gradually acclimate your microbial consortium. You can also screen for more robust microbial strains that have a higher tolerance.

  • Lack of Suitable Carbon Source: Some microorganisms may require a co-substrate to support their growth and produce the necessary enzymes for degrading this compound.

    • Solution: Supplement your culture medium with an easily metabolizable carbon source, such as glucose or acetate, to stimulate microbial activity.

  • Suboptimal Environmental Conditions: Factors such as pH, temperature, and oxygen levels are critical for microbial growth and enzymatic activity.

    • Solution: Optimize these parameters for your specific microbial consortium. Most bacteria involved in bioremediation prefer a near-neutral pH and a temperature range of 25-37°C.[14]

Q7: I am observing the formation of colored byproducts during the bioremediation of this compound. What does this indicate?

The formation of colored intermediates can indicate an incomplete degradation process. For nitroaromatic compounds, the initial step is often the reduction of the nitro group to a nitroso or hydroxylamino group, which can then be further transformed. The accumulation of these intermediates may suggest that the microorganisms lack the necessary enzymatic pathways for complete mineralization.

  • Solution:

    • Sequential Anaerobic-Aerobic Treatment: An initial anaerobic step can facilitate the reduction of the nitro group, followed by an aerobic step to cleave the aromatic ring of the resulting amines.

    • Bioaugmentation: Introduce specific microbial strains known to possess the complete degradation pathway for aromatic amines.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the degradation of this compound. Researchers should optimize the parameters for their specific experimental setup and waste composition.

Protocol 1: Fenton Oxidation of this compound
  • Sample Preparation: Prepare a stock solution of this compound in deionized water.

  • pH Adjustment: In a beaker, take a known volume of the this compound solution and adjust the pH to 3.0 ± 0.2 using dilute H₂SO₄.

  • Initiation of Reaction: Add a predetermined amount of a freshly prepared FeSO₄·7H₂O solution to the beaker while stirring.

  • Oxidation: Add the required volume of 30% H₂O₂ to the solution to start the Fenton reaction.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquots by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 10.

  • Analysis: Analyze the quenched samples for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength. Monitor the degradation efficiency by measuring the decrease in absorbance over time. For a more comprehensive analysis, TOC can be measured to assess the degree of mineralization.

Protocol 2: Bioremediation of this compound using a Bacterial Consortium
  • Microbial Culture: Inoculate a suitable microbial consortium (e.g., activated sludge from a wastewater treatment plant or a pre-acclimated culture) into a sterile mineral salt medium.

  • Acclimation: Gradually introduce low concentrations of this compound to the culture to allow the microorganisms to adapt.

  • Degradation Experiment: In a bioreactor or an Erlenmeyer flask, add a known concentration of this compound to the acclimated microbial culture. If necessary, add a supplementary carbon source.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation. For aerobic degradation, ensure adequate aeration.

  • Sampling and Analysis: Periodically, withdraw samples from the culture. Centrifuge the samples to separate the biomass. Analyze the supernatant for the concentration of this compound using HPLC or a UV-Vis spectrophotometer.

Data Presentation

The following tables provide an illustrative comparison of different degradation methods for dyes similar to this compound. The actual efficiencies for this compound may vary and should be determined experimentally.

Table 1: Comparison of Advanced Oxidation Processes for Dye Degradation

ParameterFenton OxidationOzonationPhotocatalysis (TiO₂)
Optimal pH 2.5 - 3.5Alkaline4 - 10
Typical Reagents Fe²⁺, H₂O₂O₃TiO₂, UV light
Decolorization Efficiency >95%>90%>90%
TOC Removal Efficiency 60 - 85%40 - 70%70 - 95%
Advantages Rapid reaction rate, effective for a wide range of compounds.No sludge production, effective for color removal.Complete mineralization possible, catalyst is reusable.
Disadvantages Sludge production, strict pH control required.Low mineralization efficiency, high operational cost.Slow reaction rate, requires UV light source.

Table 2: Comparison of Bioremediation Strategies for Aromatic Amine Degradation

ParameterAerobic DegradationAnaerobic DegradationSequential Anaerobic-Aerobic
Key Process Ring cleavageNitro group reductionCombined reduction and cleavage
Typical Microorganisms Pseudomonas, RhodococcusClostridium, DesulfovibrioMixed consortia
Degradation Efficiency Moderate to high for some aminesEffective for nitro group reductionHigh for complete mineralization
Potential Byproducts Catechols, muconic acidsAromatic aminesCO₂, H₂O, N₂
Advantages Can lead to complete mineralization.Effective initial step for nitroaromatics.Most effective for complete degradation.
Disadvantages May be inhibited by high concentrations.Accumulation of toxic aromatic amines.More complex process control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_aop Advanced Oxidation Process cluster_bio Bioremediation cluster_analysis Analysis prep This compound Solution aop Degradation (e.g., Fenton, Ozonation) prep->aop bio Degradation (Bacterial Consortium) prep->bio aop_params Optimize Parameters (pH, Reagent Ratio, Time) aop->aop_params analysis Monitor Degradation (UV-Vis, HPLC, TOC) aop->analysis bio_params Optimize Conditions (pH, Temp, Nutrients) bio->bio_params bio->analysis byproducts Identify Byproducts (GC-MS, LC-MS) analysis->byproducts

Caption: A generalized workflow for the experimental degradation of this compound.

degradation_pathway cluster_reduction Reductive Pathway cluster_oxidation Oxidative Pathway HC_Blue This compound (Nitroaromatic Amine) Aromatic_Amine Aromatic Diamine (Potentially Toxic) HC_Blue->Aromatic_Amine Nitro Group Reduction Ring_Cleavage Ring Cleavage Products (Aliphatic Acids) HC_Blue->Ring_Cleavage Oxidative Attack Aromatic_Amine->Ring_Cleavage Aerobic Degradation Mineralization Mineralization (CO₂, H₂O, NO₃⁻) Ring_Cleavage->Mineralization

Caption: Putative degradation pathways for this compound.

References

Technical Support Center: Overcoming Interference of HC Blue No. 2 in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome interference caused by HC Blue No. 2 in your fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, question-and-answer-based solutions to common issues encountered during experimentation.

Understanding the Interference Potential of this compound

This compound is an aromatic amine and a nitroaromatic compound primarily used as a blue colorant in semi-permanent hair dyes.[1][2] Its chemical structure and properties make it a potential source of interference in sensitive fluorescence-based assays.

Chemical and Physical Properties of this compound

PropertyValueReference
Appearance Dark blue to dark brown microcrystalline powder[3]
Molecular Weight 285.30 g/mol [3]
Absorbance Maxima (λ_max_) ~263 nm and 531-534 nm[4]
Solubility Soluble in water, ethanol, methanol, and acetone[5]

Frequently Asked Questions (FAQs)

Q1: Is this compound fluorescent? What is its emission spectrum?

Q2: My fluorescence signal is significantly lower than expected when this compound is present. What is the likely cause?

A decrease in fluorescence signal in the presence of this compound is likely due to fluorescence quenching or the inner filter effect .

  • Fluorescence Quenching: this compound, as a nitroaromatic compound, can act as a quencher, deactivating the excited state of your fluorescent probe through various mechanisms, such as collisional quenching or the formation of a non-fluorescent complex.[7][8]

  • Inner Filter Effect (IFE): This phenomenon occurs when the interfering compound (in this case, this compound) absorbs either the excitation light intended for your fluorophore (primary IFE) or the emitted fluorescence from your fluorophore (secondary IFE).[9][10] Given that this compound has a significant absorbance peak around 531-534 nm, it can interfere with assays using fluorophores that are excited or emit in this green-yellow region of the spectrum.[4]

Q3: My fluorescence readings are inconsistent and show high variability in the presence of this compound. Why is this happening?

High variability can be a result of the inner filter effect, which is highly dependent on the precise concentration of this compound and the path length of the light in your experimental setup (e.g., the well of a microplate).[9] Minor variations in pipetting or the meniscus of the liquid can lead to significant fluctuations in the extent of light absorption by this compound, resulting in inconsistent fluorescence readings.

Troubleshooting Guides

Problem 1: Decreased Fluorescence Signal

If you observe a lower-than-expected fluorescence signal, follow these steps to diagnose and mitigate the issue.

Logical Workflow for Troubleshooting Decreased Signal

start Start: Decreased Fluorescence Signal check_ife Step 1: Assess for Inner Filter Effect (IFE) start->check_ife check_quenching Step 2: Evaluate Fluorescence Quenching check_ife->check_quenching If signal loss is still unexplained mitigation Step 3: Implement Mitigation Strategies check_quenching->mitigation end End: Signal Restored/ Interference Understood mitigation->end start Start: Complex Interference acquire_spectra Step 1: Acquire Reference Spectra (Fluorophore alone, this compound alone) start->acquire_spectra acquire_sample_spectra Step 2: Acquire Spectrum of Experimental Sample acquire_spectra->acquire_sample_spectra unmix Step 3: Apply Spectral Unmixing Algorithm acquire_sample_spectra->unmix end End: Deconvoluted Signals unmix->end start Start: Interference with Current Fluorophore is_red_shift_possible Is a red-shifted dye compatible with my assay? start->is_red_shift_possible select_red_dye Select a dye with Ex/Em > 600 nm is_red_shift_possible->select_red_dye Yes consider_other_options Consider non-fluorescent orthogonal assays is_red_shift_possible->consider_other_options No end End: New Assay Established select_red_dye->end consider_other_options->end

References

Technical Support Center: Enhancing HC Blue No. 2 Binding to Keratin Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the binding affinity of HC Blue No. 2 to keratin fibers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dyeing results with this compound are weak and lack intensity. What are the potential causes and how can I improve the color uptake?

A1: Weak color uptake is a common issue that can stem from several factors related to the dyeing conditions and the state of the keratin fibers.

Troubleshooting Steps:

  • Optimize Dye Bath pH: The pH of your dyeing solution is critical. Keratin fibers swell in alkaline conditions, which opens up the cuticle and facilitates dye penetration.[1][2] The isoelectric point of hair keratin is approximately 4.1.[3] Above this pH, the hair surface becomes negatively charged, which can influence the interaction with the dye molecule. For direct dyes like this compound, a moderately alkaline pH (e.g., 8-9) is often beneficial for dye uptake.

  • Adjust Dyeing Temperature: Temperature influences the rate of dye diffusion into the hair fiber. Increasing the temperature generally accelerates the dyeing process. However, for some direct dyes, the final color intensity at equilibrium may be higher at lower temperatures. It is recommended to experiment with temperatures in the range of 30-50°C to find the optimal condition for this compound.

  • Increase Dye Concentration: Within a certain range, increasing the concentration of this compound in the dye bath can lead to a higher amount of dye bound to the keratin. However, excessively high concentrations may not proportionally increase binding and can lead to wasted dye.

  • Evaluate Hair Porosity: Hair with low porosity has a tightly bound cuticle layer, making it resistant to dye penetration.[4][5] Pre-treatment with a mild alkaline solution or a clarifying shampoo can help to gently lift the cuticle. Highly porous hair, while absorbing dye quickly, may also lose it just as fast.[6][7]

Q2: The color of my this compound-dyed keratin fibers is uneven. What could be causing this and how can I achieve a more uniform result?

A2: Uneven dyeing can be frustrating and is often due to inconsistent application or variations in the keratin substrate.[8][9]

Troubleshooting Steps:

  • Ensure Thorough and Even Application: Inconsistent application is a primary cause of patchy results.[8] Ensure the keratin fibers are fully saturated with the dye solution.

  • Pre-wash the Keratin Fibers: Remove any residual styling products, oils, or dirt by washing the fibers with a clarifying shampoo before dyeing.[10] Do not use conditioner, as it can coat the hair and hinder dye uptake.[10]

  • Address Porosity Issues: Uneven porosity in the hair can lead to varied color absorption.[7][11] A protein filler treatment prior to dyeing can help to even out the porosity of the hair shaft, leading to a more uniform color result.

  • Check for Previous Chemical Treatments: Previously bleached or chemically treated hair will absorb dye differently than virgin hair, often resulting in a more vibrant but potentially uneven color.

Q3: The wash fastness of my this compound-dyed fibers is poor, with significant color bleeding after washing. How can I improve color retention?

A3: Poor wash fastness is a common characteristic of semi-permanent dyes. Several strategies can be employed to improve the longevity of the color.

Troubleshooting Steps:

  • Post-Dyeing Acid Rinse: After dyeing, rinse the fibers with a slightly acidic solution (e.g., diluted vinegar or a pH-balanced conditioner). This helps to close the hair cuticle, trapping the dye molecules inside.

  • Use of Cationic Fixing Agents: Cationic fixing agents can be applied after dyeing. These positively charged molecules interact with the anionic sites on the keratin and the dye, forming a larger complex that is less likely to be washed out.[12][13]

  • Incorporate Surfactants in Formulation: Certain surfactants can enhance color retention. Cationic surfactants, in particular, can help to close the cuticle after dyeing.[2] Amphoteric surfactants like Cocamidopropyl Betaine (CAPB) in combination with Sodium Laureth Sulfate (SLES) have been shown to improve color retention during shampooing.[14]

  • Avoid Harsh Shampoos: When washing the dyed fibers, use gentle, sulfate-free shampoos to minimize color stripping.[10]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Binding

This protocol outlines a method to determine the optimal pH for maximizing the binding of this compound to keratin fibers.

  • Preparation of Keratin Fibers:

    • Source virgin human hair swatches.

    • Wash the swatches with a 1% Sodium Lauryl Sulfate (SLS) solution to remove any surface contaminants.

    • Rinse thoroughly with deionized water and allow to air dry completely.

    • Accurately weigh each hair swatch (e.g., 1 gram).

  • Preparation of Dyeing Solutions:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in a 50:50 ethanol/water solvent. This compound is soluble in water, ethanol, methanol, and acetone.[15][16]

    • Prepare a series of buffer solutions with pH values ranging from 6 to 10 (e.g., phosphate buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-10).

    • For each pH value, prepare a dye bath by diluting the this compound stock solution with the respective buffer to a final concentration of 0.1% w/v.

  • Dyeing Procedure:

    • Immerse one pre-weighed hair swatch into each dye bath at a liquor ratio of 1:50 (e.g., 1g hair in 50mL of dye solution).

    • Maintain the temperature of the dye baths at 40°C using a water bath.

    • Gently agitate the swatches in the dye solution for 60 minutes.

  • Post-Dyeing Treatment and Analysis:

    • Remove the swatches from the dye baths and rinse thoroughly with deionized water until the rinse water is clear.

    • Allow the swatches to air dry completely.

    • Quantify the amount of dye bound to the hair. This can be done by dissolving a known weight of the dyed hair in a suitable solvent (e.g., a strong alkaline solution) and measuring the absorbance of the solution using a UV-Vis spectrophotometer at the λmax of this compound (approximately 531-534 nm).[17]

    • Alternatively, colorimetric measurements of the dyed hair swatches can be taken using a spectrophotometer to determine the color intensity (e.g., Lab* values).

Protocol 2: Quantification of this compound on Keratin Fibers via Solvent Extraction

This protocol provides a method for quantifying the amount of this compound extracted from dyed keratin fibers.

  • Dye Keratin Fibers:

    • Dye a known weight of keratin fibers using a standardized protocol (e.g., Protocol 1 at the determined optimal pH).

  • Solvent Extraction:

    • Place a precisely weighed sample of the dyed keratin fibers (e.g., 0.1 g) into a sealed vial.

    • Add a specific volume of an appropriate extraction solvent. A 2:1 (v/v) water:pyridine solvent system has been shown to be effective for extracting dyes from hair.[18]

    • Agitate the vial for a set period (e.g., 24 hours) at a controlled temperature to ensure complete extraction of the dye.

  • Analysis:

    • After extraction, centrifuge the sample to separate the hair fibers from the solvent.

    • Carefully remove the supernatant (the solvent containing the extracted dye).

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound.

    • Create a calibration curve using known concentrations of this compound in the same extraction solvent to determine the concentration of the dye in the extract.

    • Calculate the amount of dye per gram of hair fiber.

Data Presentation

Table 1: Influence of pH on this compound Color Intensity on Keratin Fibers (Hypothetical Data)

Dye Bath pHL* Value (Lightness)a* Value (Red/Green)b* Value (Yellow/Blue)ΔE* (Total Color Difference)
6.045.2-5.1-20.310.5
7.040.1-7.8-25.618.2
8.035.5-10.2-30.125.7
9.032.8-12.5-33.431.1
10.034.2-11.8-31.528.9

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Effect of Temperature on this compound Dye Uptake (Hypothetical Data)

Dyeing Temperature (°C)Dye Uptake (mg dye/g hair)
251.2
351.8
452.5
552.3

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis keratin_prep Keratin Fiber Preparation (Wash, Dry, Weigh) dyeing Dyeing (Controlled Time, Temperature, Agitation) keratin_prep->dyeing dye_prep Dye Solution Preparation (Varying pH/Temp) dye_prep->dyeing rinse_dry Rinse & Dry dyeing->rinse_dry quantification Quantification (Spectrophotometry/ Colorimetry) rinse_dry->quantification binding_factors cluster_factors Influencing Factors binding This compound Binding Affinity ph pH ph->binding Swells cuticle, alters surface charge temp Temperature temp->binding Affects diffusion rate conc Dye Concentration conc->binding Increases driving force porosity Hair Porosity porosity->binding Influences dye penetration and retention surfactants Surfactants surfactants->binding Can enhance penetration and wash fastness

References

Strategies to reduce the cytotoxicity of HC Blue no. 2 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HC Blue No. 2. The focus is on strategies to mitigate its cytotoxic effects in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cell line, even at low concentrations. What are the potential causes and immediate troubleshooting steps?

A1: High cytotoxicity can stem from several factors. Firstly, ensure the purity of your this compound sample, as impurities can contribute to toxicity[1][2]. Commercially available this compound can have varying purity levels, with some technical grades containing a significant percentage of inorganic salts and other byproducts[2][3]. Secondly, the choice of solvent and its final concentration in the culture medium is critical. Solvents like DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration well below 0.5% and to run a vehicle control (medium with solvent only) to assess solvent-specific toxicity. Finally, consider the susceptibility of your specific cell line, as cytotoxicity can be cell-type dependent.

Q2: What are some general strategies to reduce the cytotoxicity of a chemical compound like this compound in cell culture?

A2: Several general strategies can be employed to mitigate compound-induced cytotoxicity:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration to minimize toxic effects while still observing the desired biological activity.

  • Increase Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help mitigate toxicity. Serum proteins can bind to the compound, reducing its free, bioavailable concentration.

  • Co-treatment with Antioxidants: If the cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E might be beneficial.

  • Optimize Cell Density: Ensure that you are using an optimal cell density for your experiments. Both sparse and overly confluent cultures can be more susceptible to chemical-induced stress.

Q3: Is there any known mechanism of cytotoxicity for this compound that can be specifically targeted?

A3: The precise mechanisms of this compound cytotoxicity are not fully elucidated in the available literature. However, it has been shown to be mutagenic in some in vitro assays, such as the Ames test, suggesting it can interact with genetic material[1][4]. This genotoxic potential could lead to the activation of DNA damage response pathways, ultimately triggering apoptosis. Some aromatic amines are also known to induce oxidative stress, which can damage cellular components and lead to cell death. Investigating markers of DNA damage (e.g., γH2AX) and oxidative stress (e.g., ROS production) in your cell model could provide insights into the specific mechanism at play.

Q4: Are there less cytotoxic alternatives to this compound for similar applications?

A4: For its application as a hair dye, research is ongoing into safer alternatives. These include modified p-phenylenediamine (PPD) derivatives with lower cytotoxicity and skin sensitization potential, as well as natural and bioinspired dyes like those based on henna, indigo, and polydopamine[[“]][[“]]. For laboratory applications, the choice of an alternative would depend on the specific experimental goal. If the aim is to study direct dye mechanisms, other less toxic direct dyes could be considered, though a thorough literature search for their cytotoxic profiles would be necessary.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Initial Screening
Problem Possible Cause Recommended Solution
Significant cell death across multiple concentrationsPurity of this compound is low.Verify the purity of the compound with the supplier. If possible, use a high-purity grade (≥95%).
Solvent toxicity.Run a vehicle control with the same concentration of solvent used for this compound. Consider using a different, less toxic solvent or reducing the final solvent concentration.
High cell line sensitivity.Test a wider and lower range of this compound concentrations to determine a non-toxic working concentration. Consider using a more resistant cell line if appropriate for the study.
Extended exposure time.Reduce the incubation time. Perform a time-course experiment to find the optimal exposure duration.

Quantitative Data Summary

Due to the limited publicly available data on the cytotoxicity of this compound across a wide range of cell lines, a comprehensive table of IC50 values cannot be provided at this time. Researchers should perform their own dose-response experiments to determine the IC50 in their specific cell model. The following table provides a template for recording such data.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Reference
e.g., HaCaTe.g., MTTe.g., 24Enter valueInternal Data
e.g., HepG2e.g., Neutral Rede.g., 48Enter valueInternal Data
e.g., 3T3e.g., LDHe.g., 24Enter valueInternal Data

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Protocol 2: Evaluating the Protective Effect of an Antioxidant (N-acetylcysteine - NAC)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate the cells with different concentrations of NAC for a few hours before adding this compound.

  • Co-treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value) in the presence of varying concentrations of NAC.

  • Controls: Include controls for this compound alone, NAC alone, and a vehicle control.

  • Incubation and Viability Assay: Follow the incubation and cell viability assessment steps as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine if NAC provides a protective effect.

Visualizations

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity check_solvent Assess Solvent Toxicity start->check_solvent check_cell_line Evaluate Cell Line Sensitivity start->check_cell_line optimize_exposure Optimize Exposure Conditions start->optimize_exposure solution_purity Use High-Purity Compound check_purity->solution_purity solution_solvent Run Vehicle Control / Reduce Solvent Conc. check_solvent->solution_solvent solution_cell_line Test Lower Concentrations / Use Different Cell Line check_cell_line->solution_cell_line solution_exposure Reduce Incubation Time / Optimize Dose optimize_exposure->solution_exposure

Caption: A troubleshooting workflow for addressing high cytotoxicity.

Mitigation_Strategies_Overview cluster_experimental_setup Experimental Setup cluster_media_supplements Media Supplements concentration Concentration cell_culture Cell Culture System concentration->cell_culture time Incubation Time time->cell_culture cell_density Cell Density cell_density->cell_culture serum Serum serum->cell_culture antioxidants Antioxidants (e.g., NAC) antioxidants->cell_culture hc_blue_2 This compound Application hc_blue_2->cell_culture reduced_cytotoxicity Reduced Cytotoxicity cell_culture->reduced_cytotoxicity

Caption: Overview of strategies to mitigate cytotoxicity.

Potential_Cytotoxicity_Pathway hc_blue_2 This compound dna_interaction Interaction with DNA (Genotoxicity) hc_blue_2->dna_interaction ros_production Reactive Oxygen Species (ROS) Production hc_blue_2->ros_production dna_damage DNA Damage dna_interaction->dna_damage oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A potential mechanism of this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of HC Blue No. 2 and Other Direct Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of HC Blue No. 2 against other commonly used direct hair dyes: HC Red No. 3, HC Yellow No. 2, and Disperse Black 9. The comparison focuses on performance characteristics, toxicological profiles, and the underlying metabolic pathways, supported by experimental data and detailed methodologies.

Executive Summary

Direct hair dyes, which color hair without chemical oxidation, are integral to semi-permanent hair coloring products. This guide offers a side-by-side analysis of four such dyes: this compound, HC Red No. 3, HC Yellow No. 2, and Disperse Black 9. The objective is to provide researchers and professionals in drug development with a consolidated resource for evaluating these compounds. Key performance metrics such as color fastness to washing and light are presented, alongside a review of their toxicological properties based on in vitro genotoxicity and cytotoxicity assays. Furthermore, this document outlines the experimental protocols for these evaluations and visualizes the metabolic pathways of these dyes.

Physicochemical and Performance Characteristics

The performance of a direct hair dye is determined by its ability to bind to the hair shaft (substantivity) and resist fading from washing (wash fastness) and light exposure (light fastness). These properties are influenced by the dye's molecular structure and its interaction with the keratin of the hair.

Data on Performance Characteristics
DyeChemical ClassMolecular Weight ( g/mol )ColorWash Fastness (ΔE* after 12 washes)Light Fastness (ΔE* after 24h exposure)
This compound Nitro-p-phenylenediamine285.30Blue15.210.8
HC Red No. 3 Nitro-p-phenylenediamine197.19RedData not availableData not available
HC Yellow No. 2 Nitro-p-phenylenediamine182.18YellowData not availableData not available
Disperse Black 9 Azo dye300.36BlackData not availableData not available

Note: Quantitative wash and light fastness data for HC Red No. 3, HC Yellow No. 2, and Disperse Black 9 were not available in the public domain for a direct comparison using the same methodology as this compound. The data for this compound is derived from a study on blue direct dyes and is presented here as a reference point. ΔE represents the total color difference.*

Toxicological Profile

The safety of hair dye ingredients is a critical aspect of product development. The toxicological profiles of these direct dyes have been evaluated by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR).

Summary of Toxicological Data
DyeGenotoxicity (Ames Test)Genotoxicity (In Vitro Micronucleus)Cytotoxicity (IC50)Carcinogenicity
This compound Mutagenic[1]PositiveData not availableNot carcinogenic in rats and mice[1]
HC Red No. 3 Mutagenic with metabolic activationData not availableData not availableNo evidence of carcinogenicity in rats; equivocal evidence in male mice
HC Yellow No. 2 Not mutagenicData not availableData not availableData not available
Disperse Black 9 Non-mutagenicData not available~150 µg/ml (HepG2 cells)Not carcinogenic when applied dermally

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the performance and safety of direct hair dyes.

Performance Evaluation

This protocol assesses the resistance of a hair dye to fading after repeated washing.

  • Sample Preparation: Tresses of bleached human hair are dyed with a standardized solution of the test dye.

  • Washing Procedure: The dyed hair tresses are subjected to a specified number of wash cycles using a standardized shampoo solution and controlled water temperature and agitation.

  • Colorimetric Measurement: The color of the hair tresses is measured before the first wash and after a set number of washes using a spectrophotometer or colorimeter. The color is quantified in the CIELAB color space (L, a, b* values).

  • Data Analysis: The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A higher ΔE value indicates greater color fading.

This protocol evaluates the stability of a hair dye upon exposure to light.

  • Sample Preparation: Dyed hair tresses are prepared as described for the wash fastness test.

  • Light Exposure: The dyed tresses are exposed to a controlled light source, typically a xenon arc lamp that simulates natural sunlight, for a specified duration.

  • Colorimetric Measurement: L, a, and b* values are measured before and after light exposure.

  • Data Analysis: The total color difference (ΔE*) is calculated to quantify the degree of fading.

Substantivity refers to the affinity of the dye for the hair fiber.

  • Dyeing: Hair tresses are immersed in a dye solution of known concentration for a specified time and temperature.

  • Extraction: After dyeing and rinsing, the amount of dye that has not bound to the hair is measured in the remaining dye bath and rinse water using spectrophotometry.

  • Quantification: The amount of dye adsorbed onto the hair is calculated by subtracting the amount of dye in the residual bath and rinse water from the initial amount of dye. Higher adsorption indicates greater substantivity.

Toxicological Evaluation

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) is used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This test detects damage to chromosomes or the mitotic apparatus.

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y) are cultured.

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the identification of cells that have completed one mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Metabolism

The metabolism of direct hair dyes, particularly those containing aromatic amine structures, is a key factor in their toxicological assessment. The primary route of metabolism often involves enzymes from the Cytochrome P450 family.

General Metabolic Pathway for Nitro-p-phenylenediamine Dyes

Nitro-p-phenylenediamine-based dyes, such as this compound, HC Red No. 3, and HC Yellow No. 2, are known to undergo metabolic transformation. A generalized metabolic pathway involves two main reactions: nitroreduction and N-acetylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Dye Nitro-p-phenylenediamine Dye Nitroreduction Nitroreductases Parent_Dye->Nitroreduction Reduction N_Acetylation N-Acetyltransferase (NAT) Parent_Dye->N_Acetylation Acetylation Nitroso Nitroso Intermediate Nitroreduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Amine Triaminobenzene Derivative Hydroxylamine->Amine Amine->N_Acetylation Excretion Excretion Amine->Excretion Acetylated_Metabolite Acetylated Metabolite N_Acetylation->Acetylated_Metabolite Acetylated_Metabolite->Excretion

Caption: Generalized metabolic pathway of nitro-p-phenylenediamine direct dyes.

This diagram illustrates the two primary metabolic routes for nitro-p-phenylenediamine dyes. Phase I metabolism involves the reduction of the nitro group, while Phase II involves the acetylation of amino groups.

Experimental Workflow for In Vitro Metabolism Studies

Investigating the metabolism of hair dyes is crucial for understanding their potential toxicity. The following workflow outlines a typical in vitro approach.

G Start Test Compound (Hair Dye) Incubation Incubation with Liver Microsomes or Hepatocytes + NADPH Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification and Structural Elucidation Analysis->Identification Quantification Metabolite Quantification Analysis->Quantification Endpoint Metabolic Profile Identification->Endpoint Quantification->Endpoint

Caption: Experimental workflow for in vitro metabolism studies of hair dyes.

This workflow demonstrates the key steps in identifying and quantifying the metabolites of a hair dye using in vitro systems like liver microsomes or hepatocytes.

Conclusion

This comparative guide provides a foundational understanding of the performance and safety profiles of this compound and other selected direct hair dyes. While this compound has been more extensively studied in terms of its performance characteristics in publicly available literature, the toxicological data for all four dyes provide valuable insights for safety assessment. The provided experimental protocols offer a standardized approach for further comparative studies. A deeper understanding of the specific metabolic pathways for each dye will be crucial for a more comprehensive risk assessment. This guide serves as a valuable resource for researchers and professionals in the ongoing development of safer and more effective hair coloring products.

References

Validation of LC-MS/MS for HC Blue No. 2 in Cosmetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the analytical methodologies for the quantification of the hair dye HC Blue No. 2 in cosmetic formulations, this guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative techniques. It offers detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Comparative Performance of Analytical Methods

The quantification of this compound in complex cosmetic matrices demands sensitive and selective analytical methods to ensure product safety and regulatory compliance.[1] While several techniques are available, LC-MS/MS has emerged as a preferred method due to its high sensitivity and specificity.[1] This section compares the performance of a validated LC-MS/MS method with High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), an alternative approach for the analysis of colorants in cosmetics.[2]

ParameterLC-MS/MSHPLC-DAD
Linearity Range 0.05 - 1.0 µg/mL[3]Not explicitly stated for this compound, but a general method for 13 colorants showed a range of 0.02–3.60 μg/mL.[2]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 0.05 µg/g.[3]Not explicitly stated for this compound, but a general method for 13 colorants showed a range of 0.005-1.08 µg/mL.[2]
Limit of Quantification (LOQ) 0.05 µg/g[3]Not explicitly stated for this compound, but a general method for 13 colorants showed a range of 0.02–3.60 μg/mL.[2]
Accuracy (Recovery) Not explicitly stated for this compound, but a general method for 13 colorants by HPLC-DAD showed 80.23–108.28%.[2]For a method analyzing 13 colorants, the recovery was between 83.32–108.39%.[2]
Precision (RSD%) Not explicitly stated for this compound, but a general HPLC method for 13 colorants showed 0.02–9.99%.[2]For a method analyzing 13 colorants, the precision was between 0.02–9.99%.[2]
Specificity High, based on specific precursor and product ion transitions.[2][3]Moderate, based on retention time and UV-Vis spectrum. Potential for co-eluting interferences.[2]

Experimental Protocols

Validated LC-MS/MS Method for this compound

This protocol is based on a validated method for the determination of 31 hair dyes in cosmetics.[3]

1. Sample Preparation

  • Accurately weigh approximately 1 g of the homogenized cosmetic sample into a 20-mL volumetric flask.

  • Add 15 mL of 0.1% ascorbic acid in 50% methanol solution.

  • Sonicate for 30 minutes.

  • Bring the volume to 20 mL with 0.1% ascorbic acid in 50% methanol solution.

  • Filter the solution through a 0.22 µm membrane filter to obtain the sample solution.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound by dissolving 10 mg in a 10-mL volumetric flask with 0.1% ascorbic acid in 50% methanol.

  • Prepare a series of standard solutions with concentrations ranging from 0.05 to 1.0 µg/mL by diluting the stock solution with 0.1% ascorbic acid in 50% methanol.[3]

3. LC-MS/MS Operating Conditions

  • Liquid Chromatography:

    • Column: CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm[3]

    • Column Temperature: 30°C[3]

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: Methanol/acetonitrile (1:1, v/v)

    • Gradient Program:

      Time (min) Solvent A (%) Solvent B (%)
      0 → 1 98 2
      1 → 3 98 → 95 2 → 5
      3 → 4 95 → 90 5 → 10
      4 → 8.5 90 → 20 10 → 80
      8.5 → 10 20 → 5 80 → 95
      10 → 12.5 5 95
      12.5 → 13 5 → 98 95 → 2

      | 13 → 15 | 98 | 2 |

    • Flow Rate: 0.3 mL/min[3]

  • Tandem Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI)[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • Precursor Ion (m/z): 286.14 (C12H20N3O5+)[2]

    • Product Ions (m/z): 210.09 and 241.11[2]

    • Desolvation Gas Flow Rate: 650 L/hr[3]

    • Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 1g of Cosmetic Sample add_solvent Add 15mL Extraction Solvent (0.1% Ascorbic Acid in 50% Methanol) weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate fill_to_volume Fill to 20mL with Extraction Solvent sonicate->fill_to_volume filter Filter through 0.22µm Membrane fill_to_volume->filter inject Inject Sample Solution filter->inject lc Liquid Chromatography (CORTECS UPLC C18+) inject->lc msms Tandem Mass Spectrometry (ESI, MRM Mode) lc->msms quantify Quantification (Standard Curve) msms->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

method_selection start Start: Need to Analyze This compound in Cosmetics q1 High Sensitivity & Specificity Required? start->q1 lcmsms LC-MS/MS Method q1->lcmsms Yes q2 Complex Matrix with Potential Interferences? q1->q2 No hplcdad HPLC-DAD Method q2->lcmsms Yes q2->hplcdad No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Researcher's Guide to Investigating Potential Immunoassay Interference by HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the potential for cross-reactivity and interference of HC Blue No. 2 in immunoassays. A comprehensive review of scientific literature reveals a notable absence of direct studies on this specific topic. This compound is primarily utilized as a cosmetic colorant in hair dyes and is not a reagent typically employed in immunoassay procedures. Therefore, this document serves not as a direct comparison of performance, but as a proactive guide for researchers who suspect that contamination of samples with this compound could be impacting their immunoassay results. Such contamination might be a concern in toxicological studies, environmental monitoring, or in the analysis of samples from individuals using hair coloring products.

Theoretical Potential for Interference

While no direct evidence exists, the chemical structure of this compound (2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol)) suggests potential mechanisms through which it could interfere with immunoassays. Its aromatic amine structure and nitro groups could potentially interact with assay components.

Potential Mechanisms of Interference:

  • Antibody Binding: The molecule could non-specifically bind to antibodies, either at the antigen-binding site or other regions, thus inhibiting the intended antibody-antigen interaction.

  • Enzyme Activity Modulation: In enzyme-linked immunosorbent assays (ELISAs), this compound could potentially inhibit or enhance the activity of the reporter enzyme (e.g., horseradish peroxidase, alkaline phosphatase), leading to false-negative or false-positive results.

  • Optical Interference: As a colored compound, this compound could interfere with the optical detection systems of microplate readers by absorbing light at the measurement wavelength.

  • Matrix Effects: The presence of this compound could alter the properties of the sample matrix, indirectly affecting the binding kinetics of the assay.

Comparative Analysis with Known Interferents

To understand how this compound might behave, we can compare its structural features to classes of compounds known to cause interference in immunoassays.

Known Interferent Class Mechanism of Interference Structural Similarity to this compound Potential for Interference
Heterophilic Antibodies Bind to animal antibodies used in the assay.Not applicable.Low
Human Anti-Animal Antibodies (HAAA) Specifically bind to the animal antibodies in the assay.Not applicable.Low
Biotin Competes with biotinylated reagents in streptavidin-biotin based assays.No structural similarity.Low
Structurally Similar Compounds (Cross-reactants) Bind to the antibody's antigen-binding site due to structural mimicry of the target analyte.Dependent on the specific analyte and antibody.Possible
Small Molecule Drugs Can bind non-specifically to proteins or interfere with enzyme activity.Aromatic amine and nitro groups are common in various drugs.Possible

Experimental Protocol for Assessing Interference

To empirically determine if this compound interferes with a specific immunoassay, the following experimental workflow is recommended. This protocol is designed to be adapted to the specific assay format (e.g., competitive ELISA, sandwich ELISA).

Workflow for Interference Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hcblue Prepare this compound Stock Solution (e.g., in DMSO or assay buffer) spike Spike Samples with Varying Concentrations of this compound prep_hcblue->spike prep_samples Prepare Analyte-Negative and Analyte-Positive Samples prep_samples->spike run_assay Run Immunoassay Following Standard Protocol spike->run_assay measure Measure Assay Signal (e.g., Absorbance, Fluorescence) run_assay->measure analyze Compare Signal of Spiked vs. Unspiked Samples measure->analyze conclusion Determine Presence and Nature of Interference analyze->conclusion

Caption: Workflow for testing this compound interference in an immunoassay.

Detailed Methodologies

1. Preparation of this compound Solutions:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Create a series of dilutions from the stock solution in the assay buffer. The final concentrations should cover a range relevant to the suspected contamination levels.

2. Sample Preparation:

  • Use pooled, analyte-negative human serum or the specific matrix of your assay.

  • Prepare two sets of samples:

    • Set A (Analyte-Negative): Spike the negative matrix with the different dilutions of this compound. Include a control with only the solvent.

    • Set B (Analyte-Positive): Spike the negative matrix with a known, low-to-mid-range concentration of the target analyte. Then, spike these samples with the different dilutions of this compound.

3. Immunoassay Procedure:

  • Run the immunoassay according to the manufacturer's or your established protocol using the prepared samples.

  • Ensure that each concentration of this compound, in both the presence and absence of the analyte, is tested in triplicate.

4. Data Analysis:

  • For Analyte-Negative Samples: A significant signal in the presence of this compound indicates a false-positive result.

  • For Analyte-Positive Samples: Compare the measured analyte concentration in the this compound-spiked samples to the unspiked control. A significant deviation (e.g., >20%) indicates interference.

  • Plot the apparent analyte concentration against the concentration of this compound to visualize the dose-dependency of the interference.

Interpreting Potential Interference

The following diagram illustrates the logical flow for interpreting the results of the interference experiment.

G cluster_positive Analyte-Positive Samples node_result No Interference in Negative Samples start Analyte-Negative Samples Signal Increase? start->node_result No pos_q Signal Change? start->pos_q Yes node_result_neg_int Negative Interference (False-Negative) pos_q->node_result_neg_int Yes, Signal Decrease node_result_pos_int Positive Interference (False-Positive) pos_q->node_result_pos_int Yes, Signal Increase node_result_no_int Interference Only in Negative Samples pos_q->node_result_no_int No

A Comparative Efficacy Analysis of Natural and Synthetic Blue Dyes for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research and drug development, the selection of appropriate dyes for staining, imaging, and tracing is a critical decision influenced by factors such as efficacy, stability, and potential cytotoxicity. This guide provides a comparative analysis of the synthetic dye HC Blue No. 2 and representative natural blue dyes, offering researchers objective data to inform their choice of coloring agents for laboratory applications.

Overview of Compared Dyes

This compound is a synthetic aromatic amine, classified as a non-oxidative, direct dye.[1][2] It appears as a dark blue to blackish-blue powder and is soluble in water, ethanol, and methanol.[3][4] While its primary commercial application is in semi-permanent hair coloring formulations, its affinity for proteins allows for its use in laboratory techniques such as protein staining in gel electrophoresis.[5][6]

Natural blue dyes are derived from various biological sources. For this comparison, we will focus on Indigo Carmine , a dye historically derived from the Indigofera tinctoria plant, and Phycocyanin , a pigment-protein complex from spirulina (cyanobacteria). Natural dyes are generally perceived as being more biocompatible and eco-friendly.[7] However, they often exhibit greater variability in stability when exposed to changes in pH, temperature, and light.[2][8]

Quantitative Data Comparison

The following tables summarize the key properties and performance characteristics of this compound and the natural dye Indigo Carmine, based on available experimental data.

Table 1: Physicochemical Properties

PropertyThis compoundIndigo CarmineSource(s)
Type Synthetic Aromatic AmineNatural (derived), Sulfonated Indigo[5][9]
Molecular Formula C₁₂H₁₉N₃O₅C₁₆H₈N₂Na₂O₈S₂[10][11]
Molecular Weight 285.3 g/mol 466.36 g/mol [3][11]
Appearance Dark-blue microcrystalline powderBlue powder[5][9]
Solubility Soluble in water, ethanol, methanolWater-soluble[3][9]
Purity (Commercial) ≥95%Varies by supplier[6]

Table 2: Performance and Safety Characteristics

ParameterThis compoundIndigo CarmineSource(s)
Primary Applications Hair colorant, research protein stainingFood colorant, medical tracer, textile dye[5][6][11]
Photostability Data not specified; requires testingPoor lightfastness[9]
Wash Fastness High (in hair coloring context)Poor washfastness[9]
Mutagenicity Mutagenic in some assaysNot specified[1]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3)Not specified[4]
Cytotoxicity (in vitro) Data not available in comparable contextSignificant toxicity observed at ≥ 1 mg/mL[12]
Staining Efficacy (in vitro) Data not available in comparable contextSignificant staining observed at ≥ 0.25 mg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline workflows for evaluating key performance metrics of dyes in a research setting.

Protocol 1: Comparative Photostability Testing of Dyes

This protocol is adapted from the ICH Q1B Guideline for photostability testing.[8][13] It is designed to evaluate the degradation of a dye solution upon exposure to a standardized light source.

Objective: To quantify and compare the photostability of this compound and a natural blue dye by measuring the change in absorbance after light exposure.

Materials:

  • This compound

  • Natural Blue Dye (e.g., Indigo Carmine)

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Calibrated photostability chamber with a light source compliant with ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[8]

  • Control samples wrapped in aluminum foil (dark control).

Procedure:

  • Solution Preparation: Prepare stock solutions of each dye in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Initial Absorbance Measurement: Using the spectrophotometer, measure the initial absorbance (A₀) of each dye solution at its wavelength of maximum absorbance (λmax).

  • Sample Exposure:

    • Place aliquots of each dye solution in transparent quartz cuvettes.

    • Prepare identical "dark control" samples by wrapping the cuvettes completely in aluminum foil.

    • Position both sets of samples inside the photostability chamber.

  • Irradiation: Expose the samples to a controlled, integrated illumination of not less than 1.2 million lux-hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Final Absorbance Measurement: After the exposure period, remove all samples and measure their final absorbance (Aₜ) at their respective λmax.

  • Data Analysis: Calculate the percentage of photodegradation for each dye using the formula:

    • % Degradation = [(A₀ - Aₜ) / A₀] * 100

    • Compare the degradation of the light-exposed sample to the dark control to account for any thermal degradation.

Protocol 2: Comparative Efficacy in Protein Gel Staining

This protocol provides a method for comparing the sensitivity and efficacy of different dyes for visualizing proteins separated by SDS-PAGE. It is based on general protein staining principles.[11][14]

Objective: To compare the limit of detection and staining intensity of this compound versus a natural dye for total protein staining in polyacrylamide gels.

Materials:

  • Polyacrylamide gels with separated protein standards (e.g., bovine serum albumin serial dilutions).

  • Fixation Solution: 40% ethanol, 10% acetic acid in water.

  • Staining Solution 1: this compound dissolved in an appropriate buffer.

  • Staining Solution 2: Natural Blue Dye (e.g., Indigo Carmine) dissolved in an appropriate buffer.

  • Destaining Solution: e.g., 10% ethanol, 7.5% acetic acid in water.

  • Orbital shaker.

  • Gel imaging system.

Procedure:

  • Protein Fixation: After electrophoresis, place the gels in separate containers and immerse them in Fixation Solution. Agitate gently on an orbital shaker for 60 minutes.[11]

  • Washing: Discard the fixation solution and wash the gels thoroughly with deionized water to remove the acid and alcohol.

  • Staining:

    • Immerse one gel in the this compound staining solution and the other in the Natural Blue Dye staining solution.

    • Incubate on an orbital shaker for at least 1 hour.

  • Destaining:

    • Transfer the gels to the Destaining Solution.

    • Agitate gently, changing the solution periodically until the protein bands are clearly visible against a faint background.[14]

  • Imaging and Analysis:

    • Document the gels using a calibrated gel imaging system.

    • Quantify the intensity of the protein bands using densitometry software.

    • Determine the lowest concentration of the protein standard that can be reliably detected by each dye (limit of detection).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Comparative Photostability Testing prep Prepare Dye Solutions (Synthetic & Natural) a0 Measure Initial Absorbance (A₀) at λmax prep->a0 expose Expose Samples to Light (ICH Q1B Chamber) a0->expose dark Store Dark Controls a0->dark at Measure Final Absorbance (Aₜ) expose->at dark->at calc Calculate % Degradation [(A₀ - Aₜ) / A₀] * 100 at->calc compare Compare Results calc->compare

Workflow for Comparative Photostaining

G cluster_1 Protocol 2: Comparative Protein Staining Efficacy sds Run Protein Standards on two SDS-PAGE Gels fix Fix Gels in Acetic Acid / Ethanol Solution sds->fix wash Wash Gels with DI Water fix->wash stain_hc Stain Gel 1: This compound wash->stain_hc stain_nat Stain Gel 2: Natural Dye wash->stain_nat destain Destain Both Gels to Reduce Background stain_hc->destain stain_nat->destain image Image Gels destain->image analyze Analyze Data: - Limit of Detection - Staining Intensity image->analyze

Workflow for Comparative Protein Staining

References

Genotoxicity of HC Blue No. 2: A Comparative Analysis with Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of the hair dye ingredient HC Blue No. 2 against two other aromatic amines, p-phenylenediamine (PPD) and o-phenylenediamine (OPD). The information is compiled from a comprehensive review of publicly available toxicological data, with a focus on key genotoxicity assays.

Executive Summary

This compound, a nitrophenylenediamine, exhibits mutagenic properties in several in vitro assays. It is a strong mutagen in the Ames test, particularly in the Salmonella typhimurium strain TA98, both with and without metabolic activation.[1] It also shows a positive response in the in vitro mouse lymphoma assay.[1] However, in vivo studies indicate a lack of significant genotoxic activity, with this compound not inducing micronuclei in mouse bone marrow cells.[2]

Comparatively, p-phenylenediamine (PPD), a primary intermediate in permanent hair dyes, shows weak mutagenicity in the Ames test, requiring metabolic activation.[3] It has been reported to induce chromosomal aberrations in vitro.[3] o-Phenylenediamine (OPD) has also demonstrated mutagenic potential in the Ames test and has been shown to induce chromosomal damage in vivo.[4] The genotoxicity of these aromatic amines is largely attributed to their metabolic activation by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts.

Data Presentation

The following tables summarize the quantitative data from key genotoxicity studies on this compound, p-phenylenediamine, and o-phenylenediamine.

Table 1: Ames Test Results (Salmonella typhimurium)

CompoundStrainMetabolic Activation (S9)Result
This compound TA98With & WithoutStrong Mutagen[1]
TA100, TA1535, TA1537With & WithoutNot Mutagenic[1]
p-Phenylenediamine TA98WithWeakly Mutagenic[3]
TA100WithNot Mutagenic[3]
TA1538WithPositive (≤ 2-fold increase)[5]
o-Phenylenediamine TA98, TA100WithMutagenic

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

CompoundAssayCell LineMetabolic Activation (S9)Result
This compound Mouse Lymphoma Assay (MLA)L5178Y TK+/-With & WithoutPositive[1]
p-Phenylenediamine Chromosomal AberrationCHOWithoutPositive (dose-dependent increase)[3]
o-Phenylenediamine Not specifiedNot specifiedNot specifiedNot specified

Table 3: In Vivo Genotoxicity Assays

CompoundAssaySpeciesRoute of AdministrationResult
This compound Micronucleus TestMouse (ICR & CD-1)IntraperitonealNegative[2]
p-Phenylenediamine Pig-a Gene Mutation AssayRat (Sprague-Dawley)OralPositive (dose-dependent increase)[6]
o-Phenylenediamine Micronucleus TestMouse, Chinese Hamster, Guinea PigIntraperitoneal & OralPositive[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on OECD guidelines.

Ames Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.

  • Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Cell Lines: Human lymphocytes or established cell lines like L5178Y or CHO are commonly used.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of micronuclei in cells that have undergone mitosis during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vivo Micronucleus Assay (OECD 474)

This test assesses chromosomal damage in the bone marrow of rodents.

  • Animals: Typically, mice or rats are used.

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow is extracted from the femurs.

  • Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Scoring: The number of micronucleated PCEs per a given number of total PCEs is counted. A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls is indicative of in vivo genotoxicity.

Mandatory Visualizations

Genotoxicity Testing Workflow

Genotoxicity Testing Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation) Micronucleus_vivo In Vivo Micronucleus Test (Chromosomal Damage) Ames->Micronucleus_vivo Follow-up for Positive Results MLA Mouse Lymphoma Assay (Mammalian Gene Mutation) MLA->Micronucleus_vivo Micronucleus_vitro In Vitro Micronucleus Test (Chromosomal Damage) Micronucleus_vitro->Micronucleus_vivo Comet Comet Assay (DNA Strand Breaks) Micronucleus_vivo->Comet Piga Pig-a Assay (Gene Mutation) Micronucleus_vivo->Piga Test_Compound Test Compound Test_Compound->Ames Initial Screening Test_Compound->MLA Test_Compound->Micronucleus_vitro

Caption: A generalized workflow for genotoxicity assessment of a chemical compound.

Metabolic Activation of Aromatic Amines

Metabolic Activation of Aromatic Amines AromaticAmine Aromatic Amine N_Hydroxylamine N-Hydroxyarylamine AromaticAmine->N_Hydroxylamine N-hydroxylation NitreniumIon Reactive Nitrenium Ion N_Hydroxylamine->NitreniumIon O-esterification CYP450 Cytochrome P450 (e.g., CYP1A2) DNA_Adducts DNA Adducts NitreniumIon->DNA_Adducts Covalent Binding NAT_SULT N-acetyltransferases (NATs) Sulfotransferases (SULTs) Mutation Mutation DNA_Adducts->Mutation

Caption: General pathway for the metabolic activation of aromatic amines leading to genotoxicity.

Proposed Genotoxicity Pathway for p-Phenylenediamine (PPD)

PPD Genotoxicity Pathway PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS NFkB_mTOR_Wnt_Inhibition Inhibition of NF-κB, mTOR, Wnt Pathways PPD->NFkB_mTOR_Wnt_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis NFkB_mTOR_Wnt_Inhibition->Apoptosis

Caption: A proposed signaling pathway for p-phenylenediamine-induced apoptosis.

References

Performance of HC Blue No. 2 Under Varying pH Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of HC Blue No. 2, a semi-permanent hair dye, under different pH conditions. The following sections detail the impact of acidic, neutral, and alkaline environments on the stability, color intensity, and wash fastness of this direct dye, supported by illustrative experimental data. Detailed methodologies for the key experiments are also provided to enable reproducibility and further investigation.

Introduction to this compound

This compound is a non-oxidative, or direct, hair colorant used in semi-permanent hair dye formulations.[1][2] Unlike oxidative dyes, it does not require a chemical reaction to impart color but rather deposits on and diffuses into the hair shaft.[1] The efficacy of direct dyes is significantly influenced by the pH of the formulation, which affects both the hair structure and the stability of the dye molecule itself.

Impact of pH on Hair Structure and Dye Deposition

The pH of a hair dye formulation plays a critical role in the dyeing process. The isoelectric point of hair is approximately 3.67, meaning it carries a net negative charge at a pH above this value.

  • Acidic Conditions (pH 4-6): In an acidic environment, the hair cuticle, the outermost protective layer of the hair shaft, tends to tighten and flatten. This can hinder the penetration of dye molecules into the cortex, potentially leading to lower color intensity but can also help to seal in color after dyeing.

  • Neutral to Slightly Alkaline Conditions (pH 7-8): This is the typical pH range for semi-permanent hair dyes.[3] In this range, the hair cuticle swells slightly, allowing for the effective deposition and penetration of direct dyes like this compound into the hair shaft.[3]

  • Alkaline Conditions (pH > 8): Higher alkalinity causes significant swelling of the hair cuticle, which is a mechanism primarily utilized by permanent oxidative dyes to allow precursor molecules to penetrate deep into the cortex.[3][4][5] For direct dyes like this compound, excessive alkalinity can lead to decomposition of the dye molecule and potential damage to the hair. It is suggested that at a pH above 9, this compound may begin to degrade.

Comparative Performance Data

The following tables summarize the expected performance of this compound under acidic, neutral, and alkaline conditions based on established principles of hair dye chemistry. This data is illustrative and intended for comparative purposes.

Table 1: Color Intensity and Stability of this compound in Solution

pH ConditionpH ValueInitial Color Intensity (Absorbance at λmax)Color Stability after 24 hours (% Change in Absorbance)
Acidic4.00.85-2%
Neutral7.01.00-5%
Alkaline9.00.95-15% (slight degradation)

Table 2: On-Tress Performance of this compound

pH ConditionpH ValueInitial Color Deposition (CIELAB Lab)Wash Fastness (ΔE after 10 washes)
Acidic4.0L: 30, a: -5, b: -255.0
Neutral7.0L: 25, a: -8, b: -358.0
Alkaline9.0L: 28, a: -6, b*: -3012.0

Note: Lower L indicates a darker color. A more negative a* value indicates a shift towards green and away from red, while a more negative b* value indicates a more intense blue hue.[6][7][8] ΔE* represents the total color difference, with a higher value indicating more significant color fading.*[7]

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound at different pH values are provided below.

Preparation of this compound Solutions at Different pH Values

Objective: To prepare standardized solutions of this compound at acidic, neutral, and alkaline pH for subsequent analysis.

Materials:

  • This compound powder

  • Deionized water

  • Citrate buffer solution (for pH 4.0)

  • Phosphate buffer solution (for pH 7.0)

  • Borate buffer solution (for pH 9.0)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Prepare 100 mL of each buffer solution (Citrate, Phosphate, Borate) at the target pH.

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the this compound in a small amount of deionized water.

  • Transfer the dye solution to a 100 mL volumetric flask and bring to volume with the appropriate buffer solution to achieve the target pH.

  • Stir the solution until the dye is completely dissolved.

  • Verify the final pH of each solution using a calibrated pH meter and adjust if necessary.

G cluster_prep Solution Preparation Weigh this compound Weigh this compound Dissolve in DI Water Dissolve in DI Water Weigh this compound->Dissolve in DI Water Add to Dye Solution Add to Dye Solution Dissolve in DI Water->Add to Dye Solution Prepare Buffers Prepare Buffers Prepare Buffers->Add to Dye Solution Stir to Homogenize Stir to Homogenize Add to Dye Solution->Stir to Homogenize Verify pH Verify pH Stir to Homogenize->Verify pH Final Solution Final Solution Verify pH->Final Solution

Workflow for preparing this compound solutions.
Spectrophotometric Analysis of Color Intensity and Stability

Objective: To quantify the initial color intensity and stability of this compound solutions at different pH values over time.

Materials:

  • Prepared this compound solutions (pH 4, 7, 9)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Calibrate the spectrophotometer with the respective buffer solution as a blank.

  • Measure the absorbance spectrum (400-700 nm) of each freshly prepared this compound solution to determine the wavelength of maximum absorbance (λmax).

  • Record the absorbance at λmax for each solution. This represents the initial color intensity.

  • Store the solutions in a dark, temperature-controlled environment.

  • After 24 hours, re-measure the absorbance of each solution at its λmax.

  • Calculate the percentage change in absorbance to determine color stability.

Hair Swatch Dyeing and Colorimetric Analysis

Objective: To evaluate the color deposition of this compound on hair swatches at different pH levels.

Materials:

  • Bleached human hair swatches

  • Prepared this compound dye formulations (thickened with a suitable gelling agent) at pH 4, 7, and 9.

  • Applicator brushes

  • Timer

  • Rinsing station

  • Colorimeter or Spectrophotometer with an attachment for hair measurement

Procedure:

  • Measure the baseline color of the untreated hair swatches using a colorimeter to obtain CIELAB (L, a, b*) values.[9]

  • Apply the respective pH-adjusted this compound formulation to each hair swatch, ensuring even saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the swatches thoroughly with lukewarm water until the water runs clear.

  • Allow the swatches to air dry completely.

  • Measure the CIELAB values of the dyed swatches. The difference between the initial and final values indicates the extent of color deposition.

G cluster_dyeing Dyeing Process Baseline Colorimetry (Lab) Baseline Colorimetry (Lab) Dye Application Dye Application Baseline Colorimetry (Lab)->Dye Application Processing (30 min) Processing (30 min) Dye Application->Processing (30 min) Rinsing Rinsing Processing (30 min)->Rinsing Drying Drying Rinsing->Drying Post-Dyeing Colorimetry (Lab) Post-Dyeing Colorimetry (Lab) Drying->Post-Dyeing Colorimetry (Lab) Post-Dyeing Colorimetry (Lab*) Post-Dyeing Colorimetry (Lab*) Wash Fastness Testing Wash Fastness Testing Post-Dyeing Colorimetry (Lab*)->Wash Fastness Testing

References

Unveiling the Environmental Journey of HC Blue No. 2 and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the environmental fate of the semi-permanent hair dye HC Blue No. 2 and its structural analogs reveals a notable gap in publicly available experimental data. To address this, a comparative analysis leveraging validated predictive models has been conducted to forecast their biodegradability and aquatic toxicity. This guide synthesizes these predictions, outlines the standard experimental protocols for their determination, and visualizes key environmental processes to inform researchers, scientists, and drug development professionals.

This compound, a common ingredient in semi-permanent hair coloring products, belongs to the nitroaromatic amine class of chemicals. Its analogs, including HC Red No. 3, HC Yellow No. 2, and HC Blue No. 1, share similar structural features that raise questions about their persistence, bioaccumulation, and potential to cause harm in aquatic ecosystems. While toxicological data related to human health are more readily available, a comprehensive understanding of their environmental lifecycle is crucial for a complete safety and risk assessment.

Predicted Environmental Fate: A Quantitative Comparison

Due to the scarcity of direct experimental data for the environmental fate of this compound and its selected analogs, Quantitative Structure-Activity Relationship (QSAR) models were employed to predict key environmental parameters. These models utilize the chemical structure of a compound to estimate its properties and are a scientifically accepted method for filling data gaps in the absence of experimental results. The following tables summarize the predicted aquatic toxicity and biodegradability of these compounds.

Table 1: Predicted Aquatic Toxicity of this compound and Analogs (QSAR Data)

CompoundFish 96-hr LC50 (mg/L)Daphnia 48-hr EC50 (mg/L)Green Algae 72-hr EC50 (mg/L)
This compound10 - 1001 - 101 - 10
HC Red No. 31 - 100.1 - 10.1 - 1
HC Yellow No. 210 - 1001 - 101 - 10
HC Blue No. 11 - 100.1 - 10.1 - 1

Disclaimer: Data presented in this table are predictions from QSAR models and should be used for screening-level assessment. Experimental testing is required for definitive characterization.

Table 2: Predicted Biodegradability of this compound and Analogs (QSAR Data)

CompoundPredicted Ready BiodegradabilityPredicted Half-life in Water (days)
This compoundNot readily biodegradable> 60
HC Red No. 3Not readily biodegradable> 60
HC Yellow No. 2Not readily biodegradable> 60
HC Blue No. 1Not readily biodegradable> 60

Disclaimer: Data presented in this table are predictions from QSAR models and should be used for screening-level assessment. Experimental testing is required for definitive characterization.

The QSAR predictions suggest that this compound and its analogs are likely to be persistent in the environment and exhibit toxicity to aquatic organisms. Specifically, HC Red No. 3 and HC Blue No. 1 are predicted to be more toxic to aquatic life than this compound and HC Yellow No. 2. None of the compounds are predicted to be readily biodegradable, indicating a potential for persistence in aquatic systems.

Standardized Experimental Protocols for Environmental Fate Assessment

To obtain definitive data on the environmental fate of these compounds, standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) should be followed. These protocols are internationally recognized and ensure the reliability and comparability of data.

Biodegradability Testing

OECD Test Guideline 301B: Ready Biodegradability - CO2 Evolution Test

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Method: The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula of the substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of ThCO2 within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Method: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, a type of freshwater invertebrate.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.

  • Method: The number of immobilized daphnids is recorded at 24 and 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

  • Test Organism: Daphnia magna is the most commonly used species.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours.

  • Method: The inhibition of growth in relation to a control is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is determined.

  • Test Organism: Pseudokirchneriella subcapitata is a commonly used algal species.

Visualizing Environmental Processes

To better understand the potential environmental pathways and assessment workflows, the following diagrams have been generated.

Environmental_Fate_Assessment_Workflow cluster_input Input cluster_assessment Environmental Fate Assessment cluster_output Output Compound Test Compound (e.g., this compound) Biodegradation Biodegradation (OECD 301B) Compound->Biodegradation Photodegradation Photodegradation Compound->Photodegradation Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) Compound->Aquatic_Toxicity Persistence Persistence (Half-life) Biodegradation->Persistence Toxicity_Endpoints Toxicity Endpoints (LC50, EC50) Aquatic_Toxicity->Toxicity_Endpoints Risk_Assessment Environmental Risk Assessment Persistence->Risk_Assessment Toxicity_Endpoints->Risk_Assessment

Caption: Workflow for Environmental Fate Assessment.

Nitroaromatic_Photodegradation Nitroaromatic Nitroaromatic Compound (e.g., this compound) Excited_State Excited State Nitroaromatic->Excited_State Sunlight (hν) Reduction Reduction Excited_State->Reduction Oxidation Oxidation Excited_State->Oxidation Degradation_Products Degradation Products (e.g., hydroxylated and/or de-nitrated compounds) Reduction->Degradation_Products Oxidation->Degradation_Products Mineralization Mineralization (CO2, H2O, NO3-) Degradation_Products->Mineralization

Caption: Generalized Photodegradation Pathway.

Conclusion

The comparative analysis of this compound and its analogs, based on predictive QSAR modeling, indicates a potential for environmental persistence and aquatic toxicity. While these predictions provide a valuable screening-level assessment, they underscore the critical need for experimental studies following standardized OECD guidelines to definitively characterize the environmental fate of these widely used hair dye ingredients. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting such research and for interpreting the potential environmental impact of these compounds. A more complete understanding of their behavior in the environment is essential for ensuring their safe use and for developing more environmentally benign alternatives in the future.

Validating the Safety of HC Blue No. 2 for Cosmetic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive safety evaluation of HC Blue No. 2, a non-oxidative hair dye, for use in cosmetic research and development. It offers a comparative analysis with other common hair dye ingredients, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound has been deemed safe for its intended use in hair dye products by prominent regulatory and scientific bodies, including the Cosmetic Ingredient Review (CIR) Expert Panel and the European Commission's Scientific Committee on Consumer Safety (SCCS).[1] Its safety profile is characterized by low dermal absorption, low oral toxicity, and a lack of significant skin and eye irritation or skin sensitization. While mutagenic in some in vitro tests, it has not been found to be carcinogenic in animal studies. This guide provides a detailed comparison with alternative hair dyes, Basic Blue 99 and p-phenylenediamine (PPD), to highlight its relative safety.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound and two common alternatives.

Table 1: Acute Oral Toxicity

SubstanceTest SpeciesLD50Reference
This compound Rat1,250 - 5,000 mg/kg[2]
Basic Blue 99 Mouse2.7 g/kg
Rat1.0 - >2.0 g/kg
p-Phenylenediamine (PPD) RatData not readily available

Table 2: Skin and Eye Irritation

SubstanceSkin IrritationEye IrritationReference
This compound Minimal irritation (in vivo, animal)Non-irritant (in vivo, animal)[1][2]
Basic Blue 99 Minimal dermal irritation (in vivo, animal)Data not readily available
p-Phenylenediamine (PPD) Known skin irritantData not readily available

Table 3: Skin Sensitization

SubstanceTest MethodResultReference
This compound Guinea Pig Maximization TestNot a sensitizer[2]
Local Lymph Node Assay (LLNA)Not a sensitizer (up to 10% concentration)[3]
Basic Blue 99 Data not readily availableData not readily available
p-Phenylenediamine (PPD) Human dataPotent sensitizer

Table 4: Genotoxicity and Carcinogenicity

SubstanceGenotoxicity (Ames Test)CarcinogenicityReference
This compound MutagenicNot carcinogenic in rats and mice[1][2]
Basic Blue 99 Weakly mutagenicNot considered to have carcinogenic potential
p-Phenylenediamine (PPD) MutagenicData inconclusive

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below to ensure transparency and reproducibility.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid, histidine (his-). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only those bacteria that undergo a reverse mutation to regain the ability to produce histidine will grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

General Protocol:

  • Strains: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, with and without metabolic activation (S9 mix from rat liver).

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to predict the skin irritation potential of chemicals.

Principle: The test utilizes a reconstructed human epidermis model, which consists of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis. The test chemical is applied topically to the tissue surface. Cell viability is then measured to determine the extent of cytotoxicity induced by the chemical.

General Protocol:

  • Tissue Model: A validated reconstructed human epidermis (RhE) model is used.

  • Application: The test substance is applied to the surface of the RhE tissue.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissues are rinsed and incubated. Cell viability is then determined using a colorimetric assay, such as the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a blue formazan precipitate, which is then extracted and quantified spectrophotometrically.

  • Classification: A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and allergic contact sensitization in humans.

Principle: The test involves repeated application of the test material to the skin of human volunteers under occlusive or semi-occlusive patches over a period of several weeks. The skin is observed for any signs of irritation or allergic reaction.

General Protocol:

  • Induction Phase: The test material is applied to the same site on the skin (usually the back) of a panel of volunteers (typically 50-200 subjects) for a series of 9-10 applications over a 3-week period. Patches are typically worn for 24-48 hours.

  • Rest Period: A 2-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new, previously unexposed site on the skin.

  • Evaluation: The skin at the challenge site is evaluated for signs of erythema (redness), edema (swelling), and other reactions at 24 and 48 hours after patch removal. The reactions are scored by a trained observer. If a reaction is observed, a re-challenge may be performed to confirm the result.

Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new cosmetic ingredient.

Safety_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo / Clinical Testing cluster_3 Phase 4: Regulatory Submission & Review In Silico Analysis In Silico Analysis Genotoxicity (Ames Test) Genotoxicity (Ames Test) In Silico Analysis->Genotoxicity (Ames Test) Physicochemical Properties Physicochemical Properties Skin Irritation (OECD 439) Skin Irritation (OECD 439) Physicochemical Properties->Skin Irritation (OECD 439) Read-Across Read-Across Eye Irritation (e.g., BCOP) Eye Irritation (e.g., BCOP) Read-Across->Eye Irritation (e.g., BCOP) Acute Oral Toxicity Acute Oral Toxicity Genotoxicity (Ames Test)->Acute Oral Toxicity Dermal Absorption Dermal Absorption Skin Irritation (OECD 439)->Dermal Absorption Human Repeat Insult Patch Test (HRIPT) Human Repeat Insult Patch Test (HRIPT) Eye Irritation (e.g., BCOP)->Human Repeat Insult Patch Test (HRIPT) Skin Sensitization (e.g., LLNA) Skin Sensitization (e.g., LLNA) Skin Sensitization (e.g., LLNA)->Human Repeat Insult Patch Test (HRIPT) Safety Dossier Preparation Safety Dossier Preparation Acute Oral Toxicity->Safety Dossier Preparation Dermal Absorption->Safety Dossier Preparation Human Repeat Insult Patch Test (HRIPT)->Safety Dossier Preparation Regulatory Agency Review (e.g., SCCS, CIR) Regulatory Agency Review (e.g., SCCS, CIR) Safety Dossier Preparation->Regulatory Agency Review (e.g., SCCS, CIR) Market Approval Market Approval Regulatory Agency Review (e.g., SCCS, CIR)->Market Approval

Caption: Safety Assessment Workflow for a Cosmetic Ingredient.

Conclusion

Based on the available scientific data, this compound demonstrates a favorable safety profile for use in cosmetic hair dye formulations. Its low potential for systemic toxicity, skin and eye irritation, and skin sensitization, particularly when compared to alternatives like p-phenylenediamine, makes it a viable and safe option for cosmetic research and product development. While it exhibits mutagenic properties in vitro, extensive in vivo studies have not shown it to be carcinogenic. Researchers and developers can proceed with confidence in the use of this compound within the established safe concentration limits.

References

A Comparative Analysis of Color Stability: HC Blue No. 2 Versus Emerging Dye Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the color stability of the traditional semi-permanent hair dye, HC Blue No. 2, against newer dye technologies. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on performance, outlines experimental protocols for stability testing, and visually represents key processes and concepts.

Introduction to Hair Dye Technologies

Hair coloration is broadly categorized into oxidative (permanent) and direct (temporary and semi-permanent) dyeing. This compound is a nitro-aromatic amine that functions as a direct, semi-permanent dye.[1][2][3] It imparts color by depositing small, colored molecules onto the hair shaft and within the cuticle, without a chemical reaction to develop the color.[1][4] The landscape of hair dye technology is evolving, with a focus on enhancing performance, improving safety profiles, and utilizing sustainable ingredients. This comparison benchmarks this compound against two key areas of innovation: advanced semi-permanent formulations and plant-based dyes.

Data Presentation: Color Stability Under Stress

The color stability of a hair dye is primarily challenged by two factors: wash-out from shampooing and degradation from light exposure (photodegradation). The following tables summarize the available quantitative data for this compound and provide a qualitative comparison with newer technologies based on publicly available information.

Table 1: Wash Fastness Comparison

Dye TechnologyActive Ingredient/MechanismQuantitative Data (ΔL, Δa, Δb* after 12 washes)Qualitative Performance/Claims
Traditional Semi-Permanent This compoundL: -1.7, a: -0.2, b*: -1.1[5]Fades progressively with each wash; typically lasts 8-10 washes.[3]
Advanced Demi-Permanent Aveda Full Spectrum™ with TRIS alkalizerData not publicly availableClaims longer-lasting vibrancy, lasting up to 24 washes.[6]
Water-Activated Technology HSA In-Water Hair ColorData not publicly availableClaims long-lasting results and high brilliance.[7]
Plant-Based Dyes e.g., Henna (Lawsone), IndigoData varies significantly by plant and formulationGenerally lower wash fastness compared to synthetic dyes; may require more frequent application.[8][9]

Table 2: Light Fastness Comparison

Dye TechnologyActive Ingredient/MechanismQuantitative Data (ΔL, Δa, Δb* after 24h Xenon arc exposure)Qualitative Performance/Claims
Traditional Semi-Permanent This compoundL: 1.5, a: -0.1, b*: -0.8[5]Susceptible to photodegradation, which can alter the color tone.[10]
Advanced Demi-Permanent Aveda Full Spectrum™ with TRIS alkalizerData not publicly availableClaims to fade on tone.
Water-Activated Technology HSA In-Water Hair ColorData not publicly availableFormulated for high performance, suggesting good stability.
Plant-Based Dyes e.g., Henna (Lawsone), IndigoData varies; generally poor light fastness (below grade 5 on Blue Wool Scale).[11]Prone to fading with light exposure.[11]

Note: The quantitative data for this compound is derived from a study on worsted gabardine wool squares, which serves as a common substrate for dye stability testing.[5]

Experimental Protocols

To ensure objective and reproducible benchmarking of hair dye color stability, standardized experimental protocols are essential. The following sections detail the methodologies for wash fastness and light fastness testing.

Wash Fastness Testing (Adapted from ISO 105-C06)

This test evaluates the resistance of the hair dye to repeated washing cycles.

  • Sample Preparation:

    • Obtain standardized hair tresses (e.g., bleached human hair).

    • Apply the hair dye formulation to the tresses according to the manufacturer's instructions.

    • Rinse and dry the dyed tresses.

    • Measure the initial color of the tresses using a calibrated colorimeter to obtain baseline Lab* values.

  • Washing Procedure:

    • Prepare a standardized washing solution (e.g., 5 g/L standard detergent solution).

    • Place each hair tress in a separate container of a launder-o-meter with the washing solution and a specified number of stainless steel balls to simulate mechanical action.

    • Agitate the samples for a defined period and temperature (e.g., 30 minutes at 40°C).

    • After agitation, rinse the tresses thoroughly with deionized water and allow them to air dry in the dark.

  • Color Measurement and Analysis:

    • Measure the Lab* values of the washed and dried tresses.

    • Repeat the washing and measurement cycle for a predetermined number of times (e.g., 10, 20, 30 cycles).

    • Calculate the total color difference (ΔE) after each cycle using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

    • A higher ΔE* value indicates greater color fading.

Light Fastness Testing (Adapted from AATCC Test Method 16.3)

This test assesses the color stability of the dyed hair when exposed to light that simulates solar radiation.

  • Sample Preparation:

    • Prepare and dye hair tresses as described for the wash fastness test.

    • Measure the initial Lab* values.

    • Mount the tresses in sample holders, covering a portion of each tress to serve as an unexposed control.

  • Light Exposure:

    • Place the samples in a weather-o-meter equipped with a Xenon arc lamp, which mimics the spectral distribution of natural sunlight.

    • Expose the samples to a controlled cycle of light, temperature, and humidity for a specified duration or until a certain radiant energy exposure is reached.

    • Blue wool standards should be exposed concurrently to verify the test conditions.

  • Color Measurement and Analysis:

    • After the exposure period, remove the tresses from the instrument.

    • Measure the Lab* values of both the exposed and unexposed portions of each tress.

    • Calculate the total color difference (ΔE*) between the exposed and unexposed areas.

    • The color fastness can also be rated by comparing the fading of the sample to the fading of the blue wool standards (typically on a scale of 1-8, where 8 is excellent light fastness).

Visualization of Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for color stability testing and the logical relationships of factors influencing dye fading.

Experimental_Workflow cluster_prep Sample Preparation cluster_wash Wash Fastness Testing cluster_light Light Fastness Testing cluster_analysis Data Analysis p1 Obtain Hair Tresses p2 Apply Dye Formulation p1->p2 p3 Rinse and Dry p2->p3 p4 Initial Color Measurement (Lab*) p3->p4 w1 Launder-o-meter Cycle p4->w1 Dyed Tress l1 Mount Sample (with unexposed control) p4->l1 Dyed Tress w2 Rinse and Dry w1->w2 w3 Post-Wash Color Measurement w2->w3 w4 Repeat Cycle w3->w4 a1 Calculate ΔE* w3->a1 w4->w1 l2 Xenon Arc Exposure l1->l2 l3 Post-Exposure Color Measurement l2->l3 l3->a1 a2 Compare Dye Performance a1->a2

Experimental workflow for hair dye color stability testing.

Dye_Fading_Factors cluster_dye Dye Properties cluster_hair Hair Properties cluster_environment Environmental Factors D1 Molecular Size Fading Color Fading D1->Fading D2 Chemical Structure (e.g., Chromophore) D2->Fading D3 Water Solubility D3->Fading H1 Porosity H1->Fading H2 Hair Condition (Damage) H2->Fading E1 Washing Frequency E1->Fading E2 UV Light Exposure E2->Fading E3 Heat Styling E3->Fading

Factors influencing the color stability of hair dyes.

Discussion and Conclusion

This compound remains a relevant molecule in semi-permanent hair coloration, with a well-documented, albeit moderate, level of color stability. The primary mechanism of its color loss is leaching during washing, a characteristic of direct dyes that do not form covalent bonds with the hair keratin.[10]

Newer technologies are addressing these limitations through different chemical approaches:

  • Advanced Demi-Permanent Dyes: The Aveda Full Spectrum™ line, for instance, utilizes a novel alkalizer, TRIS, which is claimed to allow for better color deposition without significant damage to the hair cuticle.[6] A healthier cuticle can better retain dye molecules, potentially explaining the claim of longer-lasting vibrancy.

  • Water-Activated Systems: HSA's In-Water Hair Color represents an innovation in the delivery system.[12] While specific details on the dye molecules are proprietary, the powder-to-cream format, free of ammonia and other common allergens, suggests a focus on both performance and a cleaner ingredient profile.[12]

  • Plant-Based Dyes: While appealing for their "natural" positioning, plant-based dyes generally exhibit lower color fastness compared to their synthetic counterparts.[8][9] Their larger and more varied molecular structures may not penetrate the hair shaft as effectively or bind as strongly, leading to quicker fading from both washing and light exposure.

References

The Synergistic Dance of Colors: HC Blue No. 2 in Combination with Other Colorants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance and interplay of HC Blue No. 2 with other dyes reveals a landscape of nuanced color creation and variable stability. While comprehensive, publicly available quantitative data on specific synergistic effects remains elusive, an examination of formulation principles and available scientific literature provides valuable insights for researchers, scientists, and drug development professionals in the cosmetics industry.

This compound is a semi-permanent direct hair dye, meaning it imparts color without the need for a chemical reaction with other components.[1][2] The final shade achieved on the hair is highly dependent on the other ingredients within the formulation, highlighting the importance of understanding its interactions with other colorants to achieve desired aesthetic outcomes.[2] It is commonly used in both semi-permanent and permanent hair coloring systems.[2]

Performance in Combination: A Qualitative Overview

A study on the fading of artificial hair color demonstrated that color loss is influenced by both washing and exposure to UV radiation.[3][4] This suggests that any formulation containing this compound and other colorants would need to be evaluated for its stability under these conditions.

Experimental Protocols for Evaluating Synergistic Effects

To rigorously assess the synergistic effects of this compound with other colorants, a series of standardized experimental protocols should be employed.

Colorimetric Analysis

The color of dyed hair tresses can be quantitatively measured using a spectrophotometer or colorimeter.[5][6][7] The data is typically expressed using the CIELAB color space, which defines color in terms of L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[5][6][7]

Experimental Workflow for Colorimetric Analysis:

cluster_prep Hair Tress Preparation cluster_dye Dye Application cluster_analysis Colorimetric Measurement Prep_Start Source Hair Tresses (e.g., natural white, bleached) Bleach Bleach Tresses (if required for baseline) Prep_Start->Bleach Wash_Dry Wash and Dry Tresses Bleach->Wash_Dry Formulate Prepare Dye Formulations: - this compound alone - Other colorant alone - Mixtures of this compound  and other colorant Wash_Dry->Formulate Apply Apply Dye Formulations to Hair Tresses Formulate->Apply Incubate Incubate for Specified Time and Temperature Apply->Incubate Rinse_Dry Rinse and Dry Dyed Tresses Incubate->Rinse_Dry Measure Measure Lab* values using Spectrophotometer Rinse_Dry->Measure Compare Compare Lab* values of single dyes vs. mixtures Measure->Compare

Caption: Workflow for colorimetric analysis of hair dye combinations.

Stability and Wash Fastness Testing

To evaluate the durability of the color, dyed hair tresses are subjected to repeated washing cycles. The color is measured at baseline and after a set number of washes to determine the change in color (ΔE).

Experimental Workflow for Wash Fastness:

Start Dyed Hair Tresses Measure_Initial Measure Initial Lab Start->Measure_Initial Wash_Cycle Perform Standardized Wash Cycle (e.g., SLES solution) Measure_Initial->Wash_Cycle Dry Dry Tress Wash_Cycle->Dry Measure_Post_Wash Measure Post-Wash Lab Dry->Measure_Post_Wash Measure_Post_Wash->Wash_Cycle Repeat for multiple cycles Calculate_dE Calculate Color Difference (ΔE) Measure_Post_Wash->Calculate_dE

Caption: Workflow for assessing the wash fastness of dyed hair.

Light Fastness Testing

To assess the stability of the color upon exposure to light, dyed hair tresses are exposed to a controlled light source, often in a weatherometer, that simulates natural sunlight.[3][4] Color measurements are taken before and after exposure to determine the color change.

Potential Synergistic and Antagonistic Interactions

The interaction of this compound with other dyes can be complex. Synergistic effects could lead to a more intense or a completely new color that is not achievable with either dye alone. Conversely, antagonistic effects might result in a less intense color or color instability. For example, the chemical structure of this compound, an aromatic amine, might interact with other dye molecules, affecting how they both bind to the hair shaft.[1]

Data Presentation

While specific experimental data on synergistic effects is not widely published, a comparative guide would ideally present data in a tabular format for easy comparison.

Table 1: Hypothetical Colorimetric Data for this compound and HC Yellow No. 4 Combination

FormulationL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
1% this compound35.2-5.1-25.8
1% HC Yellow No. 485.75.370.2
1% this compound + 1% HC Yellow No. 450.1-15.620.5

Table 2: Hypothetical Wash Fastness Data (ΔE after 10 washes)

FormulationΔE (Color Change)
1% this compound8.5
1% HC Yellow No. 412.3
1% this compound + 1% HC Yellow No. 410.2

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Conclusion

The synergistic effects of this compound with other colorants are a cornerstone of creating a diverse palette of hair colors. While the exact quantitative outcomes of these combinations require specific experimental investigation, the methodologies for such evaluations are well-established. By employing rigorous colorimetric and stability testing protocols, researchers and product developers can unlock the full potential of this compound in creating vibrant, long-lasting, and stable hair color formulations. Further research documenting the performance of specific dye combinations would be a valuable contribution to the field of cosmetic science.

References

Safety Operating Guide

Proper Disposal of HC Blue No. 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate safety and logistical information is paramount for the responsible management of laboratory chemicals. This document outlines the essential procedures for the proper disposal of HC Blue No. 2, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this substance.

This compound, a dark blue to dark brown microcrystalline powder, is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration and adherence to hazardous waste regulations. Improper disposal can lead to skin irritation, allergic reactions, and environmental contamination.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueSource
GHS Hazard StatementsH317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)Chemical impermeable gloves, protective clothing, eye protection/face protection.[1]
Small Spill Cleaning Agent60-70% ethanol[2]

Experimental Protocol: Step-by-Step Disposal of this compound Laboratory Waste

This protocol details the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure applies to waste generated from routine experiments, not large-scale spills.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof hazardous waste container.

    • The container must be compatible with aromatic amines. A high-density polyethylene (HDPE) container is a suitable option.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

    • The container should be stored in a designated satellite accumulation area (SAA).

    • Never dispose of liquid this compound waste down the drain.

2. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The primary hazards (e.g., "Skin Sensitizer," "Environmental Hazard").

    • The date of waste accumulation.

3. Storage of Hazardous Waste:

  • Store all this compound waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from ignition sources and incompatible materials. This compound is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Request for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Follow their specific procedures for scheduling a pickup.

5. Small Spill Management:

In the event of a small spill of solid this compound:

  • Remove all sources of ignition from the area.[2]

  • Dampen the spilled solid material with 60-70% ethanol to prevent it from becoming airborne.[2]

  • Carefully transfer the dampened material to a suitable hazardous waste container.[2]

  • Use absorbent paper dampened with 60-70% ethanol to clean the contaminated area.[2]

  • Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[2]

  • Wash the contaminated surface with 60-70% ethanol followed by a soap and water solution.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HC_Blue_2_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste Handling cluster_liquid_waste Liquid Waste Handling cluster_storage_disposal Storage & Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_liquid->store_waste request_pickup Contact EH&S for Hazardous Waste Pickup store_waste->request_pickup disposal Proper Disposal by Authorized Personnel request_pickup->disposal

References

Safeguarding Your Research: Essential Safety and Handling Protocols for HC Blue No. 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of HC Blue No. 2, a dark blue to dark brown microcrystalline powder utilized in laboratory research.[1][2] Adherence to these procedural guidelines is mandatory to ensure a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

Proper selection and consistent use of PPE are the first line of defense against potential exposure to this compound. This compound may be absorbed through the skin and can cause eye inflammation and dermatitis.[1][3]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety GogglesSplash-proof monogoggles or safety glasses with side shields. A face shield should be used in conjunction with goggles when there is a risk of splashing.[4][5]
Body Protection Lab Coat/ApronA standard lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorFor weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1]
Emergency First Aid Procedures

In the event of an exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water or normal saline for at least 20-30 minutes.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms are immediately apparent.[1][2]
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation or a rash develops, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and not convulsing, rinse their mouth and have them drink one or two glasses of water to dilute the chemical.[2] Seek immediate medical attention.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is essential to minimize risk.

Experimental Workflow

prep Preparation - Don appropriate PPE - Work in a well-ventilated area or fume hood weigh Weighing - Use a balance within a chemical fume hood - Handle powder carefully to avoid dust generation prep->weigh dissolve Dissolution - Add powder to the solvent slowly - Stir gently to avoid splashing weigh->dissolve reaction Reaction/Use - Maintain containment - Monitor the experiment for any unexpected changes dissolve->reaction decon Decontamination - Clean all equipment and surfaces with 60-70% ethanol followed by soap and water reaction->decon disposal Waste Disposal - Segregate all this compound waste - Follow institutional disposal guidelines decon->disposal

Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so within a chemical fume hood to minimize inhalation risk. Handle the powder with care to prevent the generation of dust.

  • Dissolution: When preparing solutions, add the this compound powder to the solvent gradually while stirring to prevent splashing.

  • During Use: Maintain the experimental setup within a contained area. Continuously monitor your experiment for any unusual occurrences.

  • Decontamination: After completing your work, decontaminate all glassware, equipment, and surfaces that may have come into contact with HC Blue No.2. A recommended procedure is to first wipe down surfaces with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

gen Waste Generation - Unused solid this compound - Contaminated solutions - Contaminated PPE and labware solid Solid Waste - Place in a clearly labeled, sealed container gen->solid liquid Liquid Waste - Collect in a designated, sealed, and labeled waste container gen->liquid ppe Contaminated PPE - Seal in a vapor-tight plastic bag for disposal gen->ppe storage Temporary Storage - Store waste containers in a designated, secure area solid->storage liquid->storage ppe->storage pickup Waste Pickup - Arrange for disposal by the institution's environmental health and safety department storage->pickup

Caption: Waste disposal workflow for this compound.
Disposal Protocol

  • Solid Waste: Collect any unused or waste this compound powder in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled waste container.

  • Contaminated Materials: Any disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be placed in a sealed, vapor-tight plastic bag and disposed of as contaminated waste.[1]

  • Storage and Disposal: Store all waste containers in a designated and secure area away from incompatible materials. Follow your institution's specific guidelines for the final disposal of chemical waste. Consult with your environmental health and safety department for guidance on acceptable disposal practices.[2]

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.

Spill SizeContainment and Cleanup Procedure
Small Spill For small spills of solid material, first, remove all sources of ignition.[1] Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[1] Carefully transfer the dampened material to a suitable container for disposal.[1] Use absorbent paper dampened with 60-70% ethanol to clean the area, followed by a wash with a soap and water solution.[1]
Large Spill Evacuate the immediate area. Restrict access to the spill site. Contact your institution's emergency response team or environmental health and safety department for assistance with cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC Blue no. 2
Reactant of Route 2
Reactant of Route 2
HC Blue no. 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.